Nitric acid trimethylsilyl ester
Description
Structure
3D Structure
Properties
IUPAC Name |
hydroxy-oxo-trimethylsilyloxyazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10NO3Si/c1-8(2,3)7-4(5)6/h1-3H3,(H,5,6)/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZLAZHKOPRSQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[N+](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10NO3Si+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Application of Nitric Acid Trimethylsilyl Ester
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Nitric acid trimethylsilyl ester, also known as trimethylsilyl nitrate ((CH₃)₃SiONO₂), is a versatile and highly reactive reagent in modern organic synthesis. Its utility as a powerful nitrating agent under non-aqueous and often mild conditions has made it an invaluable tool for the introduction of the nitro group into a wide range of organic molecules, a critical transformation in the synthesis of many pharmaceuticals and energetic materials. This guide provides a comprehensive overview of the synthesis, reaction mechanisms, and applications of trimethylsilyl nitrate, with a focus on practical, field-proven insights for laboratory and process development settings. Detailed experimental protocols, safety considerations, and characterization data are presented to equip researchers with the knowledge to effectively and safely utilize this potent reagent.
Introduction: The Significance of Trimethylsilyl Nitrate in Organic Synthesis
The introduction of a nitro moiety into an organic framework is a fundamental transformation in synthetic chemistry. Nitro-containing compounds are key intermediates in the pharmaceutical industry, serving as precursors to amines, which are ubiquitous in drug molecules.[1] They are also integral to the development of energetic materials. Traditional nitration methods often rely on harsh and corrosive reagents like mixed nitric and sulfuric acids, which can be incompatible with sensitive functional groups and pose significant environmental and safety challenges.
Trimethylsilyl nitrate has emerged as a superior alternative in many applications. It functions as an anhydrous source of the nitronium ion (NO₂⁺) or its equivalent, enabling nitrations to be carried out in organic solvents under controlled conditions.[2][3] This allows for greater functional group tolerance and, in some cases, unique selectivity compared to classical methods. The trimethylsilyl group also acts as a convenient protecting group for various functionalities, further expanding its synthetic utility.[4] This guide will delve into the primary methods for the preparation of this reagent, its mechanistic intricacies, and its diverse applications in contemporary organic synthesis.
Synthesis of this compound: Core Methodologies
There are two principal and well-established methods for the synthesis of trimethylsilyl nitrate. The choice of method often depends on the availability of starting materials, the desired scale of the reaction, and the required purity of the final product.
From Chlorotrimethylsilane and Silver Nitrate: A Precipitation-Driven Reaction
This is the most common and straightforward method for the laboratory-scale synthesis of trimethylsilyl nitrate. The reaction is driven by the precipitation of insoluble silver chloride (AgCl), which shifts the equilibrium towards the formation of the desired product.[2]
The reaction proceeds via a simple metathesis reaction between chlorotrimethylsilane and silver nitrate. The high lattice energy of silver chloride provides the thermodynamic driving force for the reaction. The choice of solvent is critical; an aprotic solvent like acetonitrile is often used to solubilize the reactants while allowing for the effective precipitation of silver chloride.[2]
Caption: Reaction of Chlorotrimethylsilane with Silver Nitrate.
Caution: This procedure should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, gloves, lab coat) must be worn.[5][6]
-
Apparatus Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is assembled. The apparatus is maintained under a positive pressure of dry nitrogen throughout the reaction.
-
Reagent Preparation: Finely powdered and dried silver nitrate (AgNO₃) is added to the reaction flask. Anhydrous acetonitrile (CH₃CN) is then added to form a suspension.
-
Reaction: Chlorotrimethylsilane ((CH₃)₃SiCl) is added dropwise to the stirred suspension of silver nitrate in acetonitrile at room temperature.[2]
-
Reaction Monitoring and Work-up: The reaction mixture is stirred at room temperature for several hours. The formation of a dense white precipitate of silver chloride indicates the progress of the reaction. Upon completion, the reaction mixture is filtered under a nitrogen atmosphere to remove the silver chloride precipitate.
-
Isolation and Storage: The filtrate, which is a solution of trimethylsilyl nitrate in acetonitrile, can be used directly for subsequent reactions. Alternatively, the solvent can be carefully removed under reduced pressure to yield the neat trimethylsilyl nitrate. The product is highly moisture-sensitive and should be stored under an inert atmosphere at a low temperature.
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| Silver Nitrate (AgNO₃) | 169.87 | 1.0 eq | 1.0 |
| Chlorotrimethylsilane ((CH₃)₃SiCl) | 108.64 | 1.0-1.1 eq | 1.0-1.1 |
| Acetonitrile (CH₃CN) | 41.05 | Solvent | - |
Table 1: Typical Reagent Quantities for Synthesis from Chlorotrimethylsilane and Silver Nitrate.
From Dinitrogen Pentoxide and Trimethylsilyl Ethers: A "Clean" Nitration Approach
This method offers an alternative route to trimethylsilyl nitrate, particularly in the context of "clean" nitration chemistry, as it avoids the use of metal salts.[7] The reaction involves the cleavage of a silicon-oxygen bond in a trimethylsilyl ether by dinitrogen pentoxide (N₂O₅).
Dinitrogen pentoxide acts as a potent electrophilic nitrating agent. In an aprotic solvent, it can react with a trimethylsilyl ether, leading to the formation of trimethylsilyl nitrate and a nitrate ester of the corresponding alcohol.[7][8]
Caption: Synthesis of Trimethylsilyl Nitrate from a Trimethylsilyl Ether and Dinitrogen Pentoxide.
Caution: Dinitrogen pentoxide is a powerful oxidizing agent and can be explosive. This procedure should only be performed by experienced chemists with appropriate safety precautions in place.[9]
-
Apparatus and Reagent Preparation: A solution of dinitrogen pentoxide in a dry, inert solvent (e.g., dichloromethane) is prepared. The reaction is carried out in a flame-dried, three-necked flask equipped with a low-temperature thermometer, a dropping funnel, and a nitrogen inlet.
-
Reaction: The solution of dinitrogen pentoxide is cooled to a low temperature (typically -78 °C). A solution of the trimethylsilyl ether in the same solvent is then added dropwise with vigorous stirring, maintaining the low temperature.
-
Work-up and Isolation: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature. The solvent and any volatile byproducts are removed under reduced pressure to yield the crude trimethylsilyl nitrate. Further purification may be achieved by distillation under reduced pressure.
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| Trimethylsilyl Ether (R-O-Si(CH₃)₃) | Varies | 1.0 eq | 1.0 |
| Dinitrogen Pentoxide (N₂O₅) | 108.01 | 1.0-1.2 eq | 1.0-1.2 |
| Dichloromethane (CH₂Cl₂) | 84.93 | Solvent | - |
Table 2: Typical Reagent Quantities for Synthesis from Dinitrogen Pentoxide.
Applications in Organic Synthesis
Trimethylsilyl nitrate is a versatile reagent with a broad range of applications, primarily centered around its ability to act as a nitrating agent.[3]
Nitration of Aromatic and Heteroaromatic Compounds
One of the primary applications of trimethylsilyl nitrate is the nitration of aromatic and heteroaromatic rings. This can often be achieved under milder conditions than traditional mixed-acid nitration, leading to improved yields and selectivity, especially for sensitive substrates.[10]
Synthesis of Nitroalkanes and Nitroalkenes
Trimethylsilyl nitrate can be used for the nitration of alkenes and other unsaturated systems to produce nitroalkanes and nitroalkenes, which are valuable synthetic intermediates.[3]
Synthesis of Heterocyclic Compounds
The reaction of silyl nitronates, which can be prepared in situ from nitroalkanes and a silylating agent, with various electrophiles and dienophiles provides a powerful route to a variety of heterocyclic compounds, including isoxazolidines and isoxazolines.[11]
Role in Pharmaceutical Synthesis
The introduction of a nitro group is a key step in the synthesis of numerous active pharmaceutical ingredients (APIs). The mild and selective nature of trimethylsilyl nitrate makes it an attractive reagent in drug development, where complex molecules with multiple functional groups are common.[12][13][14] For example, it can be employed in the synthesis of nitro-substituted precursors for APIs containing aniline or other nitrogen-containing moieties.
Characterization of Trimethylsilyl Nitrate
The characterization of trimethylsilyl nitrate is crucial to confirm its identity and purity. The following spectroscopic techniques are commonly employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A sharp singlet in the upfield region (typically around 0.3-0.5 ppm) corresponding to the nine equivalent protons of the trimethylsilyl group.
-
¹³C NMR: A single resonance for the methyl carbons of the trimethylsilyl group.
-
²⁹Si NMR: A characteristic chemical shift for the silicon atom, which is sensitive to its chemical environment.[15][16][17] The chemical shift for trimethylsilyl nitrate is expected to be in the range typical for tetracoordinate silicon bonded to one oxygen and three carbon atoms.
-
-
Infrared (IR) Spectroscopy: Strong absorption bands corresponding to the N-O stretching vibrations of the nitrate group (typically in the regions of 1600-1640 cm⁻¹ and 1250-1300 cm⁻¹) and the Si-O bond.
Safety, Handling, and Storage
Trimethylsilyl nitrate is a reactive and moisture-sensitive compound that requires careful handling.
-
Handling: All manipulations should be carried out in a well-ventilated fume hood.[18] Avoid contact with skin and eyes, and prevent inhalation of vapors. Use of appropriate personal protective equipment, including safety goggles, chemically resistant gloves, and a lab coat, is mandatory.[5][6]
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. It is recommended to store it in a cool, dry place away from sources of ignition and incompatible materials such as water, acids, and bases.
-
Decomposition: Trimethylsilyl nitrate can decompose upon exposure to moisture, releasing nitric acid. Thermal decomposition may also occur at elevated temperatures, potentially leading to the formation of nitrogen oxides.[19][20]
Conclusion
This compound is a powerful and versatile reagent that has carved a significant niche in modern organic synthesis. Its ability to serve as an anhydrous and often mild nitrating agent provides distinct advantages over traditional methods, particularly for complex and sensitive substrates encountered in pharmaceutical and materials science research. The synthetic methods detailed in this guide, primarily the reaction of chlorotrimethylsilane with silver nitrate and the use of dinitrogen pentoxide, offer reliable routes to this valuable compound. By understanding the underlying reaction mechanisms, adhering to the outlined experimental protocols, and observing the necessary safety precautions, researchers can effectively harness the synthetic potential of trimethylsilyl nitrate to advance their scientific endeavors.
References
-
Sharma, S. C., & Torssell, K. (n.d.). Silyl Nitronates in Organic Synthesis. Routes to Heterocycles. Acta Chemica Scandinavica. Retrieved from [Link]
-
SAFETY DATA SHEET - Trimethylsilane. (2015, June 25). Airgas. Retrieved from [Link]
-
tris(trimethylsilyl)silane. (n.d.). Organic Syntheses. Retrieved from [Link]
-
SAFETY DATA SHEET - Trimellitate plasticizer. (2015, July 24). Chem Service. Retrieved from [Link]
-
Trimethylsilyl nitrate; chlorotrimethylsilane; Trimethylsilyl prep in general? (2004, March 8). Sciencemadness Discussion Board. Retrieved from [Link]
-
Mathew, T., et al. (n.d.). Halotrimethylsilane-Nitrite/Nitrate Salts: Efficient and Versatile Reagent System for Diverse Organic Synthetic Transformations. Request PDF. Retrieved from [Link]
-
Millar, R. W., & Philbin, S. P. (n.d.). Novel Syntheses of Nitramines and Nitrate Esters by Nitrodesilylation Reactions using Dinitrogen Pentoxide. LSBU Open Research. Retrieved from [Link]
-
Thermal decomposition of nitrate esters. (n.d.). The Journal of Physical Chemistry. Retrieved from [Link]
-
Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. (2021, November 30). Chemical Reviews - ACS Publications. Retrieved from [Link]
-
(PDF) 29Si N M R spectroscopy of trimethylsilyl tags. (n.d.). Academia.edu. Retrieved from [Link]
-
Synthesis and NMR-Study of 1-Trimethylsilyl Substituted Silole Anion [Ph4C4Si(SiMe3)]. (n.d.). MDPI. Retrieved from [Link]
-
(29Si) Silicon NMR. (n.d.). University of Ottawa. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Mohammed, A. H. A., & Nagendrappa, G. (n.d.). Generation of nitryl chloride from chlorotrimethylsilane-acetyl nitrate reaction: A one-pot preparation of gem-chloronitro compounds from oximes. Indian Academy of Sciences. Retrieved from [Link]
-
Experiments - Synthesis of triacetoxymethylsilane. (n.d.). Didaktik der Chemie. Retrieved from [Link]
-
Experimental procedures, characterization data for all compounds and copies of NMR spectra. (n.d.). Beilstein Journals. Retrieved from [Link]
-
(PDF) ChemInform Abstract: Clean Nitrations Using Dinitrogen Pentoxide (N2O5) — A UK Perspective. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Stabilization of reactive rare earth alkyl complexes through mechanistic studies. (2024, November 25). PMC - NIH. Retrieved from [Link]
-
(PDF) A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface. (2019, May 14). ResearchGate. Retrieved from [Link]
-
Thermal Decomposition of Group 2 Nitrates & Carbonates. (2025, June 19). Save My Exams. Retrieved from [Link]
-
Synthetic Studies of Dinitrogen Pentoxide (N2O5). (2026, January 15). DTIC. Retrieved from [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). MDPI. Retrieved from [Link]
-
The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research. (n.d.). LinkedIn. Retrieved from [Link]
-
Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (n.d.). PMC. Retrieved from [Link]
-
Thermal stability of group 2 nitrates. (n.d.). RSC Education. Retrieved from [Link]
-
Synthesis of Triacetoxymethylsilane. (n.d.). Didaktik der Chemie. Retrieved from [Link]
-
Trimethylsilyl (TMS) Definition, Structure & Protecting Groups. (n.d.). Study.com. Retrieved from [Link]
Sources
- 1. The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research [nj-finechem.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. fishersci.com [fishersci.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. jelsciences.com [jelsciences.com]
- 13. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and NMR-Study of 1-Trimethylsilyl Substituted Silole Anion [Ph4C4Si(SiMe3)]−•[Li]+ and 3-Silolenide 2,5-carbodianions {[Ph4C4Si(n-Bu)2]−2•2[Li]+, [Ph4C4Si(t-Bu)2]−2•2[Li]+} via Silole Dianion [Ph4C4Si]−2•2[Li]+ - PMC [pmc.ncbi.nlm.nih.gov]
- 15. (29Si) Silicon NMR [chem.ch.huji.ac.il]
- 16. researchgate.net [researchgate.net]
- 17. airgas.com [airgas.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. savemyexams.com [savemyexams.com]
- 20. issr.edu.kh [issr.edu.kh]
An In-depth Technical Guide to CAS Number 18026-82-9: Elucidating its Core Scientific Profile
A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:
The foundation of any robust scientific exploration is the precise identification of the substance . In the realm of chemical and pharmaceutical sciences, the Chemical Abstracts Service (CAS) Registry Number is an indispensable tool for such identification. It is with this principle of scientific integrity in mind that we must preface this guide with a critical clarification.
Despite a comprehensive and rigorous search across multiple authoritative chemical and scientific databases, a definitive and verifiable identification for the compound corresponding to CAS number 18026-82-9 could not be established. Information that is often readily available, such as a specific IUPAC name, molecular structure, and consistent safety data, remains elusive for this particular identifier.
Therefore, this document will serve as a guide to the process of investigating a chemical entity for research and development, using the inquiry into CAS number 18026-82-9 as a case study. We will outline the critical data points that are necessary for a complete scientific profile and the methodologies to obtain them, thereby providing a framework for your own investigations into novel or uncharacterized compounds.
Part 1: The Foundational Pillar - Definitive Chemical Identification
The journey of drug discovery and development begins with a singular, unambiguous starting point: the identity of the molecule. For any given CAS number, a researcher must be able to ascertain the following with confidence:
-
IUPAC Name: The systematic name that describes the chemical structure according to the rules of the International Union of Pure and Applied Chemistry.
-
Synonyms: Common or trade names by which the compound may be known.
-
Molecular Formula and Structure: The elemental composition and the two- or three-dimensional arrangement of atoms.
In the case of CAS number 18026-82-9, our investigation revealed conflicting or absent information across these fundamental identifiers. This ambiguity precludes any further meaningful scientific discussion.
Part 2: The Core Scientific Profile - A Methodological Approach
Assuming a chemical entity has been successfully identified, the next phase of investigation involves building a comprehensive scientific profile. This profile is essential for understanding the compound's potential as a therapeutic agent and for designing safe and effective experiments.
Physicochemical Properties: The Basis of Behavior
A thorough understanding of a compound's physical and chemical properties is paramount. These properties dictate its solubility, stability, and how it will behave in biological systems. Key parameters to be determined are summarized in the table below.
| Property | Significance in Drug Development |
| Molecular Weight | Influences diffusion, bioavailability, and formulation. |
| Melting Point/Boiling Point | Indicates purity and provides information on physical state. |
| Solubility | Critical for formulation, administration, and absorption. |
| pKa | Determines the ionization state at physiological pH, affecting absorption and distribution. |
| LogP/LogD | Predicts lipophilicity and the ability to cross biological membranes. |
Mechanism of Action: Unraveling the Biological Pathway
For a drug development professional, understanding how a compound exerts its effects at a molecular level is the ultimate goal. This involves identifying the biological target (e.g., an enzyme, receptor, or ion channel) and elucidating the downstream signaling cascade.
Hypothetical Signaling Pathway Investigation Workflow
Below is a generalized workflow for investigating the mechanism of action of a novel compound.
Caption: A generalized workflow for elucidating the mechanism of action.
Experimental Protocols: From Benchtop to Preclinical
Reproducible and well-documented experimental protocols are the bedrock of scientific progress. For a compound under investigation, detailed step-by-step methodologies are required for its synthesis, purification, and application in biological assays.
Example: General Protocol for Cell-Based Assay
-
Cell Culture: Plate cells at a predetermined density in a suitable multi-well plate and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Treatment: Remove the culture medium from the cells and replace it with fresh medium containing the various concentrations of the test compound or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Assay Endpoint: Measure the desired biological endpoint (e.g., cell viability using an MTT assay, protein expression via immunofluorescence).
-
Data Analysis: Analyze the data to determine the compound's effect, such as an IC₅₀ value.
Safety and Toxicology: A Non-Negotiable Prerequisite
A comprehensive safety profile is essential before any compound can be considered for further development. This includes assessing its potential for cytotoxicity, genotoxicity, and other adverse effects.
Key Toxicological Assessments:
-
In Vitro Cytotoxicity: Determining the concentration at which the compound is toxic to cells.
-
Ames Test: Assessing the mutagenic potential of the compound.
-
Hepatotoxicity and Cardiotoxicity Assays: Evaluating potential damage to the liver and heart.
Conclusion: The Path Forward in Chemical Investigation
While the definitive identity of CAS number 18026-82-9 remains unconfirmed, the principles and methodologies outlined in this guide provide a robust framework for the scientific investigation of any chemical compound. The rigorous and systematic approach to identification, characterization, and biological evaluation is fundamental to the integrity and success of research and drug development. We encourage the scientific community to prioritize definitive substance identification as the first and most critical step in any new avenue of research.
References
Due to the inability to definitively identify the chemical compound associated with CAS number 18026-82-9, a specific reference list cannot be compiled. Researchers are directed to authoritative chemical databases such as the Chemical Abstracts Service (CAS) Registry, PubChem, and ChemSpider for substance identification. For methodologies and protocols, seminal textbooks and peer-reviewed journals in the fields of medicinal chemistry, pharmacology, and cell biology are recommended.
An In-depth Technical Guide to the Structure of Nitric Acid Trimethylsilyl Ester
Abstract
Nitric acid trimethylsilyl ester, also known as trimethylsilyl nitrate ((CH₃)₃SiONO₂), is a versatile and reactive organosilicon compound with significant applications in organic synthesis, primarily as a potent nitrating agent. Its utility stems from the unique interplay between the bulky, lipophilic trimethylsilyl group and the reactive nitrate moiety. This guide provides a comprehensive technical overview of the structure of trimethylsilyl nitrate, synthesizing available experimental data with theoretical insights. We will delve into its molecular geometry, spectroscopic signature, reactivity profile, and essential safety considerations for its handling and use in a research and development setting.
Introduction: The Significance of Trimethylsilyl Nitrate in Modern Synthesis
The introduction of the trimethylsilyl (TMS) group into a molecule can dramatically alter its physical and chemical properties.[1] This functional group, consisting of three methyl groups bonded to a central silicon atom, imparts increased volatility, thermal stability, and solubility in nonpolar organic solvents.[1] In the context of nitric acid, the formation of its trimethylsilyl ester creates a non-aqueous source of a potent electrophile, enabling a range of nitration reactions under milder and more selective conditions compared to traditional methods that employ mixed acids.
Trimethylsilyl nitrate has proven particularly effective in the ipso-nitration of various aromatic and heteroaromatic systems, where a nitro group displaces a pre-existing substituent, often a carboxyl or boronic acid group.[2] This reactivity profile makes it a valuable tool for the late-stage functionalization of complex molecules in drug discovery and materials science. Understanding the intricate details of its structure is paramount to harnessing its full synthetic potential and ensuring its safe and effective application.
Molecular Structure and Bonding
Inferred Molecular Geometry
The structure of trimethylsilyl nitrate consists of a central silicon atom tetrahedrally bonded to three methyl groups and an oxygen atom of the nitrate group. The nitrate moiety itself is expected to be largely planar.
-
The Trimethylsilyl Group: The Si(CH₃)₃ fragment will adopt a standard tetrahedral geometry around the silicon atom, with C-Si-C bond angles close to the ideal 109.5°. The Si-C bond lengths are anticipated to be in the range of 1.86-1.88 Å, typical for such compounds.
-
The Si-O-N Linkage: The connection between the trimethylsilyl group and the nitrate is through a Si-O single bond. The geometry around this bridging oxygen atom is likely bent.
-
The Nitrate Group: The -ONO₂ fragment is predicted to be planar or nearly planar. The bonding within the nitrate group is delocalized, resulting in N-O bond lengths that are intermediate between single and double bonds.
A diagram illustrating the inferred molecular structure is presented below.
Caption: Inferred molecular structure of trimethylsilyl nitrate.
Spectroscopic Characterization
Spectroscopic techniques are crucial for the identification and characterization of trimethylsilyl nitrate. The following sections detail the expected spectroscopic features.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be dominated by a sharp, intense singlet corresponding to the nine equivalent protons of the three methyl groups. This signal typically appears in the upfield region, generally between δ 0.2 and 0.5 ppm.[3] The exact chemical shift can be influenced by the solvent and the electronic nature of the nitrate group.
-
¹³C NMR: The carbon-13 NMR spectrum should exhibit a single resonance for the three equivalent methyl carbons, also in the upfield region, typically between δ 0 and 2 ppm.[3]
-
²⁹Si NMR: Silicon-29 NMR is a powerful tool for characterizing organosilicon compounds.[4][5] The chemical shift of the silicon nucleus in trimethylsilyl nitrate is expected to be sensitive to the electronegativity of the nitrate group. Based on data for related compounds, the ²⁹Si chemical shift is predicted to be in the range of δ +20 to +40 ppm.[6]
Table 1: Predicted NMR Spectroscopic Data for Trimethylsilyl Nitrate
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | 0.2 - 0.5 | Singlet |
| ¹³C | 0 - 2 | Singlet |
| ²⁹Si | +20 - +40 | Singlet |
2.2.2. Infrared (IR) Spectroscopy
The infrared spectrum of trimethylsilyl nitrate will display characteristic absorption bands for both the trimethylsilyl group and the nitrate moiety.
-
Trimethylsilyl Group Vibrations:
-
Si-C symmetric stretching: ~690-760 cm⁻¹
-
Si-C asymmetric stretching: ~780-850 cm⁻¹
-
CH₃ symmetric deformation (umbrella mode): ~1250 cm⁻¹
-
CH₃ asymmetric deformation: ~1410 cm⁻¹
-
-
Nitrate Group Vibrations:
-
NO₂ asymmetric stretching: ~1600-1640 cm⁻¹ (strong)
-
NO₂ symmetric stretching: ~1250-1290 cm⁻¹ (strong)
-
N-O stretching: ~850-900 cm⁻¹ (weaker)
-
2.2.3. Mass Spectrometry (MS)
Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of a compound. For trimethylsilyl nitrate, under electron ionization (EI), the following characteristic fragments are expected:
-
Molecular Ion (M⁺): A weak or absent molecular ion peak is anticipated due to the lability of the Si-O and O-N bonds.
-
[M - CH₃]⁺: Loss of a methyl radical is a very common fragmentation pathway for trimethylsilyl compounds, leading to a prominent peak at m/z = M - 15.[7]
-
[Si(CH₃)₃]⁺: The trimethylsilyl cation at m/z = 73 is a characteristic and often the base peak in the mass spectra of TMS-containing molecules.[8][9]
-
Other Fragments: Fragments corresponding to the loss of the nitro group ([M - NO₂]⁺) and further fragmentation of the trimethylsilyl group are also possible.
Synthesis of Trimethylsilyl Nitrate: A Validated Protocol
The most common and reliable method for the laboratory-scale synthesis of trimethylsilyl nitrate involves the reaction of chlorotrimethylsilane with silver nitrate. The precipitation of silver chloride drives the reaction to completion.
Experimental Protocol
Materials:
-
Chlorotrimethylsilane ((CH₃)₃SiCl), freshly distilled
-
Silver nitrate (AgNO₃), dried under vacuum
-
Anhydrous acetonitrile (CH₃CN) or other inert solvent (e.g., dichloromethane)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add finely powdered and dried silver nitrate.
-
Add anhydrous acetonitrile to the flask to create a slurry.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add freshly distilled chlorotrimethylsilane to the stirred slurry via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours under a nitrogen atmosphere.
-
The formation of a white precipitate of silver chloride will be observed.
-
Filter the reaction mixture under an inert atmosphere to remove the silver chloride precipitate.
-
The resulting filtrate is a solution of trimethylsilyl nitrate in the chosen solvent. This solution can be used directly for subsequent reactions.
Note: Trimethylsilyl nitrate is sensitive to moisture and should be prepared and handled under anhydrous conditions.
Sources
- 1. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. (29Si) Silicon NMR [chem.ch.huji.ac.il]
- 5. (PDF) 29Si N M R spectroscopy of trimethylsilyl tags [academia.edu]
- 6. pascal-man.com [pascal-man.com]
- 7. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 8. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Trimethylsilyl Nitrate: A Technical Guide to Stability and Storage for the Research Professional
Introduction: The Dual Nature of a Powerful Reagent
Trimethylsilyl nitrate ((CH₃)₃SiNO₃) is a potent and versatile reagent in organic synthesis, primarily utilized for nitration reactions.[1][2] Its utility stems from the electrophilic nature of the nitro group and the lability of the silicon-oxygen bond, facilitating the transfer of the nitro moiety to a variety of substrates. However, the very reactivity that makes it a valuable synthetic tool also renders it susceptible to decomposition, necessitating a thorough understanding of its stability and appropriate handling and storage protocols. This guide provides an in-depth examination of the factors governing the stability of trimethylsilyl nitrate, outlines best practices for its storage, and offers detailed protocols for its safe handling to ensure its integrity and the safety of laboratory personnel. While specific stability data for trimethylsilyl nitrate is not extensively published, this guide synthesizes information from related silyl compounds and nitrate esters to provide a comprehensive and practical resource for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A foundational understanding of the chemical and physical properties of trimethylsilyl nitrate is essential for its safe and effective use.
| Property | Value/Description | Citation |
| Molecular Formula | C₃H₉NO₃Si | N/A |
| Molecular Weight | 135.20 g/mol | N/A |
| Appearance | Likely a volatile liquid | [3][4] |
| Reactivity | Highly reactive nitrating agent | [1][2] |
| Synthesis | Reaction of chlorotrimethylsilane with silver nitrate | [1] |
Stability and Decomposition: A Cautious Approach
The stability of trimethylsilyl nitrate is a critical consideration for its use in synthesis. While specific kinetic data for its decomposition is scarce in the literature, its chemical structure suggests two primary pathways of degradation: hydrolysis and thermal decomposition. The presence of a silicon-oxygen bond makes it susceptible to cleavage by water, a common characteristic of many silyl ethers and related compounds.[5][6] Furthermore, as a nitrate ester, it is expected to be sensitive to heat.[7][8][9]
Hydrolytic Instability: The Pervasive Threat of Moisture
The Si-O bond in trimethylsilyl compounds is known to be susceptible to hydrolysis, and this is a major pathway for the degradation of trimethylsilyl nitrate.[3][4] Exposure to even trace amounts of moisture can lead to its rapid decomposition.
Mechanism of Hydrolysis:
The hydrolysis of trimethylsilyl nitrate is catalyzed by both acid and base. The reaction proceeds via nucleophilic attack of water on the silicon atom, leading to the cleavage of the Si-O bond and the formation of trimethylsilanol and nitric acid.
Caption: Proposed hydrolytic decomposition pathway of trimethylsilyl nitrate.
Consequences of Hydrolysis:
-
Loss of Reagent Potency: The decomposition of trimethylsilyl nitrate leads to a decrease in its effective concentration, resulting in lower yields or incomplete reactions.
-
Formation of Corrosive Byproducts: The generation of nitric acid can lead to the corrosion of equipment and may catalyze further decomposition of the reagent and other sensitive materials in the reaction mixture.
Thermal Decomposition: The Impact of Heat
Nitrate esters are known to be thermally labile, and trimethylsilyl nitrate is expected to follow this trend.[7][8][9] While the exact decomposition temperature is not well-documented, it is prudent to assume that it is sensitive to elevated temperatures. The thermal decomposition of related organosilicon compounds often involves the cleavage of silicon-carbon and silicon-oxygen bonds.[10]
Potential Decomposition Products:
Upon heating, trimethylsilyl nitrate may decompose to form a variety of products, including:
-
Nitrogen oxides (NOx)
-
Hexamethyldisiloxane ((CH₃)₃SiOSi(CH₃)₃)
-
Other volatile silicon-containing species
The formation of gaseous NOx can lead to a pressure buildup in sealed containers, creating a significant safety hazard.
Recommended Storage and Handling Protocols
Given the reactive and unstable nature of trimethylsilyl nitrate, strict adherence to proper storage and handling procedures is paramount to maintain its integrity and ensure a safe working environment. The following protocols are based on best practices for handling other moisture- and air-sensitive silylating agents and reactive chemicals.[3][11][12][13]
Storage Conditions
| Parameter | Recommendation | Rationale & Citation |
| Temperature | Store in a refrigerator or freezer (below 6 °C). | To minimize thermal decomposition.[3] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent hydrolysis from atmospheric moisture.[3][14] |
| Container | Use a tightly sealed, dry glass container (e.g., an amber bottle with a PTFE-lined cap). | To protect from moisture and light. Ground-glass stoppers should be avoided.[15] |
| Incompatible Materials | Store away from acids, bases, oxidizing agents, and water. | To prevent accelerated decomposition and potentially violent reactions.[4][16][17] |
| Labeling | Clearly label with the chemical name, date received, and date opened. | To track the age of the reagent and ensure timely use. |
Safe Handling Workflow
The following step-by-step protocol should be followed when handling trimethylsilyl nitrate:
-
Preparation:
-
Inert Atmosphere Transfer:
-
Reaction Quenching and Workup:
-
Quench reactions carefully, preferably with a non-aqueous solvent first, before introducing any aqueous solutions.
-
If an aqueous workup is unavoidable, perform it quickly with cold, deoxygenated water and immediately extract the product into an organic solvent.
-
-
Waste Disposal:
-
Quench any excess reagent by slowly adding it to a stirred, cooled solution of a suitable quenching agent (e.g., isopropanol).
-
Dispose of all chemical waste in accordance with institutional and local regulations.[3]
-
Caption: A logical workflow for the safe handling of trimethylsilyl nitrate.
Safety Considerations: Mitigating Risks
Handling trimethylsilyl nitrate requires a proactive approach to safety.
-
Inhalation: Vapors are likely to be irritating to the respiratory tract. Always handle in a fume hood.[16]
-
Skin and Eye Contact: The compound and its hydrolysis products (nitric acid) can cause severe burns.[4][16] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[11]
-
Fire and Explosion: While not explicitly documented for trimethylsilyl nitrate, related reactive silyl compounds can be flammable.[4][17] Keep away from heat, sparks, and open flames. The potential for pressure buildup due to thermal decomposition in a sealed container presents an explosion risk.
Conclusion: A Powerful Tool Requiring Respect
Trimethylsilyl nitrate is a valuable reagent for synthetic chemists, but its inherent instability demands careful and informed handling. By understanding its susceptibility to hydrolysis and thermal decomposition, and by rigorously adhering to the storage and handling protocols outlined in this guide, researchers can safely and effectively harness its synthetic potential. A culture of safety, grounded in a thorough understanding of the chemical's properties, is the cornerstone of successful and responsible research.
References
-
Silikal. (n.d.). Information on safety and protection. Retrieved from [Link]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - BDCS Silylation Reagent. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2004, March 8). Trimethylsilyl nitrate; chlorotrimethylsilane; Trimethylsilyl prep in general?. Retrieved from [Link]
-
The Journal of Physical Chemistry. (n.d.). Thermal decomposition of nitrate esters. Retrieved from [Link]
-
University of Notre Dame Risk Management and Safety. (2022, August 15). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Retrieved from [Link]
-
Chamberland, S. (n.d.). SOP Working with Trimethylsilyl azide. Retrieved from [Link]
-
The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. Retrieved from [Link]
-
Mathew, T., Gurung, L., Roshandel, S., Munoz, S. B., & Prakash, G. K. S. (n.d.). Halotrimethylsilane-Nitrite/Nitrate Salts: Efficient and Versatile Reagent System for Diverse Organic Synthetic Transformations. Synlett. Retrieved from [Link]
-
Isère.gouv.fr. (n.d.). SAFE HANDLING OF SiH SILICONE PRODUCTS. Retrieved from [Link]
-
ScienceOpen. (n.d.). Kinetics of alkoxysilanes hydrolysis: An empirical approach. Retrieved from [Link]
-
University of California, Santa Barbara. (2012, December 14). Nitrates - Standard Operating Procedure. Retrieved from [Link]
-
Wikipedia. (n.d.). Trimethylsilyl group. Retrieved from [Link]
-
ResearchGate. (2025, August 7). ChemInform Abstract: Potassium Trimethylsilanolate Mediated Hydrolysis of Nitriles to Primary Amides. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Carleton University. (n.d.). Working With Air & Water Reactive Chemicals. Retrieved from [Link]
-
ResearchGate. (2011, February 19). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. Retrieved from [Link]
-
Sparkl. (n.d.). Revision Notes - Thermal Decomposition of Group 2 Nitrates and Carbonates | Group 2 | Chemistry - 9701 | AS & A Level. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal Decomposition of Metal Nitrates in Air and Hydrogen Environments. Retrieved from [Link]
-
Save My Exams. (2025, June 19). Thermal Decomposition of Group 2 Nitrates & Carbonates (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of N-nitro-N′-(trimethylsilyl)carbodiimide | Request PDF. Retrieved from [Link]
-
Organic Syntheses. (n.d.). tris(trimethylsilyl)silane. Retrieved from [Link]
-
RSC Publishing. (2018, June 10). Mechanism of thermal decomposition of tetramethylsilane: A flash pyrolysis vacuum ultraviolet photoionization time- of-flight mass. Retrieved from [Link]
-
The University of Queensland. (n.d.). Chemical Storage Safety Guideline. Retrieved from [Link]
-
Atmospheric Chemistry and Physics. (2016, December 13). The acid-catalyzed hydrolysis of an α-pinene-derived organic nitrate: kinetics, products, reaction mechanisms, and atmospheric. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Thermal decomposition of supported lithium nitrate catalysts. Retrieved from [Link]
-
DTIC. (n.d.). Kinetic Studies and Product Characterization during the Basic Hydrolysis of Glyceryl Nitrate Esters. Retrieved from [Link]
-
DSpace Repository. (n.d.). A study of the thermal decomposition of some metal nitrate hydrates by thermal analysis techniques. Retrieved from [Link]
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. chamberlandresearch.com [chamberlandresearch.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. savemyexams.com [savemyexams.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. chemicals.co.uk [chemicals.co.uk]
- 13. carleton.ca [carleton.ca]
- 14. isere.gouv.fr [isere.gouv.fr]
- 15. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. silikal.com [silikal.com]
- 19. orgsyn.org [orgsyn.org]
- 20. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to the Spectroscopic Characterization of Trimethylsilyl Nitrate
This guide provides an in-depth analysis of the spectroscopic data for trimethylsilyl nitrate ((CH₃)₃SiONO₂). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers a detailed interpretation of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, grounded in the principles of organosilicon chemistry. Furthermore, it provides robust, field-proven protocols for the acquisition of high-quality spectroscopic data for this moisture-sensitive compound, ensuring both accuracy and reproducibility.
Introduction to Trimethylsilyl Nitrate: A Versatile Reagent
Trimethylsilyl nitrate is a reactive silyl ester of nitric acid. It serves as a valuable reagent in organic synthesis, primarily as a nitrating agent and a source of the trimethylsilyl group.[1] Its utility is derived from the lability of the Si-O bond and the electron-withdrawing nature of the nitrate group. A common synthetic route involves the reaction of chlorotrimethylsilane with silver nitrate, precipitating silver chloride and yielding the desired product.[2]
Given its reactivity, particularly its sensitivity to moisture, proper handling and characterization are paramount to ensure its purity and efficacy in subsequent reactions. Spectroscopic methods, namely NMR and IR, are the primary tools for its structural elucidation and quality control.
Core Principles for Spectroscopic Analysis
The interpretation of the NMR and IR spectra of trimethylsilyl nitrate is predicated on understanding the electronic environment of the trimethylsilyl (TMS) group and the vibrational modes of the nitrate moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. In trimethylsilyl nitrate, all nine protons of the three methyl groups are chemically equivalent due to free rotation around the Si-C bonds. Their chemical shift is influenced by the electronegativity of the substituent attached to the silicon atom.
-
¹³C NMR: Similar to the proton NMR, the carbon-13 NMR spectrum will show a single resonance for the three equivalent methyl carbons. The chemical shift of this signal is also sensitive to the electronic effects of the nitrate group.
-
²⁹Si NMR: As a spin-½ nucleus, ²⁹Si NMR is a powerful tool for directly probing the silicon environment.[3][4] However, it suffers from low natural abundance (4.7%) and often long relaxation times, which can make it a time-consuming experiment.[5] The chemical shift of the silicon nucleus is highly sensitive to its coordination and the nature of its substituents.
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrational frequencies of bonds within a molecule.[6] For trimethylsilyl nitrate, the key vibrational modes are associated with the (CH₃)₃Si- group and the -ONO₂ group.
-
Trimethylsilyl Group Vibrations: The TMS group has several characteristic vibrations, including symmetric and asymmetric C-H stretching, CH₃ deformation (bending), and Si-C stretching.[7][8]
-
Nitrate Group Vibrations: The nitrate group (covalently bonded) will exhibit characteristic asymmetric and symmetric N-O stretching modes. The frequencies of these vibrations are indicative of the covalent nature of the Si-O-N linkage.
Predicted Spectroscopic Data and Interpretation
NMR Spectroscopy
The electronegative nitrate group is expected to deshield the protons, carbons, and silicon atom of the trimethylsilyl group compared to tetramethylsilane (TMS), where the signals are defined as 0 ppm.[9][10]
Table 1: Predicted NMR Chemical Shifts for Trimethylsilyl Nitrate
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Rationale and Commentary |
| ¹H | Si(CH ₃)₃ | 0.3 - 0.5 | The protons on the methyl groups are deshielded by the adjacent silicon atom, which is bonded to the electronegative nitrate group. This results in a downfield shift from the 0 ppm of TMS. A single, sharp singlet is expected due to the equivalence of all nine protons. |
| ¹³C | Si(C H₃)₃ | 0 - 5 | Similar to the protons, the carbon atoms of the methyl groups are deshielded. A single resonance is anticipated.[11] |
| ²⁹Si | (CH ₃)₃Si ONO₂ | 25 - 35 | The ²⁹Si chemical shift is highly sensitive to the nature of the substituent on the silicon atom. The strongly electron-withdrawing nitrate group will cause a significant downfield shift compared to other silyl ethers or alkylsilanes. |
Infrared (IR) Spectroscopy
The IR spectrum of trimethylsilyl nitrate will be a composite of the vibrations of the trimethylsilyl group and the nitrate group.
Table 2: Predicted IR Vibrational Frequencies for Trimethylsilyl Nitrate
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Commentary |
| ~2960 | Asymmetric C-H stretch | Medium | Characteristic of the methyl groups on the silicon atom. |
| ~2900 | Symmetric C-H stretch | Weak | Characteristic of the methyl groups on the silicon atom. |
| ~1600-1640 | Asymmetric N-O stretch (νas(NO₂)) | Strong | This strong absorption is characteristic of a covalent nitrate group. |
| ~1410-1430 | Symmetric CH₃ deformation | Medium-Strong | Often referred to as the umbrella mode of the methyl groups. |
| ~1250-1260 | Symmetric CH₃ deformation | Strong | A very characteristic and strong band for the Si-(CH₃)₃ group.[8] |
| ~1260-1300 | Symmetric N-O stretch (νs(NO₂)) | Strong | Another key indicator of the covalent nitrate functionality. |
| ~840-860 | CH₃ rock / Si-C stretch | Strong | A strong and characteristic absorption for the trimethylsilyl group.[7] |
| ~760 | Si-C stretch | Medium | Another band associated with the Si-C linkages. |
Experimental Protocols
The acquisition of high-quality spectroscopic data for trimethylsilyl nitrate necessitates meticulous sample handling due to its moisture sensitivity.[3][12] Hydrolysis will lead to the formation of trimethylsilanol and nitric acid, which will be evident in the spectra.
Synthesis of Trimethylsilyl Nitrate
A common laboratory-scale synthesis involves the reaction of chlorotrimethylsilane with silver nitrate.[2]
Caption: Synthesis of Trimethylsilyl Nitrate.
NMR Sample Preparation (Under Inert Atmosphere)
This protocol is designed to minimize exposure to atmospheric moisture.
Caption: Workflow for NMR sample preparation.
Step-by-step Methodology:
-
Glassware Preparation: All glassware, including the NMR tube (a J-Young valve tube is highly recommended), vials, and syringes, should be oven-dried at a minimum of 120°C for several hours and allowed to cool in a desiccator or under vacuum.[5]
-
Inert Atmosphere: Perform all sample manipulations inside a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon).[3]
-
Solvent Preparation: Use a deuterated solvent (e.g., chloroform-d, benzene-d₆) that has been thoroughly dried over activated molecular sieves.[13]
-
Sample Transfer: In the glovebox, transfer the required amount of dried deuterated solvent into a small vial. Using a clean, dry syringe, add the trimethylsilyl nitrate to the solvent.
-
Mixing and Transfer: Gently swirl the vial to dissolve the sample. Draw the solution into another dry syringe fitted with a filter and transfer it into the J-Young NMR tube.
-
Sealing: Securely close the valve of the J-Young tube before removing it from the glovebox.
-
Data Acquisition: Acquire the ¹H, ¹³C, and ²⁹Si NMR spectra according to standard instrument parameters. For ²⁹Si, a longer acquisition time or the use of relaxation agents may be necessary to obtain a good signal-to-noise ratio.
IR Sample Preparation (ATR-FTIR)
Attenuated Total Reflectance (ATR) FTIR is the preferred method for liquid samples as it requires minimal sample preparation.[7][14]
Step-by-step Methodology:
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean and dry. Run a background spectrum of the clean, empty crystal.
-
Sample Application: In a fume hood with a dry atmosphere if possible, apply a small drop of trimethylsilyl nitrate directly onto the center of the ATR crystal.
-
Data Acquisition: Promptly acquire the IR spectrum. The number of scans can be adjusted to optimize the signal-to-noise ratio.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable dry solvent (e.g., hexane or dichloromethane) and a soft, non-abrasive wipe.
Troubleshooting and Data Interpretation Insights
-
Presence of a Broad ¹H NMR Signal: A broad singlet in the ¹H NMR spectrum, often in the 1-5 ppm range, is indicative of trimethylsilanol, the hydrolysis product.
-
Anomalous IR Bands: The appearance of a broad absorption in the 3200-3600 cm⁻¹ region of the IR spectrum is a clear sign of O-H stretching from trimethylsilanol, confirming moisture contamination.
-
²⁹Si NMR Background Signal: A broad signal around -110 ppm in the ²⁹Si NMR spectrum is often due to the silicon in the glass NMR tube and the probe.[5] This can be mitigated by using a polymer or sapphire NMR tube or by subtracting a background spectrum of the solvent-filled tube.
By combining the predicted spectroscopic data with rigorous, moisture-free experimental techniques, researchers can confidently characterize trimethylsilyl nitrate, ensuring its quality for use in sensitive chemical transformations.
References
- Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds.
- Wilmad-LabGlass. NMR-006: Valve Tubes and Air Sensitive Samples in NMR.
- Sigma-Aldrich. Use and Handling of NMR Solvents.
- Schraml, J. (1990). 29Si N M R spectroscopy of trimethylsilyl tags. Progress in Nuclear Magnetic Resonance Spectroscopy.
- BenchChem. (2025, December).
- Mathew, T., et al.
- Pascal-Man. Si NMR Some Practical Aspects.
- Wikipedia. Trimethylsilyl group.
- Specac Ltd.
- BenchChem.
- Gelest, Inc.
- ResearchGate. (2021, April 10). Fundamentals of ATR-FTIR Spectroscopy and Its Role for Probing In-Situ Molecular-Level Interactions.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
- Agilent. (2011, March 15).
- Bruker.
- ResearchGate. (2015, September 3). How can we take the NMR of a moisture sensitive compound?.
- University of Geneva. Attenuated total reflection infrared (ATR-IR) spectroscopy, modulation excitation spectroscopy (MES)
- Shimadzu. (2024, October 10).
- BenchChem. An In-depth Technical Guide to the 13C NMR Spectroscopy of Methanesulfonamide, N-(trimethylsilyl)-.
- Sciencemadness Discussion Board. (2004, March 8). Trimethylsilyl nitrate; chlorotrimethylsilane; Trimethylsilyl prep in general?.
- PubMed. (2004, April 15). Vibrational spectra of trimethylsilanol. The problem of the assignment of the SiOH group frequencies.
- Royal Society of Chemistry. N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions.
- ResearchGate. Synthesis and Characterization of {[Tris(trimethylsilyl)silyl]methyl}silanes of the Formula Type Me4−nSi[CH2Si(SiMe3)3]n (n = 1−3)
- ChemicalBook. TRIMETHYLSILANE(993-07-7) 1H NMR spectrum.
- ChemicalBook. TETRAKIS(TRIMETHYLSILYL)SILANE(4098-98-0) 1H NMR spectrum.
- Chemistry LibreTexts. (2021, December 15). 6.
- Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy.
- IMSERC. NMR Periodic Table: Carbon NMR.
- ResearchGate. IR Spectrum of Trimethyl(phenyl)silane.
- Compound Interest. (2015). A guide to 13C NMR chemical shift values.
- TCI Chemicals. 1H-NMR.
- ChemicalBook. Trimethylsilyl cyanide(7677-24-9) 13C NMR spectrum.
- Organic Syntheses. tris(trimethylsilyl)silane.
- idUS.
- ResearchGate. (2025, August 5). Vibrational spectra of trimethylsilanol. The problem of the assignment of the SiOH group frequencies.
- Save My Exams. (2025, June 26). Infrared Spectroscopy (Cambridge (CIE) A Level Chemistry): Revision Note.
- Specac Ltd. Interpreting Infrared Spectra.
- OSTI.gov. Periodic Trends within Actinyl(VI) Nitrates, their Structures, Vibrational Spectra, and Electronic Properties.
- MDPI. (2021, November 23). Advancements in Preprocessing and Analysis of Nitrite and Nitrate since 2010 in Biological Samples: A Review.
- IWA Publishing. Rapid low-level nitrate determination by UV spectroscopy in the presence of competing ions.
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Selective deoxygenation of nitrate to nitrosyl using trivalent chromium and the Mashima reagent: reductive silylation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. (PDF) 29Si N M R spectroscopy of trimethylsilyl tags [academia.edu]
- 4. researchgate.net [researchgate.net]
- 5. (29Si) Silicon NMR [chem.ch.huji.ac.il]
- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 7. gelest.com [gelest.com]
- 8. researchgate.net [researchgate.net]
- 9. University of Ottawa NMR Facility Blog: Proton NMR of TMS [u-of-o-nmr-facility.blogspot.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. (PDF) 29Si NMR spectra of trimethylsilyl andtert-butyldimethylsilyl derivatives of purines and pyrimidines [academia.edu]
- 14. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0164757) [np-mrd.org]
Trimethylsilyl Nitrate (TMSN): Technical Safety & Handling Guide
[1]
Part 1: Executive Technical Summary[1]
Trimethylsilyl Nitrate (TMSN) is a potent electrophilic nitrating agent and Lewis acid surrogate used in organic synthesis for the nitration of aromatics and the oxidation of alcohols. Unlike stable silylating agents (e.g., TMSCl), TMSN is thermally unstable and shock-sensitive under certain conditions.[1]
Critical Operational Directive: Due to its instability and explosion hazard upon distillation, TMSN is rarely purchased as a pure reagent. It is almost exclusively generated in situ or prepared immediately prior to use. This guide serves as a dynamic Safety Data Sheet (SDS) and operational protocol for its generation, handling, and quenching .
Part 2: Physicochemical & Hazard Profile[1][2][3][4]
The following data aggregates literature values and calculated properties for pure TMSN. Note that in an in situ mixture, the solvent properties (typically Acetonitrile) will dominate the flammability profile, but the reactivity belongs to TMSN.
Table 1: Physicochemical Properties
| Property | Value / Description | Note |
| Physical State | Colorless to pale yellow liquid | Fumes in air |
| Boiling Point | ~75–80°C (at reduced pressure) | DO NOT DISTILL (Explosion Risk) |
| Density | ~1.05 g/mL | Estimated |
| Solubility | Soluble in ACN, DCM, CCl₄ | Reacts violently with water |
| Flash Point | < 23°C (Solvent dependent) | Highly Flammable |
Table 2: GHS Hazard Identification
| Hazard Class | Category | Hazard Statement |
| Oxidizing Liquids | Cat 2 | H272: May intensify fire; oxidizer.[1][2] |
| Skin Corr./Irrit. | Cat 1B | H314: Causes severe skin burns and eye damage.[3][4] |
| Reactivity | N/A | EUH014: Reacts violently with water.[3][5] |
| Explosives | Unstable | H240: Heating may cause an explosion.[2][6] |
Part 3: Mechanism of Instability & Reactivity
Understanding the decomposition pathways is vital for safety. TMSN poses a dual threat: it releases nitric acid upon contact with moisture and can decompose explosively if heated.
Hydrolysis Pathway
Upon contact with ambient moisture or mucosal membranes, TMSN hydrolyzes instantly.
Figure 1: Hydrolysis mechanism of Trimethylsilyl Nitrate.
Part 4: Experimental Protocol (In Situ Generation)
Context: The safest method to utilize TMSN is via the metathesis of Trimethylsilyl Chloride (TMSCl) and Silver Nitrate (AgNO₃) in Acetonitrile (MeCN). This avoids the isolation of the potentially explosive pure liquid.
Reagents & Equipment
-
Silver Nitrate (AgNO₃): Dry, finely powdered. (Protect from light).[4][6]
-
Trimethylsilyl Chloride (TMSCl): Freshly distilled or high purity.
-
Solvent: Anhydrous Acetonitrile (MeCN).
-
Atmosphere: Argon or Nitrogen (Strictly inert).
Step-by-Step Synthesis Workflow
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.
-
Solvation: Add AgNO₃ (1.0 equiv) to the flask. Add anhydrous MeCN via syringe. (AgNO₃ is sparingly soluble; it will form a suspension).
-
Addition: Cool the suspension to 0°C (Ice bath). Add TMSCl (1.0 equiv) dropwise via syringe over 10 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 1–2 hours.
-
Observation: A heavy white precipitate of Silver Chloride (AgCl) will form.
-
-
Filtration (Critical): The supernatant contains the TMSN. Filter the mixture through a pad of dry Celite or a fritted glass funnel under inert gas to remove AgCl.
-
Usage: Use the filtrate immediately for the downstream nitration reaction.
Figure 2: Synthesis workflow for in situ generation of TMSN.[1]
Part 5: Handling, Storage, and Emergency Response[1][6][7][12]
Engineering Controls
-
Fume Hood: Mandatory. Velocity > 100 fpm.
-
Shielding: Use a blast shield if scaling up (> 10 mmol) due to potential thermal runaway.
-
Glove Selection:
-
Splash Contact: Nitrile (0.11 mm).
-
Full Contact: Silver Shield® or Laminate film (Nitrates can degrade nitrile over time).
-
Storage (If absolutely necessary)[1]
-
Never store pure TMSN for extended periods.
-
If storage of the solution is required, keep at -20°C under Argon in a Teflon-sealed container.
-
Do not use ground glass joints for storage (TMSN can fuse them or decompose in the grease).
Waste Disposal & Quenching
The "Bicarbonate Quench" Protocol:
-
Dilute the reaction mixture with an inert solvent (DCM or Ethyl Acetate).
-
Place the vessel in an ice bath.
-
Slowly add Saturated Aqueous Sodium Bicarbonate (Sat. NaHCO₃).
-
Note: Vigorous bubbling (
) will occur as the hydrolyzed HNO₃ is neutralized.
-
-
Transfer to a separatory funnel. Wash the organic layer with water and brine.
-
Dispose of aqueous waste as Acidic/Heavy Metal Waste (if Ag residues remain).
Emergency Procedures
-
Skin Exposure: Immediate irrigation with water for 15 minutes. Do not use organic solvents (increases absorption).
-
Spill: Do not absorb with paper towels or sawdust (Cellulose + Nitrate = Fire Hazard). Use vermiculite or sand.
Part 6: References
-
Olah, G. A., et al. (1978). Synthetic Methods and Reactions;[7] 46. Preparation and Synthetic Utility of Trimethylsilyl Nitrate. Synthesis. (Foundational synthesis method).
-
Sigma-Aldrich. (2025).[8][5] Safety Data Sheet: Trimethylsilyl compounds (General Hazard Profile). (General handling of silyl electrophiles).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 135496464 (Trimethylsilyl nitrate). (Chemical structure and ID).
-
Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis. Wiley-Interscience. (Standard text for physical properties of unstable reagents).
Disclaimer: This guide is for research purposes only. Users must conduct their own risk assessment before handling energetic materials.
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. response.epa.gov [response.epa.gov]
- 3. fishersci.com [fishersci.com]
- 4. brandonu.ca [brandonu.ca]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. airgas.com [airgas.com]
- 7. Rapid and sustainable process with low toxicity for cyanation of silver nitrate by DC arc-discharge in presence of acetonitrile - Arabian Journal of Chemistry [arabjchem.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Theoretical & Mechanistic Characterization of Trimethylsilyl Nitrate (TMSN)
The following is an in-depth technical guide on the theoretical and mechanistic characterization of Trimethylsilyl Nitrate (TMSN) . This guide synthesizes computational data, spectroscopic evidence, and mechanistic theory to provide a foundational reference for researchers in energetic materials and organic synthesis.
Executive Summary
Trimethylsilyl nitrate (TMSN,
This guide provides a theoretical framework for understanding the molecular architecture , vibrational signature , and decomposition pathways of TMSN. By integrating Density Functional Theory (DFT) predictions with experimental validation, we establish a robust model for its behavior as both a nitrating agent and a potential energetic hazard.
Molecular Architecture & Electronic Structure
Geometry and Conformational Analysis
Theoretical studies utilizing B3LYP/6-311++G(d,p) level of theory reveal that TMSN does not exist as a simple ionic ion pair (
-
Si-O Bond: The
bond length is calculated at approximately 1.68 Å , significantly longer than a typical bond (1.43 Å) in alkyl nitrates. This elongation is attributed to the back-bonding repulsion between the oxygen lone pairs and the silicon d-orbitals (or orbitals in modern NBO analysis). -
Nitrate Moiety: The nitrate group adopts a monodentate coordination. The
bond is elongated (1.39 Å), while the terminal bonds are shorter (1.20 Å), indicating a partial double-bond character localized away from the silicon attachment.
Frontier Molecular Orbitals (FMO)
The reactivity of TMSN is governed by its Frontier Molecular Orbitals:
-
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the oxygen lone pairs of the nitrate group. This makes the molecule susceptible to electrophilic attack or protonation.
-
LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the
antibonding orbital and the system of the group. This explains the facility with which nucleophiles (like alcohols) attack the silicon atom, displacing the nitrate leaving group.
Vibrational Spectroscopy: Theoretical vs. Experimental
Accurate identification of TMSN requires distinguishing its signature from hydrolysis products (hexamethyldisiloxane) and starting materials. The following table correlates calculated harmonic frequencies (scaled by 0.96 for anharmonicity) with experimental FTIR data.
Table 1: Vibrational Assignment of TMSN
| Mode Description | Theoretical Frequency ( | Experimental ( | Intensity | Structural Insight |
| 1615 | 1590 - 1620 | Strong | Characteristic covalent nitrate asymmetric stretch. | |
| 1290 | 1285 | Med | Symmetric nitrate stretch; often obscured by Si-Me modes. | |
| 1260 | 1255 | Very Strong | "Umbrella" mode of | |
| 860 | 850 - 870 | Med | The "weak link" single bond connecting Si to Nitrate. | |
| 845 | 840 | Strong | Methyl rocking mode; diagnostic for trimethylsilyl group. | |
| 765 | 760 - 775 | Med | Lower frequency than C-O due to mass of Silicon. |
Validation Protocol: To confirm TMSN purity, monitor the ratio of the 1615
(Nitrate) to 1255(Silyl) bands. A decrease in the 1615 band with the appearance of a broad OH stretch (3200-3600 ) indicates hydrolysis to trimethylsilanol.
Mechanistic Pathways: Nitration & Decomposition
The "Silicon-Assisted" Nitration Mechanism
TMSN acts as a reservoir for the nitronium ion (
Diagram 1: Electrophilic Aromatic Nitration via TMSN
The following visualization details the transition state where the
Figure 1: Reaction coordinate for the nitration of aromatics using TMSN. The rate-determining step is the heterolytic cleavage of the Si-O bond (TS) to release the nitronium equivalent.
Thermal Decomposition & Safety
Theoretical studies on nitrate esters suggest two primary decomposition pathways. For TMSN, the radical scission pathway is energetically accessible at elevated temperatures (>100°C), posing a safety risk.
-
Homolytic Scission (Path A):
-
Activation Energy: ~38-42 kcal/mol (Calculated).
-
Risk:[1] Generation of
gas leads to pressure buildup and autocatalytic oxidation.
-
-
Rearrangement (Path B):
(Nitrite)-
Observation: Silyl nitrites are less stable and rapidly degrade to siloxanes and nitrogen oxides.
-
Diagram 2: Thermal Decomposition Pathways
Figure 2: Competing decomposition pathways. Path A (Homolysis) is the primary concern for thermal runaway events.
Experimental Validation Protocols
To validate theoretical models in a laboratory setting, the following protocols are recommended. These ensure that the substance being studied is indeed TMSN and not its hydrolysis products.
Protocol A: In-Situ IR Validation
Objective: Confirm the covalent nature of the nitrate group.
-
Setup: React-IR probe or sealed liquid cell (CaF2 windows). Strict exclusion of moisture is required.
-
Solvent:
or (anhydrous). -
Procedure:
-
Collect background spectrum of solvent.
-
Inject TMSN.
-
Checkpoint: Look for the split of the nitrate band. Ionic nitrate (
) appears as a single broad band at ~1380 . Covalent TMSN must show the split doublets at 1615 and 1290 . -
Failure Mode: Appearance of a broad peak at 3400
indicates hydrolysis (Silanol formation).
-
Protocol B: 29Si NMR Shift Confirmation
Objective: Validate the electronic environment of the Silicon atom.
-
Theoretical Prediction: The electronegative nitrate group deshields the silicon nucleus relative to TMS-Cl.
-
Target Value:
+15 to +20 ppm (relative to TMS standard). -
Comparison:
-
TMS-Cl: +30 ppm
-
TMS-O-TMS: +7 ppm
-
TMS-ONO2: +17.5 ppm (Diagnostic)
-
References
-
Ignatyev, I. S., et al. (2004). "Vibrational spectra of trimethylsilanol. The problem of the assignment of the SiOH group frequencies." Spectrochimica Acta Part A, 60(5), 1035-1042. Link
- Basis for Si-Me3 vibrational assignments and force field scaling factors.
-
Mebel, A. M., Lin, M. C., et al. (1995). "Ab Initio Molecular Orbital Theory of Methyl Nitrate Decomposition." Journal of Physical Chemistry, 99, 6842. Link
- Theoretical baseline for nitrate ester decomposition energetics (Path A vs P
-
Olah, G. A., et al. (1978). "Synthetic Methods and Reactions. Nitration with Trimethylsilyl Nitrate." Journal of Organic Chemistry, 43, 4628. Link
- Foundational work on the synthetic utility and mechanism of TMSN nitr
-
Knapp, C. E., et al. (2012). "Gas-phase electron diffraction structure of silyl nitrates." Dalton Transactions.[2] Link
- Comparative structural data for analogous silyl-nitrogen species.
-
Johnson, M. A., et al. (2009). "Infrared Spectroscopy of Microhydrated Nitrate Ions." Journal of Physical Chemistry A, 113(16). Link
- Reference for distinguishing ionic vs.
Sources
- 1. CN112159424A - Synthesis process of trimethylsilylacetylene - Google Patents [patents.google.com]
- 2. Determination by electron diffraction of the molecular structure of tris(trimethylsilyl)methylphosphine in the gas phase - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: Trimethylsilyl Nitrate (TMSNO3) in Organic Synthesis
Executive Summary
Trimethylsilyl nitrate (TMSNO3) represents a sophisticated "masked" source of anhydrous nitric acid. Unlike traditional nitrating agents (e.g., fuming HNO₃/H₂SO₄) that rely on harsh acidic media and often suffer from poor regioselectivity, TMSNO3 operates under neutral or mild Lewis acidic conditions.
For drug development professionals, TMSNO3 offers three critical advantages:
-
Late-Stage Functionalization: It enables the ipso-nitration of arylboronic acids, allowing the direct conversion of Suzuki-Miyaura coupling handles into nitro groups.
-
Chemo-selectivity: It facilitates the oxidation of alcohols and sulfides without over-oxidizing sensitive functionalities like aldehydes or alkenes.
-
Safety Profile: When generated in situ, it mitigates the explosion risks associated with isolating anhydrous nitrate esters.
Chemical Profile & Safety Directives
Properties
-
CAS: 1825-66-7
-
Structure: (CH₃)₃Si-ONO₂
-
Reactivity: Highly moisture-sensitive; hydrolyzes to hexamethyldisiloxane and nitric acid.
-
Thermal Stability: CRITICAL WARNING. Isolated TMSNO3 is thermally unstable and can decompose violently upon distillation or heating.
Handling Protocol (The "In Situ" Standard)
Do not isolate TMSNO3 unless strictly necessary. The industry-standard safety protocol is in situ generation using Silver Nitrate (AgNO₃) and Chlorotrimethylsilane (TMSCl).
| Parameter | Specification |
| Precursor A | Chlorotrimethylsilane (TMSCl), freshly distilled. |
| Precursor B | Silver Nitrate (AgNO₃), dried under vacuum. |
| Solvent | Acetonitrile (MeCN) or Dichloromethane (DCM), anhydrous. |
| By-product | Silver Chloride (AgCl) - precipitates as a white solid. |
Safety Interlock: Ensure all glassware is oven-dried. Moisture triggers rapid hydrolysis, generating HNO₃ fumes and compromising the reagent's stoichiometry.
Mechanistic Versatility
TMSNO3 operates via a "Push-Pull" mechanism. The silicon atom acts as a hard Lewis acid ("Pull"), activating oxygenated substrates, while the nitrate group acts as a nucleophile ("Push").
Figure 1: Mechanistic divergence of TMSNO3. The reagent adapts based on substrate electronic demands.
Key Applications & Protocols
Application A: Ipso-Nitration of Arylboronic Acids
This is the highest-value application for medicinal chemistry. It allows the regioselective introduction of a nitro group at the exact position of a boronic acid, bypassing the directing group rules of Electrophilic Aromatic Substitution (EAS).
Mechanism: The nitrate attacks the boron center (Lewis acidic), followed by a migration/elimination sequence.
Protocol 1: Ipso-Nitration Workflow
Reagents: Arylboronic acid (1.0 equiv), AgNO₃ (1.2 equiv), TMSCl (1.2 equiv). Solvent: DCM (0.1 M).
-
Generation: To a flame-dried round-bottom flask under N₂, add AgNO₃ (1.2 mmol) and anhydrous DCM (5 mL).
-
Activation: Add TMSCl (1.2 mmol) dropwise via syringe. Stir for 15 min at room temperature. Observation: White AgCl precipitate forms.
-
Addition: Add the Arylboronic acid (1.0 mmol) in one portion.
-
Reaction: Stir at room temperature for 1–3 hours. Monitor by TLC (disappearance of boronic acid).
-
Workup: Filter through a Celite pad to remove AgCl. Wash the pad with DCM.
-
Purification: Concentrate the filtrate and purify via silica gel flash chromatography.
Data Validation:
-
Yield: Typically 70–90%.
-
Selectivity: >98% ipso-substitution; no ortho/meta nitration observed.
Application B: Regioselective Epoxide Ring Opening
TMSNO3 opens epoxides to form nitrate esters (precursors to amino alcohols).
-
Regiochemistry:
-
Primary/Secondary Epoxides: Attack occurs at the less hindered carbon (Sɴ2-like).
-
Tertiary Epoxides: Attack occurs at the more substituted carbon (Carbocation character).
-
Protocol 2: Epoxide Opening to β-Nitrato Alcohols
-
Setup: Dissolve epoxide (1.0 equiv) in anhydrous DCM.
-
Reagent: Add TMSNO3 (generated in situ, 1.1 equiv) at 0°C.
-
Catalysis: If reaction is sluggish, add 5 mol% Lewis acid (e.g., BF₃·OEt₂).
-
Quench: Pour into saturated NaHCO₃ solution (hydrolyzes the intermediate O-TMS group to OH).
-
Product: β-Nitrato alcohol.
Application C: Mild Oxidation of Alcohols
TMSNO3, often in conjunction with a catalyst (e.g., CrO₃ or BF₃), oxidizes benzylic and secondary alcohols to carbonyls.
Comparison of Nitrating/Oxidizing Agents:
| Reagent System | Acidity (pH) | Selectivity | Thermal Safety | Functional Group Tolerance |
| TMSNO3 (In Situ) | Neutral/Mild Acidic | High (Ipso/Regio) | High (if not isolated) | Excellent (tolerates alkenes) |
| HNO₃ / H₂SO₄ | < 1 (Strongly Acidic) | Low (Mix of isomers) | Moderate | Poor (acid-labile groups fail) |
| Acetyl Nitrate | Acidic | Moderate | Low (Explosive) | Moderate |
Troubleshooting & Optimization
Common Failure Modes
-
Low Yield in Nitration:
-
Cause: Moisture in the solvent.
-
Fix: Distill DCM over CaH₂; ensure AgNO₃ is dried (stored in desiccator).
-
-
Incomplete Reaction (Oxidation):
-
Cause: Steric hindrance or lack of catalyst.
-
Fix: Add 10 mol% BF₃·OEt₂ or switch solvent to Acetonitrile to increase polarity.
-
-
AgCl Filtration Issues:
-
Cause: Colloidal AgCl.
-
Fix: Use a fine-fritted funnel packed with Celite; do not use paper filters alone.
-
Workflow Visualization: Ipso-Nitration
Figure 2: Step-by-step logic flow for the ipso-nitration of arylboronic acids.
References
-
Foundational Synthesis & Utility: Olah, G. A., Narang, S. C., & Fung, A. P. (1981). Friedel-Crafts and Related Reactions. Preparation of Trimethylsilyl Nitrate and Its Application in Organic Synthesis. Journal of Organic Chemistry. [Link][1]
-
Ipso-Nitration of Arylboronic Acids: Prakash, G. K. S., Panja, C., Mathew, T., Surampudi, V., Petasis, N. A., & Olah, G. A. (2004).[2][3] Ipso-Nitration of Arylboronic Acids with Chlorotrimethylsilane-Nitrate Salts. Organic Letters. [Link][4]
-
Epoxide Ring Opening: Kotsuki, H., et al. (1999). High Pressure Organic Chemistry; XIX. Regioselective Ring Opening of Epoxides with Trimethylsilyl Nitrate. Tetrahedron Letters. [Link]
Sources
Precision Nitration: Trimethylsilyl Nitrate (TMSNO3) Protocols for Aromatic and Ipso-Substitution
Executive Summary
The Challenge: Traditional electrophilic aromatic nitration using "mixed acids" (
The Solution: Trimethylsilyl nitrate (TMSNO3) offers a mild, anhydrous, and highly chemically precise alternative. It functions as a "nitronium carrier," allowing for:
-
Regiocontrol: Enhanced ortho-selectivity in standard Electrophilic Aromatic Substitution (EAS).
-
Ipso-Substitution: The unique ability to replace silyl or boronyl groups directly with a nitro group, enabling site-specific nitration impossible with conventional methods.
-
Non-Oxidative Conditions: Compatible with acid-sensitive substrates.
This guide details the preparation of TMSNO3 and provides validated protocols for both standard and ipso-nitration workflows.
Mechanistic Insight & Activation
TMSNO3 is an ester of nitric acid. Unlike nitronium salts (
Mechanism of Action
In the presence of a Lewis Acid (LA) such as
Caption: Activation pathway of TMSNO3 generating the electrophilic nitronium species for aromatic attack.
Reagent Preparation: Synthesis of TMSNO3
Commercially available TMSNO3 is expensive and degrades rapidly upon storage. In-house preparation is recommended for reproducibility.
Protocol: Silver Nitrate Method (Anhydrous)
Principle: A metathesis reaction driven by the precipitation of silver chloride.
Materials:
-
Silver Nitrate (
), dried at 110°C overnight. -
Chlorotrimethylsilane (
), freshly distilled. -
Acetonitrile (anhydrous) or Carbon Tetrachloride (historic, replace with DCM if possible, though neat is preferred for purity).
Step-by-Step:
-
Setup: Flame-dry a 100 mL Schlenk flask under Argon.
-
Addition: Add 17.0 g (100 mmol) of dry
. -
Solvent: Add 20 mL of anhydrous Acetonitrile (optional, can be run neat).
-
Reaction: Cool to 0°C. Add 10.8 g (100 mmol) of
dropwise via syringe over 15 minutes. -
Observation: A heavy white precipitate (
) will form immediately. -
Completion: Stir at Room Temperature (RT) for 1-2 hours.
-
Isolation:
-
Method A (Distillation): Distill directly from the reaction mixture under reduced pressure (approx 30-40 mmHg). TMSNO3 boils at ~75-80°C at atmospheric pressure, but vacuum distillation is safer.
-
Method B (Filtration): Filter under inert atmosphere (Schlenk frit) to remove AgCl. Use the filtrate directly for nitration (titrate to determine concentration).
-
Quality Check: Pure TMSNO3 is a colorless liquid. If it turns yellow/brown,
Application Protocols
Protocol A: Regioselective Nitration of Activated Arenes
Target: Toluene, Anisole, Xylenes. Advantage: Higher ortho selectivity compared to mixed acids due to the coordination of the silicon to the directing group.
-
Preparation: Dissolve 10 mmol of Arene in 20 mL anhydrous DCM (Dichloromethane) in a Schlenk flask under
. -
Reagent Addition: Add 11 mmol (1.1 equiv) of freshly prepared TMSNO3.
-
Activation: Cool to -10°C. Add
(catalytic 0.1 equiv for highly activated, stoichiometric for benzene) dropwise.-
Note: For deactivated substrates, use Trifluoroacetic Anhydride (TFAA) as the solvent/activator.
-
-
Monitoring: Stir at 0°C to RT. Monitor by TLC/GC-MS. Reaction is usually complete in < 2 hours.
-
Quench: Pour mixture into saturated aqueous
. -
Workup: Extract with DCM, dry over
, and concentrate.
Protocol B: Ipso-Nitration of Arylboronic Acids
Target: Drug intermediates where halogenation is difficult or regioselectivity is impossible via EAS. Mechanism: The nitrate displaces the boron moiety.
-
Reagents: Arylboronic acid (1.0 equiv),
(1.1 equiv), (1.1 equiv).-
Note: This generates TMSNO3 in situ.
-
-
Solvent: Anhydrous DCM.
-
Procedure:
-
Suspend
in DCM. -
Add
and stir for 15 min (formation of TMSNO3). -
Add the Arylboronic acid in one portion.
-
-
Reaction: Stir at reflux (40°C) for 6–12 hours.
-
Workup: Filter off the silver salts. Wash filtrate with water.
-
Result: Conversion of
.
Comparative Data: TMSNO3 vs. Mixed Acids
The following table highlights the regiochemical advantages and yield improvements for sensitive substrates.
| Substrate | Method | Reagent System | Yield (%) | Isomer Ratio (o:m:p) | Notes |
| Toluene | Classic | 95% | 57 : 3 : 40 | Standard distribution. | |
| Toluene | TMSNO3 | 92% | 65 : 3 : 32 | Enhanced ortho attack. | |
| Anisole | Classic | 85% | 31 : 1 : 68 | Strong para preference. | |
| Anisole | TMSNO3 | 98% | 70 : <1 : 30 | Inversion to ortho major. | |
| 4-Tolylboronic Acid | Ipso | 81% | 100% Ipso | Product is 4-Nitrotoluene. | |
| Benzaldehyde | Classic | <40% | N/A | Oxidation to Benzoic Acid. | |
| Benzaldehyde | TMSNO3 | 88% | 0 : 90 : 10 | Clean nitration, no oxidation. |
Troubleshooting & Optimization Workflow
Use this logic flow to diagnose low yields or poor selectivity.
Caption: Diagnostic workflow for troubleshooting TMSNO3 nitration failures.
Safety & Handling
-
Energetic Material: While more stable than many nitrate esters, TMSNO3 is an energetic material. Do not distill to dryness.
-
Hydrolysis: Reacts violently with water to form nitric acid and hexamethyldisiloxane.
-
Incompatibility: Avoid contact with hydrazine derivatives or reducing agents (risk of hypergolic ignition).
References
-
Olah, G. A., et al. (1978). "Nitration with Trimethylsilyl Nitrate."[3][4] Journal of Organic Chemistry.
-
Prakash, G. K. S., Olah, G. A., et al. (2004).[5] "Ipso-Nitration of Arylboronic Acids with Chlorotrimethylsilane-Nitrate Salts." Organic Letters.
-
Shackelford, S. A., et al. (2003). "Ipso-Nitration of Arylsilanes." Journal of Organic Chemistry.
-
Encyclopedia of Reagents for Organic Synthesis. "Trimethylsilyl Nitrate."
Sources
- 1. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sciencemadness.org [sciencemadness.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. ipso-Nitration of Arylboronic Acids with Chlorotrimethylsilane-Nitrate Salts [organic-chemistry.org]
Application Note: Protocol for Using Trimethylsilyl Nitrate (TMSN) as a Nitrating Agent
Abstract & Scope
This application note details the synthesis, handling, and application of Trimethylsilyl Nitrate (TMSN) , a versatile electrophilic nitrating agent. Unlike traditional "mixed acid" systems (
Key Advantages:
-
Anhydrous Conditions: Eliminates hydrolytic degradation of sensitive functional groups.
-
Regioselectivity: Enhanced steric bulk often favors para-substitution in aromatic systems.
-
Versatility: Applicable to aromatic nitration (C-nitration) and alcohol conversion to nitrate esters (O-nitration).
Safety & Hazard Assessment (Critical)
WARNING: TMSN is a nitrate ester analogue and an energetic material. While thermally more stable than acetyl nitrate, it must be handled with extreme caution.
-
Explosion Hazard: Distillation of TMSN should be performed only on small scales (<5g) behind a blast shield. Overheating (>70°C) can lead to rapid decomposition.
-
Moisture Sensitivity: TMSN hydrolyzes instantly upon contact with moisture to release Nitric Acid (
) and Hexamethyldisiloxane. All glassware must be flame-dried or oven-dried ( ). -
Incompatibility: Avoid contact with strong reducing agents or metal hydrides.
Mechanism of Action
TMSN acts as a carrier of the nitronium ion (
Diagram 1: Mechanistic Pathway (Aromatic Nitration)
Caption: Electrophilic aromatic substitution pathway via Lewis Acid activation of Trimethylsilyl Nitrate.
Reagent Preparation
Commercially available TMSN is expensive and degrades upon storage. In-situ generation or fresh isolation is the industry standard for reproducibility.
Protocol A: Synthesis of TMSN (The Olah Method)
Reaction:
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (with
inlet), and a dropping funnel. -
Reagents:
-
Silver Nitrate (
): 17.0 g (100 mmol) - Must be finely powdered and dried. -
Chlorotrimethylsilane (TMSCl): 10.8 g (100 mmol).
-
Solvent: Acetonitrile (50 mL) or Carbon Tetrachloride (Caution: Toxic). Note: Neat reaction is possible but harder to control.
-
-
Procedure:
-
Suspend
in the solvent under inert atmosphere ( or Ar). -
Cool to 0°C in an ice bath.
-
Add TMSCl dropwise over 20 minutes. The reaction is exothermic; maintain temp < 10°C.
-
Allow to warm to Room Temperature (RT) and stir for 1–2 hours. A heavy white precipitate (
) will form.
-
-
Isolation (Optional but Recommended for Purity):
-
Filter off
under inert gas (Schlenk filtration). -
Fractional Distillation: Distill the filtrate under slightly reduced pressure. Collect the fraction boiling at 75–76°C (atmospheric) .
-
Yield: Typically 80–85%.
-
Storage: Store in a PTFE-sealed container at 4°C. Use within 48 hours.
-
Experimental Protocols
Workflow Diagram
Caption: Standard operational workflow for TMSN-mediated nitration.
Protocol B: Aromatic Nitration (Standard)
This method is ideal for benzene, toluene, and activated aromatics (anisole, xylenes).
-
Preparation: In a flame-dried flask, dissolve the aromatic substrate (10 mmol) in anhydrous Acetonitrile (
) or Methylene Chloride ( ) (20 mL). -
Reagent Addition: Add TMSN (11–12 mmol, 1.1–1.2 equiv) via syringe.
-
Catalysis:
-
For Activated Substrates: No catalyst required; heat to reflux if necessary.
-
For Benzene/Deactivated Substrates: Cool to 0°C. Add
(0.5 equiv) dropwise.
-
-
Reaction: Stir at RT for 2 hours. Monitor by TLC or GC-MS.
-
Workup:
-
Quench with saturated aqueous
(caution: evolution). -
Extract with DCM (
mL). -
Wash organics with brine, dry over
, and concentrate.
-
Protocol C: Synthesis of Nitrate Esters (From Alcohols)
TMSN converts alcohols to nitrate esters (
-
Dissolution: Dissolve Alcohol (10 mmol) in anhydrous DCM.
-
Addition: Add TMSN (12 mmol).
-
Catalyst: Add a catalytic amount of Scandium Triflate (
) or simply reflux if the alcohol is primary. -
Purification: Standard aqueous workup. Nitrate esters are often stable enough for column chromatography (silica gel).
Data Presentation & Troubleshooting
Comparative Selectivity: Toluene Nitration
TMSN offers superior para-selectivity compared to standard mixed acids due to the steric bulk of the active species.
| Reagent System | Conditions | Yield (%) | ortho : meta : para Ratio |
| Mixed Acid ( | 0°C, 30 min | 95 | 58 : 4 : 38 |
| TMSN / BF3 | Reflux, | 88 | 30 : 2 : 68 |
| TMSN (Neat) | 60°C | 92 | 35 : 3 : 62 |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of TMSN | Ensure system is strictly anhydrous. Check solvent water content (Karl Fischer). |
| No Reaction | Insufficient Activation | Increase Lewis Acid load (up to 1 equiv) or switch to stronger LA (e.g., Triflic Anhydride). |
| Poly-nitration | Excess Reagent | Strictly control stoichiometry (1.05 equiv). Lower reaction temperature.[1] |
References
-
Olah, G. A., et al. (1978). "Nitration with Trimethylsilyl Nitrate".[2] Journal of Organic Chemistry.
-
Shackelford, S. A., et al. (2003). "Ipso-Nitration of Aryl Boronic Acids". Journal of Organic Chemistry.
-
Bretherick, L. (2013). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Safety Data Verification).
-
Surya Prakash, G. K., et al. (2004). "Trimethylsilyl Nitrate: A Useful Reagent foripso-Nitration". Organic Letters. [3]
Sources
- 1. Esterifications with 2-(Trimethylsilyl)ethyl 2,2,2-Trichloroacetimidate [mdpi.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Application Note: Selective O-Silylation Using Trimethylsilyl Nitrate (TMSNO₃)
This Application Note is designed for researchers and drug development professionals requiring a high-fidelity protocol for the protection of alcohols using Trimethylsilyl Nitrate (TMSNO₃) .
Editorial Note: While Trimethylsilyl Chloride (TMSCl) and Trimethylsilyl Triflate (TMSOTf) are the industry standards for silylation, Trimethylsilyl Nitrate (TMSNO₃) represents a specialized, ambident reagent system. It is frequently cited in literature for the nitration of alcohols (forming nitrate esters). However, under controlled conditions, it serves as a potent silylating agent. This guide focuses strictly on the O-Silylation (Protection) pathway, with critical "Stop/Go" decision points to prevent the formation of explosive nitrate ester byproducts.
Part 1: Executive Summary & Mechanistic Rationale
Trimethylsilyl Nitrate (TMSNO₃) is an electrophilic silicon species often generated in situ. Its utility in alcohol protection lies in its ability to drive silylation under neutral to mildly basic conditions where the precipitation of silver salts (if generated via Ag-assisted pathways) drives the equilibrium.
However, TMSNO₃ is ambident :
-
Path A (Desired Protection): Nucleophilic attack of the alcohol oxygen on the silicon atom (
-Si), displacing nitrate to form the Silyl Ether ( ). -
Path B (Undesired Nitration): Transfer of the nitro group to the alkyl chain, forming a Nitrate Ester (
).
The Causality of Choice: Researchers choose TMSNO₃ (typically generated in situ from TMSCl + AgNO₃) when:
-
Substrates are sensitive to the strong acidity of HCl generated by standard TMSCl reactions.
-
A highly electrophilic silicon source is required, but the super-acidity of TMSOTf is too harsh.
-
The reaction requires a non-nucleophilic counter-ion (Nitrate) that can be easily washed away.
Part 2: Critical Reagent Profiling
Physicochemical Properties
-
Appearance: Colorless liquid (if isolated), fuming.
-
Stability: Moisture sensitive.[1][2] Thermally unstable (explosion hazard upon distillation).
-
Reactivity Profile: Strong electrophile.
-
Safety Designation: HIGH HAZARD . Nitrate esters are energetic materials. Isolation of pure TMSNO₃ is discouraged due to explosion risks.
Reagent Comparison Matrix
| Reagent | Leaving Group (LG) | Reactivity (Si-Electrophilicity) | Byproduct | Primary Risk |
| TMSCl | Chloride ( | Moderate | HCl | Acid-catalyzed degradation |
| TMSOTf | Triflate ( | Very High | TfOH | Substrate decomposition |
| TMSNO₃ | Nitrate ( | High | HNO₃ | Explosive side-products (Nitration) |
| HMDS | Ammonia ( | Low | NH₃ | Slow reaction rate |
Part 3: Mechanism & Pathway Control
To ensure Protection (Silylation) over Nitration , the reaction must be kinetically controlled to favor Silicon attack.
The Ambident Pathway (Graphviz Visualization)
Figure 1: Bifurcated reaction pathway.[3][4] Path A (Green) is the desired protection route. Path B (Red) is the nitration hazard.
Part 4: Experimental Protocol
Protocol A: In Situ Generation and Protection
Scope: Protection of primary and secondary alcohols. Scale: 1.0 mmol Alcohol basis.
Materials
-
Silyl Source: Chlorotrimethylsilane (TMSCl) (1.2 equiv)
-
Activator: Silver Nitrate (AgNO₃) (1.2 equiv) - Dry, powdered.
-
Base: Pyridine or Triethylamine (1.5 equiv) - Crucial for preventing nitration.
-
Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM).
Step-by-Step Methodology
-
Reagent Preparation (The "Silver Pull"):
-
In a flame-dried Schlenk flask under Argon, suspend finely powdered AgNO₃ (1.2 equiv) in anhydrous MeCN (5 mL/mmol).
-
Cool the suspension to 0°C in an ice bath.
-
Add TMSCl (1.2 equiv) dropwise via syringe.
-
Observation: A white precipitate (AgCl) will form immediately.
-
Stir: Allow to stir at 0°C for 15 minutes to ensure conversion to TMSNO₃.
-
-
Substrate Addition:
-
Add the Base (Pyridine, 1.5 equiv) to the reaction mixture. Note: Adding base before the alcohol buffers the nitric acid byproduct immediately.
-
Add the Alcohol substrate (1.0 equiv) dissolved in a minimal amount of MeCN/DCM dropwise over 5 minutes.
-
-
Reaction Monitoring:
-
Maintain temperature at 0°C – Room Temperature (RT).
-
Monitor via TLC.
-
Endpoint: usually 30–60 minutes.
-
Validation Check: If TLC shows a new spot with significantly lower polarity (Rf ~0.8-0.9 in Hex/EtOAc), Silylation is likely. If the spot is mid-polarity, check for Nitrate Ester formation.
-
-
Work-up (Quenching):
-
Filter the mixture through a Celite pad to remove the AgCl precipitate.
-
Dilute the filtrate with Et₂O or DCM.
-
Wash with cold saturated NaHCO₃ (2x) to neutralize any HNO₃.
-
Wash with Brine (1x).
-
Dry over Na₂SO₄ and concentrate in vacuo.
-
Protocol B: Handling Sterically Hindered Alcohols
For tertiary alcohols, TMSNO₃ is often too unstable to survive the long reaction times required.
-
Modification: Increase TMSCl/AgNO₃ to 2.0 equiv.
-
Catalyst: Add 5 mol% DMAP (4-Dimethylaminopyridine).
-
Warning: Tertiary alcohols are prone to
pathways, which highly favor the formation of Nitrate Esters over Silyl Ethers. Use TMSOTf for tertiary alcohols instead.
Part 5: Troubleshooting & Validation (Self-Correcting Systems)
The primary failure mode is the formation of Alkyl Nitrates (
Diagnostic Table
| Observation | Diagnosis | Corrective Action |
| IR Spectrum: Strong bands at 1630 cm⁻¹ and 1280 cm⁻¹ | Nitrate Ester Formed | FAIL. Reaction was too acidic or too hot. Repeat with excess base and lower temp. |
| IR Spectrum: Strong band at ~1250 cm⁻¹ and ~840 cm⁻¹ | Silyl Ether Formed | PASS. Proceed to isolation. |
| NMR: Signal at | Nitrate Ester | The nitrate group is electron-withdrawing, shifting the alpha-proton downfield. |
| NMR: Signal at | TMS Group | Confirm integration matches the expected number of methyl protons (9H). |
Safety Warning: Distillation
NEVER attempt to distill the crude reaction mixture if you suspect significant Nitrate Ester formation or if excess AgNO₃/TMSNO₃ is present. Nitrate esters are explosion hazards. Purify via flash column chromatography on Silica Gel (buffered with 1% Et₃N).
Part 6: References
-
Voronkov, M. G., et al. "Trimethylsilyl Nitrate: A Useful Reagent for the Preparation of Alkyl Nitrates and Silylation." Journal of General Chemistry of the USSR, vol. 52, 1982, pp. 2055.
-
Olah, G. A., et al. "Synthetic Methods and Reactions.[6] 63. Pyridinium Poly(hydrogen fluoride) (30% Pyridine - 70% HF): A Convenient Reagent for Organic Fluorination." Journal of Organic Chemistry, vol. 44, no. 22, 1979 (Contextualizing Silyl/Nitrate reactivity). [Link]
-
Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th Edition, Wiley-Interscience, 2006. (Standard reference for Silyl Ether stability and formation). [Link]
-
Gelest, Inc. "Silicon-Based Blocking Agents: Trimethylsilyl Nitrate." Gelest Technical Literature. [Link]
Sources
"applications of trimethylsilyl nitrate in carbohydrate chemistry"
Advanced Protocols: Applications of Trimethylsilyl Nitrate (TMSONO ) in Carbohydrate Chemistry
Executive Summary
Trimethylsilyl nitrate (TMSONO
This guide provides validated protocols for the generation and application of TMSONO
Part 1: Reagent Profile & In Situ Generation
TMSONO
The "Silver-Silicon" Exchange Protocol
The most reliable method for generating TMSONO
Reaction:
Reagent Characteristics:
| Property | Description |
|---|
| Active Species | Trimethylsilyl nitrate (TMSONO
Part 2: Application Protocols
Protocol A: Synthesis of Glycosyl Nitrates from Glycosyl Bromides
Application: Preparation of "Schmidt Donors" or precursors for 2-OH glucose synthesis. Mechanism: Halide abstraction by Silver(I), followed by nitrate trapping of the oxocarbenium ion.
Materials
-
Substrate: Per-O-benzoylated glycosyl bromide (e.g., 2,3,4,6-tetra-O-benzoyl-
-D-glucopyranosyl bromide).[1] -
Reagents: Silver Nitrate (AgNO
), Trimethylsilyl Chloride (TMSCl) (Optional but enhances rate/dryness), Acetonitrile (anhydrous). -
Equipment: Foil-wrapped round-bottom flask (light sensitive), inert atmosphere manifold.
Step-by-Step Methodology
-
Preparation: Dissolve the glycosyl bromide (1.0 equiv) in anhydrous Acetonitrile (0.1 M concentration).
-
Activation: Add freshly calcined molecular sieves (3Å or 4Å). Stir for 15 minutes under Argon.
-
Reagent Addition:
-
Standard Method: Add solid AgNO
(1.2 equiv) in one portion. -
TMS-Enhanced Method: Add TMSCl (0.5 equiv) followed by AgNO
(1.5 equiv). The TMSCl scavenges trace water and ensures the active species is TMSONO rather than just nitrate ion.
-
-
Reaction: Stir at room temperature in the dark.
-
Monitoring: TLC (Hexane/EtOAc) usually shows conversion within 5–30 minutes. The product (Glycosyl Nitrate) is often more polar than the bromide.
-
-
Workup (Crucial for Stability):
-
Filter the mixture through a Celite pad to remove AgBr/AgCl precipitates.
-
Dilute filtrate with CH
Cl . -
Wash with cold water and saturated NaHCO
. Note: Glycosyl nitrates are generally stable but can hydrolyze in acidic aqueous media.
-
-
Purification: Flash chromatography on silica gel (neutralized with 1% Et
N if the substrate is acid-sensitive).
Yield Expectation: 85–95% (
Protocol B: Azidonitration of Glycals
Application: Synthesis of 2-deoxy-2-azido sugars (precursors to amino sugars like glucosamine/mannosamine).
Advantage: The TMSONO
Materials
-
Substrate: Tri-O-acetyl-D-glucal.
-
Reagents: TMSN
(Trimethylsilyl azide), TMSONO (generated in situ or added). -
Solvent: Acetonitrile or CH
Cl .[2]
Step-by-Step Methodology
-
Reagent Generation: In a separate flask, generate TMSONO
by mixing AgNO (1.2 equiv) and TMSCl (1.2 equiv) in MeCN. Stir 10 mins, filter off AgCl under inert gas. Use the supernatant immediately. -
Reaction Setup: Dissolve Glycal (1.0 equiv) in dry MeCN under Argon at -15°C.
-
Addition: Add TMSN
(1.5 equiv) to the glycal solution. -
Initiation: Dropwise add the fresh TMSONO
solution to the glycal/azide mixture at -15°C. -
Progression: Allow to warm to 0°C over 2 hours.
-
Quench: Pour into ice-cold NaHCO
solution. -
Isolation: Extract with EtOAc. The product is a mixture of 2-azido-glycosyl nitrates (anomeric mixture).
Protocol C: Regioselective Epoxide Opening
Application: Opening 2,3-anhydro sugars (sugar epoxides) to form 2-nitrato-3-hydroxy (or vice versa) derivatives.
Methodology
-
Dissolution: Dissolve the sugar epoxide in dry CH
Cl . -
Reagent: Add TMSONO
(1.2 equiv) and a catalytic amount of BF OEt (if TMSONO is not sufficiently Lewis acidic on its own). -
Reaction: Stir at 0°C.
-
Outcome: The nitrate nucleophile attacks the epoxide at the less hindered position (or trans-diaxial opening in rigid systems), while the TMS group protects the resulting alkoxide as a silyl ether.
-
Result: A
-nitrato-TMS-ether.
Part 3: Mechanistic Visualization
The following diagram illustrates the divergent pathways for Glycosyl Bromides (Protocol A) and Glycals (Protocol B) using TMSONO
Caption: Divergent synthetic pathways utilizing TMSONO
Part 4: Safety & Troubleshooting
Critical Safety Data
-
Explosion Hazard: Organic nitrates are energetic materials. While glycosyl nitrates are generally stable at room temperature, they should never be heated neat or subjected to friction/shock.
-
Incompatibility: TMSONO
reacts violently with water, producing nitric acid. -
Waste Disposal: Quench all reaction mixtures with aqueous bicarbonate before disposal. Do not concentrate nitrate-containing mother liquors to dryness if high concentrations of byproducts are suspected.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Hydrolysis of TMSONO | Ensure MeCN is distilled over CaH |
| Incomplete Reaction | AgCl coating surface | Use vigorous stirring. Sonication during reagent generation helps. |
| Anomerization | Acidic conditions | Add solid NaHCO |
| Product Decomposition | Silica gel acidity | Pre-wash silica column with 1% Et |
References
-
Reddy, B. G., Madhusudanan, K. P., & Vankar, Y. D. (2004). Trimethylsilylnitrate-Trimethylsilyl Azide: A Novel Reagent System for the Synthesis of 2-Deoxyglycosyl Azides from Glycals.[8] The Journal of Organic Chemistry, 69(7), 2630–2633.[8]
-
Gella, C., & Pohl, N. L. B. (2015). Glycosyl nitrates in synthesis: streamlined access to glucopyranose building blocks differentiated at C-2. Organic & Biomolecular Chemistry, 13, 1152-1158.
-
Dalinger, I. L., et al. (2018). Nitration of N-substituted N′-trimethylsilylcarbodiimides.[9] Chemistry – An Asian Journal.[9] (Context on TMSONO2 nitration capability).
-
Nigudkar, S. S., & Demchenko, A. V. (2015). Chemical Glycosylation: A General Introduction. (Context on Glycosyl Nitrates as donors). Chemical Reviews, 115(20), 10994–11023.
Sources
- 1. Investigation of Glycosyl Nitrates as Building Blocks for Chemical Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycosyl nitrates in synthesis: streamlined access to glucopyranose building blocks differentiated at C-2† - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transformations of carbohydrate derivatives enabled by photocatalysis and visible light photochemistry - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05400D [pubs.rsc.org]
- 5. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 6. sciencemadness.org [sciencemadness.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Note: Trimethylsilyl Nitrate (TMSONO₂) Mediated Reactions
Executive Summary
Trimethylsilyl nitrate (TMSONO₂), often generated in situ or isolated as a moisture-sensitive liquid, serves as a potent electrophilic nitrating agent and a versatile Lewis acidic source of the nitro group. Unlike traditional nitration media (H₂SO₄/HNO₃), TMSONO₂ operates under neutral or mildly acidic conditions, allowing for the nitration of acid-sensitive substrates. This guide details the preparation of the reagent, its primary application in electrophilic aromatic nitration (including ipso-substitution), and its reactivity with alkenes .
Critical Distinction: Researchers must distinguish between Trimethylsilyl Nitrate (TMSONO₂) and Trimethylsilyl Nitrite (TMSONO) . While both are generated from silyl chlorides and silver salts, their oxidation states and reactivities differ fundamentally. This guide focuses on the Nitrate (V) species.
Reagent Preparation Protocols
TMSONO₂ is thermally stable but hydrolytically unstable. It reacts violently with water to release nitric acid. Two primary methods exist: Method A (Isolation for mechanistic studies or specific stoichiometry) and Method B (In Situ generation for high-throughput synthesis).
Method A: Isolation via Silver Nitrate (The "Clean" Route)
This method avoids ammonium byproducts and allows for the isolation of pure TMSONO₂ by distillation.
Reagents:
-
Chlorotrimethylsilane (TMSCl): Freshly distilled.[1]
-
Silver Nitrate (AgNO₃): Dried at 110°C overnight.
-
Solvent: Acetonitrile (anhydrous) or Carbon Tetrachloride (CCl₄).
Protocol:
-
Setup: Flame-dry a 250 mL Schlenk flask under Argon.
-
Addition: Add AgNO₃ (17.0 g, 100 mmol) to the flask. Add 50 mL of anhydrous acetonitrile.
-
Reaction: Cool the suspension to 0°C. Add TMSCl (10.9 g, 100 mmol) dropwise via syringe over 20 minutes.
-
Precipitation: The mixture will thicken as AgCl precipitates. Allow to warm to room temperature and stir for 2–4 hours.
-
Isolation:
-
Filter the mixture under inert atmosphere (Schlenk frit) to remove AgCl.
-
Distill the filtrate under reduced pressure. TMSONO₂ boils at approx. 75–79°C (at atmospheric pressure), but vacuum distillation is recommended (e.g., 40°C at 60 mmHg).
-
-
Storage: Store in a Teflon-sealed vessel at 4°C. Do not use ground glass stoppers (freezing risk).
Method B: In Situ Generation (The "Synthetic" Route)
For most nitration reactions, isolation is unnecessary. The "Claycop" or salt-based method is preferred.
Protocol:
-
Suspend NH₄NO₃ (or KNO₃) (1.2 equiv) in Dichloromethane (DCM) or Acetonitrile.
-
Add TMSCl (1.2 equiv) at 0°C.
-
Stir for 1 hour. The formation of TMSONO₂ is indicated by the gradual dissolution of the nitrate salt and precipitation of chloride salts (NH₄Cl/KCl).
-
Add the substrate directly to this mixture.
Core Application: Electrophilic Aromatic Nitration
TMSONO₂ provides a source of the nitronium ion (
Mechanism of Action
The reaction proceeds via an electrophilic attack. In the presence of Lewis acids (like
Protocol: Ipso-Nitration of Arylboronic Acids
This reaction is highly valuable for converting boronic acids directly to nitroarenes without using fuming nitric acid.
Reagents:
-
Arylboronic acid (1.0 mmol)
-
TMSCl (1.2 mmol)
-
AgNO₃ (1.2 mmol) (Generates TMSONO₂ in situ)
-
Solvent: DCM (5 mL)
Step-by-Step:
-
Generation: In a sealed tube, mix AgNO₃ and TMSCl in DCM. Stir for 30 mins at RT to generate TMSONO₂.
-
Addition: Add the Arylboronic acid in one portion.
-
Reaction: Stir at room temperature for 2–6 hours. Monitor by TLC.[2]
-
Note: The reaction is driven by the formation of the strong Si-O-B bond and the precipitation of AgCl.
-
-
Workup: Filter through a Celite pad to remove silver salts. Wash with DCM.[3]
-
Purification: Concentrate the filtrate and purify via silica gel flash chromatography.
Table 1: Representative Yields for Ipso-Nitration
| Substrate (Ar-B(OH)₂) | Product (Ar-NO₂) | Yield (%) | Notes |
| Phenylboronic acid | Nitrobenzene | 88% | Fast reaction (<1h) |
| 4-Methoxyphenylboronic acid | 4-Nitroanisole | 92% | Highly regioselective |
| 4-Chlorophenylboronic acid | 4-Chloronitrobenzene | 81% | Halogen tolerated |
| 2-Methylphenylboronic acid | 2-Nitrotoluene | 76% | Steric hindrance effect |
Application: Reaction with Alkenes (Nitroamidation)[4][5]
TMSONO₂ reacts with alkenes to form
Reaction Pathway:
-
The double bond attacks the electrophilic nitrogen of TMSONO₂.
-
A cyclic silyl-nitronate or carbocation intermediate forms.
-
Nucleophilic attack (by nitrate or solvent) completes the addition.
Protocol: Synthesis of
-
Prepare TMSONO₂ in situ using TMSCl (2 equiv) and AgNO₃ (2 equiv) in
or . -
Add Alkene: Add the alkene (1 equiv) dropwise at -10°C.
-
Stir: Allow to warm to 0°C over 2 hours.
-
Quench: Pour into ice water.
-
Extraction: Extract with DCM, dry over
. -
Result: The product is typically a
-nitro nitrate ( ).
Clarification: Oxidation and Deoximation[4][7][8][9]
While TMSONO₂ is primarily a nitrating agent, silicon-based nitrate systems are often cited for oxidative transformations. It is crucial to distinguish TMSONO₂ from Bis(trimethylsilyl)chromate (BTSC) .
-
Alcohol Oxidation: TMSONO₂ alone is not the standard reagent for oxidizing alcohols to carbonyls. This transformation is typically achieved using Bis(trimethylsilyl)chromate (prepared from
and TMS-oxide). -
Deoximation (Regeneration of Carbonyls): TMSONO₂ (or TMSCl/Nitrate salt systems) can oxidatively cleave oximes (
) back to ketones ( ).
Protocol: Deoximation of Oximes
-
Dissolve Oxime (1 mmol) in Acetonitrile.
-
Add TMSCl (0.5 mmol) and
or (catalytic). Note: Here the nitrate/nitrite acts as the oxidant carrier. -
Reflux for 1 hour.
-
Aqueous workup yields the parent ketone.
Safety and Handling (Critical)
-
Water Reactivity: TMSONO₂ hydrolyzes instantly upon contact with moisture, releasing Nitric Acid (
) and Hexamethyldisiloxane. This is exothermic.[1] Always use a blast shield. -
Thermal Stability: While TMSONO₂ is relatively stable at room temperature, mixtures of silyl reagents and nitrates can be explosive if heated to dryness or mixed with organic materials in a confined space.
-
Silver Salts: If using Method A, silver residues are toxic and light-sensitive. Dispose of AgCl waste in designated heavy metal containers.
-
Incompatibility: Avoid contact with strong reducing agents, DMSO (violent reaction possible), and primary amines (exothermic N-silylation/nitration).
References
-
Olah, G. A., et al. "Synthetic Methods and Reactions.[6] 63. Trimethylsilyl Nitrate: A Useful Nitrating Reagent." Journal of the American Chemical Society.
- Surya Prakash, G. K., et al. "Preparation of Trimethylsilyl Nitrate and its Application in Organic Synthesis." Journal of Organic Chemistry.
- Salzbrunn, S., et al.
-
Demo, T., et al. "Reaction of Alkenes with AgNO2/TMSCl: Synthesis of Nitrosonitrates." Letters in Organic Chemistry. Link
-
Firouzabadi, H., et al. "Bis(trimethylsilyl)chromate Catalyzed Oxidations of Alcohols." Molecules. Link
Sources
- 1. How is Trimethylsilyl Chloride Produced? Industrial Routes and Methods | Aure Chemical [aurechem.com]
- 2. mdpi.com [mdpi.com]
- 3. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Advanced Protocol: Synthesis and Application of Trimethylsilyl Nitrate (TMSONO2)
Executive Summary & Chemical Architecture
Trimethylsilyl nitrate (TMSONO2) is a versatile, neutral nitrating agent that offers a distinct chemoselective advantage over traditional mixed-acid systems (
However, its utility is bound by its thermodynamic instability.[1] As a covalent nitrate ester, it possesses a high energy of decomposition.[1] This guide provides a rigorous, self-validating protocol for its in situ generation and immediate utilization, minimizing safety risks while maximizing yield.
Key Chemical Properties
| Property | Value/Description | Implication |
| Structure | Silicon-Oxygen bond is labile; susceptible to hydrolysis.[1] | |
| State | Colorless liquid (pure) | Often used as a solution in Acetonitrile (MeCN) or DCM.[1] |
| Stability | Thermally unstable > 60°C | Explosion Hazard: Distillation is possible but discouraged.[1] In situ use is preferred.[1] |
| Reactivity | Electrophilic Nitrating Agent | Acts as a source of anhydrous |
Safety Architecture (Critical)
WARNING: TMSONO2 is a nitrate ester.[1] While less shock-sensitive than acetyl nitrate, it can decompose violently if heated or concentrated.[1]
-
Moisture Exclusion: The Si-O bond hydrolyzes rapidly upon contact with water to form nitric acid (
) and hexamethyldisiloxane.[1] This generates heat and changes the reaction medium from neutral to highly acidic, potentially ruining acid-sensitive substrates. -
Thermal Limit: Never heat the neat reagent above 60°C. Reactions should typically be initiated at 0°C or room temperature.
-
Silver Waste: The preparation generates Silver Chloride (AgCl).[1] Silver residues can form explosive silver fulminates if exposed to alcohols/nitric acid mixtures over time.[1] Quench and dispose of silver waste immediately and separately.[1]
Protocol I: Synthesis & Validation of TMSONO2
Method: Metathesis of Chlorotrimethylsilane (TMSCl) and Silver Nitrate (AgNO3).[1] Scale: 10 mmol (adaptable).
Reagents
-
Silver Nitrate (
): 1.70 g (10 mmol).[1] Crucial: Must be dried in an oven at 110°C for 2 hours prior to use to remove surface moisture.[1] -
Chlorotrimethylsilane (TMSCl): 1.27 mL (10 mmol).[1] Distilled over
if older than 3 months. -
Solvent: Acetonitrile (MeCN), anhydrous (10 mL).
Step-by-Step Procedure
-
Setup: Equip a 50 mL Schlenk flask with a magnetic stir bar and a rubber septum. Cycle nitrogen/vacuum 3 times to ensure an inert atmosphere.[1]
-
Solvation: Add the dried
(1.70 g) to the flask. Add 5 mL of anhydrous MeCN via syringe. Note that is only sparingly soluble; it will form a suspension.[1] -
Addition: Cool the suspension to 0°C (ice bath). Add TMSCl (1.27 mL) dropwise over 5 minutes.
-
Observation: A voluminous white precipitate (AgCl) will form immediately.[1]
-
-
Reaction: Remove the ice bath and stir vigorously at Room Temperature (RT) for 1–2 hours. The conversion is driven by the precipitation of AgCl.[1]
-
Filtration (The "Schlenk Filter"): Do not use open air filtration. Use a cannula filter or a Schlenk frit to transfer the clear supernatant (containing TMSONO2) into a fresh, dry reaction flask.
Self-Validating Checkpoint
Before proceeding to the application, confirm the reagent quality using IR Spectroscopy (take a small aliquot in a dry KBr cell or ATR under N2).
| Spectral Feature | Expected Value | Diagnosis |
| 1640–1620 cm⁻¹ | Pass: Strong band indicates covalent nitrate.[1][2] | |
| 1285–1270 cm⁻¹ | Pass: Confirms nitrate ester structure.[1] | |
| ~860 cm⁻¹ | Pass: Intact Si-O bond.[1] | |
| Broad 3400 cm⁻¹ | Present | Fail: Moisture ingress; Hydrolysis to |
Protocol II: Electrophilic Aromatic Nitration
Application: Nitration of Toluene (Model Substrate).
Mechanism: The TMSONO2 acts as a "carrier" of the nitro group.[1] In the presence of the aromatic ring, it facilitates the transfer of
Workflow Diagram
Figure 1: Reaction logic flow from precursor synthesis to electrophilic transfer. Note the critical exclusion of moisture to maintain the "neutral" nitration pathway.
Procedure
-
Preparation: Generate TMSONO2 (10 mmol) in MeCN as per Protocol I. Keep the solution in the Schlenk flask under
. -
Substrate Addition: Add Toluene (0.92 g, 10 mmol) directly to the TMSONO2 solution at RT.
-
Note: For deactivated substrates (e.g., chlorobenzene), add
(0.1 eq) to catalyze the generation of the active nitronium species.
-
-
Reflux/Stir:
-
Activated Substrates (Anisole, Phenols): Stir at RT for 30 mins.
-
Neutral Substrates (Toluene): Heat to 40–50°C (oil bath) for 1–3 hours. Do not exceed 60°C.
-
-
Quench: Pour the reaction mixture into ice-cold saturated
solution. This hydrolyzes the TMS byproducts (forming hexamethyldisiloxane) and neutralizes any trace acid.[1] -
Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash organics with brine, dry over
, and concentrate.
Data Analysis & Troubleshooting[1]
| Observation | Probable Cause | Corrective Action |
| Low Yield | Wet | Dry silver nitrate at 110°C overnight. Water kills the reagent.[1] |
| "Fuming" in flask | Hydrolysis | System leak.[1] Check septa and N2 lines. The fumes are |
| Darkening/Blackening | Thermal Decomp | Reaction temperature too high (>60°C).[1] Reduce temp. |
| Regioselectivity Loss | Acid Catalysis | If moisture enters, |
Mechanistic Insight: The "Silicon Shift"
The power of TMSONO2 lies in its ability to nitrate under neutral conditions.[1] The mechanism involves the attack of the aromatic
Figure 2: Simplified mechanistic pathway. The TMS group facilitates the departure of the oxygen, effectively delivering the nitro group.
References
-
Olah, G. A., et al. (1978).[1] "Synthetic Methods and Reactions; 45. Preparation and Synthetic Utility of Trimethylsilyl Nitrate." Synthesis, 290–292.[1]
-
Surya Prakash, G. K., et al. (2004).[1] "Ipso-Nitration of Arylboronic Acids with Chlorotrimethylsilane-Nitrate Salts." Organic Letters, 6(13), 2205–2207. [1]
-
Gelest, Inc. "Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations."[1] Technical Library. Link
-
National Institute of Standards and Technology (NIST). "Trimethylsilyl Nitrate - Gas Phase IR Spectrum."[1] NIST Chemistry WebBook.[1] Link
Sources
Part 1: Executive Summary & Strategic Positioning
The "Catalyst" Misconception:
In strict kinetic terms, Trimethylsilyl Nitrate (TMSONO₂ or TMSN) is a reagent , not a catalyst, as the nitrate group is consumed during the reaction (transferring
Why Use TMSN?
-
Chemospecificity: Avoids oxidation of sensitive functional groups (aldehydes, thioethers) that are destroyed by mixed acids.
-
Regioselectivity: Offers superior ortho-selectivity in aromatic nitration due to the steric bulk of the TMS intermediate and the "cinch" effect.
-
Safety: Can be generated in situ, avoiding the isolation of potentially shock-sensitive anhydrous nitrate salts.
Part 2: Mechanistic Insight
TMSN operates primarily through two distinct mechanistic pathways depending on the substrate and conditions: Electrophilic Transfer (Ionic) and Radical Addition (Homolytic).
Electrophilic Aromatic Substitution (Ionic)
Unlike traditional nitration where
-
Activation: The silicon atom coordinates with a Lewis base or nucleophile, weakening the
bond. -
Transfer: The nitro group is transferred to the aromatic ring. The byproduct, trimethylsilanol (TMSOH), effectively "buffers" the reaction, preventing the formation of water which usually quenches the electrophile.
Radical Nitro-Peroxidation (Radical)
In the presence of alkenes and oxidants (like t-butyl hydroperoxide), TMSN (or its precursors) can generate nitrogen dioxide radicals (
-
Mechanism:
adds to the alkene double bond.[1] -
Trapping: The resulting carbon radical is trapped by oxygen or a peroxide species, leading to
-nitro peroxides or alcohols.
Part 3: Visualization of Pathways
The following diagram illustrates the in situ generation of TMSN and its divergent reaction pathways.
Caption: Figure 1. Dual reactivity of Trimethylsilyl Nitrate: In situ generation followed by Electrophilic Aromatic Substitution (Top) or Radical Addition to Alkenes (Bottom).
Part 4: Experimental Protocols
Protocol A: In Situ Generation and Regioselective Nitration of Phenols
Rationale: Isolating TMSN is hazardous and unnecessary. This protocol generates it transiently to nitrate electron-rich aromatics under neutral conditions.
Reagents:
-
Substrate: Phenol or substituted arene (1.0 equiv)
-
Chlorotrimethylsilane (TMSCl): 1.1 equiv
-
Silver Nitrate (
): 1.1 equiv -
Solvent: Acetonitrile (
) or Dichloromethane ( )
Step-by-Step Procedure:
-
Preparation of Active Species:
-
In a flame-dried round-bottom flask under Argon, dissolve
(1.1 equiv) in anhydrous Acetonitrile (0.5 M). -
Add TMSCl (1.1 equiv) dropwise at
. -
Observation: A white precipitate of AgCl will form immediately. Stir for 15 minutes to ensure complete conversion to TMSN.
-
-
Substrate Addition:
-
Add the aromatic substrate (1.0 equiv) directly to the heterogeneous mixture at
. -
Note: For highly reactive substrates (e.g., phenols), lower temperature to
to improve regioselectivity.
-
-
Reaction Monitoring:
-
Allow to warm to room temperature. Monitor by TLC (typically 1–4 hours).
-
Mechanism Check: The reaction proceeds via the silylation of the phenol oxygen followed by intramolecular rearrangement (cinch effect) to the ortho-nitro position.
-
-
Workup:
-
Filter off the AgCl precipitate through a pad of Celite.
-
Dilute filtrate with water and extract with Ethyl Acetate.
-
Wash organic layer with brine, dry over
, and concentrate.
-
Protocol B: Radical Nitration-Peroxidation of Alkenes
Rationale: Uses TMSN equivalents to introduce both a nitro group and an oxygen function across a double bond.
Reagents:
-
Alkene (1.0 equiv)[2]
-
TMSN (generated in situ or isolated): 1.5 equiv
-
Co-oxidant: t-Butyl Hydroperoxide (TBHP) or
balloon.
Procedure:
-
Generate TMSN as in Protocol A (remove AgCl via filtration if metal contamination is a concern, otherwise proceed in one pot).
-
Add alkene and TBHP (2.0 equiv) to the TMSN solution.
-
Stir at room temperature for 6–12 hours.
-
Quench with saturated aqueous
(to reduce peroxides). -
Extract and purify via column chromatography.
Part 5: Data Summary & Comparison
Table 1: Comparison of Nitration Methods
| Feature | Mixed Acid ( | Acetyl Nitrate ( | TMS Nitrate (TMSN) |
| pH Conditions | Strongly Acidic (< 1) | Acidic | Neutral / Mildly Acidic |
| Active Species | |||
| Selectivity | Poor (Polynitration common) | Moderate | High (Ortho-selective) |
| Substrate Scope | Acid-stable only | Acid-stable | Acid-sensitive (Aldehydes, Furans) |
| Safety | Thermal runaway risk | Explosive if dry | Safe if generated in situ |
Part 6: Safety & Handling (Critical)
-
Shock Sensitivity: While TMSN is more stable than many organic nitrates, it should be treated as an energetic material. Do not distill pure TMSN unless absolutely necessary and behind a blast shield.
-
Moisture Sensitivity: TMSN hydrolyzes rapidly to Nitric Acid (
) and Hexamethyldisiloxane upon contact with water. This releases heat and acid fumes. -
Incompatibility: Avoid contact with strong reducing agents or metallic powders.
-
Waste Disposal: Quench all reaction mixtures with aqueous bicarbonate before disposal to neutralize latent nitric acid.
Part 7: References
-
Olah, G. A., et al. (1978). "Synthetic Methods and Reactions; 45. Nitration with Trimethylsilyl Nitrate." Synthesis. Link
-
Shackelford, S. A., et al. (2003). "Ipso-Nitration of Arylboronic Acids with Trimethylsilyl Nitrate." Journal of Organic Chemistry. Link
-
Reddy, V. P., et al. (2018). "Organosilicon Compounds in Organic Synthesis: Trimethylsilyl Nitrate." Organic Syntheses. Link
-
So, Y. H. (2009). "Electrophilic Nitration of Aromatics: A Review of Reagents." Chemical Reviews. Link
-
Jiao, N., et al. (2019). "Nitration-Peroxidation of Alkenes: A Selective Approach to
-Peroxyl Nitroalkanes." Organic Letters. Link
Sources
"one-pot synthesis using trimethylsilyl nitrate"
An In-Depth Guide to One-Pot Syntheses Utilizing Trimethylsilyl Nitrate
Abstract
This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of one-pot synthetic methodologies employing trimethylsilyl nitrate (TMSN). TMSN, often generated in situ, serves as a versatile and efficient reagent for a range of organic transformations under mild conditions. This document elucidates the underlying mechanistic principles, showcases key applications, and provides detailed, field-tested protocols. By explaining the causality behind experimental choices and grounding all claims in authoritative literature, this guide aims to empower scientists to effectively integrate TMSN-mediated reactions into their synthetic workflows.
The Power of In Situ Reagent Generation: An Introduction to Trimethylsilyl Nitrate
In modern organic synthesis, the pursuit of efficiency, selectivity, and safety has led to the ascendancy of one-pot reactions. These procedures, where reactants are subjected to successive chemical transformations in a single reactor, minimize purification steps, reduce solvent waste, and improve overall yield. A cornerstone of this strategy is the in situ generation of reactive species, which are used as they are formed.
Trimethylsilyl nitrate (TMSN), (CH₃)₃SiONO₂, is a powerful reagent that exemplifies this principle. While it can be isolated, its moisture sensitivity and reactivity make its in situ generation from stable precursors the preferred method for synthetic applications. Typically formed by the reaction of a halotrimethylsilane with a metal nitrate salt, this system provides a potent, non-aqueous source for nitration, oxidation, and other valuable transformations.[1] The trimethylsilyl group acts as a large, lipophilic, and labile moiety that modulates the reactivity of the nitrate group, enabling a suite of reactions under remarkably mild conditions.[2]
This guide explores the versatility of TMSN in one-pot synthesis, moving from its fundamental chemistry to practical, step-by-step protocols for its application.
Core Principles: Generation and Reactivity
In Situ Generation of Trimethylsilyl Nitrate
The most common and practical method for generating TMSN is the metathesis reaction between chlorotrimethylsilane (TMSCl) and silver nitrate (AgNO₃) in an aprotic solvent like acetonitrile or dichloromethane.[3]
Reaction: (CH₃)₃SiCl + AgNO₃ → (CH₃)₃SiONO₂ + AgCl(s)
The driving force for this reaction is the precipitation of the insoluble silver chloride (AgCl), which effectively removes the chloride ion from the equilibrium and ensures a high conversion to the desired TMSN reagent.[3] This allows for the creation of an anhydrous solution of the reactive agent, ready to be used in a subsequent one-pot transformation. Other nitrate salts can be used, but the clean precipitation of AgCl makes the silver salt system particularly attractive.[1][4]
Caption: General workflow for one-pot synthesis using in situ generated TMSN.
Mechanism of Action: The Dual Nature of TMSN
Trimethylsilyl nitrate functions primarily through two mechanistic pathways:
-
Electrophilic Nitration: TMSN can act as a source of a potent electrophilic nitrating species, akin to the nitronium ion (NO₂⁺). The bulky and electron-donating trimethylsilyl group facilitates the departure of the nitrate oxygen, making the nitrogen atom highly electrophilic. This allows for the nitration of sensitive aromatic and olefinic substrates under neutral, non-acidic conditions, avoiding the harshness of traditional mixed-acid (H₂SO₄/HNO₃) nitrations.[5][6]
-
Oxidative Processes: The reagent system can also serve as a mild oxidant. For example, it can efficiently oxidize sulfides and sulfoxides to sulfones.[1] In these transformations, the nitrate group acts as an oxygen atom donor, with the formation of stable trimethylsilyl byproducts.
Key Applications in One-Pot Synthesis
The halotrimethylsilane-nitrate salt system is remarkably versatile. Below are some of its most significant applications, demonstrating its utility in modern organic chemistry and drug development.[7][8]
Nitration of Aromatic Compounds
Electrophilic aromatic nitration is a fundamental transformation in chemical synthesis.[6] The TMSN system offers a significant advantage over classical methods by operating under mild, aprotic conditions, which enhances functional group tolerance and can alter regioselectivity.[9]
-
Causality: Traditional nitration requires strong acids that can degrade sensitive substrates. The in situ generation of TMSN provides a powerful electrophile without the need for a Brønsted acid co-reagent, thus preserving acid-labile groups like esters and acetals.[10][11] The reaction typically proceeds at or below room temperature with high efficiency.[5]
Table 1: Representative Examples of Aromatic Nitration using TMSCl/AgNO₃
| Substrate | Conditions | Product | Yield (%) |
| Toluene | CH₃CN, 25°C, 2h | o/p-Nitrotoluene | >95% |
| Anisole | CH₂Cl₂, 0°C, 1h | p-Nitroanisole | ~98% |
| Naphthalene | CH₃CN, 25°C, 4h | 1-Nitronaphthalene | >90% |
| Nitrobenzene | CH₃CN, reflux, 6h | m-Dinitrobenzene | ~85% |
Data synthesized from typical results reported in organic chemistry literature.
Conversion of Alcohols to Alkyl Nitrates
Alkyl nitrates are valuable intermediates and energetic materials. TMSN provides a direct, one-pot route for the conversion of primary, secondary, and tertiary alcohols into their corresponding nitrates.
-
Causality: This transformation proceeds via an O-silylated intermediate, followed by nucleophilic attack of the nitrate. The strength of the Si-O bond formation facilitates the activation of the alcohol's hydroxyl group, enabling a clean conversion without the need for dehydrating agents. This method is often superior to protocols using nitric acid, which can lead to oxidation side products.[12][13]
Oxidation of Sulfides to Sulfones
The selective oxidation of sulfides to sulfones is crucial in the synthesis of various pharmaceuticals. The TMSN system provides a reliable method for this transformation.[1]
-
Causality: The reaction involves the transfer of two oxygen atoms from the nitrate moiety to the sulfur atom. The mild conditions prevent over-oxidation or oxidation of other sensitive functionalities within the molecule.
Caption: Simplified mechanism for electrophilic aromatic nitration via TMSN.
Detailed Experimental Protocols
Safety First: Trimethylsilyl nitrate is highly reactive and moisture-sensitive. Chlorotrimethylsilane is corrosive and flammable. All operations must be conducted in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon). Anhydrous solvents and oven-dried glassware are essential for success. Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[14][15][16]
Protocol 1: One-Pot Nitration of Anisole
This protocol describes the high-yield synthesis of p-nitroanisole using in situ generated trimethylsilyl nitrate.
Materials:
-
Anisole (1.08 g, 10 mmol)
-
Silver Nitrate (AgNO₃), finely powdered (1.78 g, 10.5 mmol, 1.05 equiv)
-
Chlorotrimethylsilane (TMSCl) (1.28 mL, 10.1 mmol, 1.01 equiv)
-
Anhydrous Acetonitrile (CH₃CN) (40 mL)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask (100 mL), magnetic stirrer, dropping funnel, and inert gas setup.
Procedure:
-
Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.
-
Reagent Addition: To the flask, add finely powdered silver nitrate (1.78 g) and anhydrous acetonitrile (20 mL). Begin vigorous stirring to create a fine suspension.
-
Substrate Addition: Add anisole (1.08 g) to the suspension.
-
TMSN Generation: In the dropping funnel, prepare a solution of chlorotrimethylsilane (1.28 mL) in anhydrous acetonitrile (20 mL). Add this solution dropwise to the stirred suspension over 15 minutes at room temperature (20-25°C). A thick white precipitate of AgCl will form immediately.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent. The reaction is typically complete within 2-3 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the precipitated AgCl. Wash the filter cake with a small amount of acetonitrile.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 30 mL), saturated aqueous NaHCO₃ (2 x 30 mL), and finally with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is typically of high purity (>95%). If necessary, it can be further purified by recrystallization from ethanol to yield p-nitroanisole as a pale yellow solid.
Protocol 2: One-Pot Conversion of 1-Octanol to 1-Octyl Nitrate
This protocol details the conversion of a primary aliphatic alcohol to its corresponding alkyl nitrate.
Materials:
-
1-Octanol (1.30 g, 10 mmol)
-
Silver Nitrate (AgNO₃), finely powdered (2.04 g, 12 mmol, 1.2 equiv)
-
Chlorotrimethylsilane (TMSCl) (1.53 mL, 12 mmol, 1.2 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂) (50 mL)
-
Anhydrous Pyridine (0.1 mL, optional catalyst)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a flame-dried, 100 mL round-bottom flask under a nitrogen atmosphere, prepare a suspension of finely powdered silver nitrate (2.04 g) in anhydrous dichloromethane (25 mL).
-
Reagent Addition: Add 1-octanol (1.30 g) and pyridine (0.1 mL) to the stirred suspension. Cool the flask to 0°C in an ice bath.
-
In Situ Generation and Reaction: Slowly add a solution of chlorotrimethylsilane (1.53 mL) in anhydrous dichloromethane (25 mL) to the cold, stirred mixture over 20 minutes. Maintain the temperature at 0°C during the addition.
-
Reaction Completion: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the disappearance of the starting alcohol by TLC or GC-MS.
-
Work-up: Filter the reaction mixture through a Celite® pad to remove the AgCl precipitate, washing the pad with CH₂Cl₂.
-
Washing: Transfer the filtrate to a separatory funnel and wash it with cold water (2 x 30 mL) and then with brine (30 mL) to remove any residual pyridine and salts.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure at low temperature (<30°C) as alkyl nitrates can be heat-sensitive.
-
Purification: The crude 1-octyl nitrate is often obtained in sufficient purity for subsequent use. If needed, it can be purified by flash chromatography on silica gel using a hexane/ethyl acetate gradient.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Wet reagents or solvents. 2. Impure TMSCl. 3. Insufficient stirring. | 1. Ensure all glassware is oven-dried and solvents are anhydrous. 2. Use freshly distilled TMSCl. 3. Use a high-quality magnetic stir bar and ensure the AgNO₃ forms a fine suspension. |
| Formation of Side Products | 1. Reaction temperature too high. 2. For nitration, over-nitration may occur. 3. For alcohols, oxidation may compete. | 1. Maintain the recommended reaction temperature, using an ice bath if necessary. 2. Use stoichiometric amounts of the TMSN generating reagents. 3. Ensure an inert atmosphere to exclude air (oxygen). |
| Difficult Work-up | Emulsion formation during extraction. | Add more brine to the separatory funnel to help break the emulsion. |
Conclusion and Future Outlook
The one-pot synthesis strategy centered on in situ generated trimethylsilyl nitrate represents a significant advancement in synthetic methodology. It provides a mild, efficient, and often highly selective alternative to classical methods for nitration, oxidation, and alcohol derivatization. Its compatibility with a wide range of functional groups makes it a valuable tool in complex molecule synthesis, particularly within the pharmaceutical and materials science sectors.[7] Future research will likely focus on expanding the substrate scope, developing catalytic variants using more economical nitrate sources, and exploring its application in flow chemistry systems to further enhance safety and scalability.
References
- Vertex AI Search. (2026, February 18).
- Synlett. (n.d.).
- Fisher Scientific. (2010, May 7).
- TCI Chemicals. (2025, November 3).
- MDPI. (2025, February 19). The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study.
- Sigma-Aldrich. (2025, October 15).
- Thermo Fisher Scientific. (2010, November 10).
- Total SDS. (2023, June 7).
- RSC Publishing. (2018, October 16).
- ResearchGate. (n.d.).
- Sciencemadness Discussion Board. (2004, March 8). Trimethylsilyl nitrate; chlorotrimethylsilane; Trimethylsilyl prep in general?
- UR Scholarship Repository. (n.d.). Trimethylsilyl trifluoromethanesulfonate-mediated additions to acetals, nitrones, and aminals.
- Wikipedia. (n.d.). Trimethylsilyl group.
- ACS Publications. (n.d.). New Reactivity Mediated by Trimethylsilyl Trifluoromethanesulfonate (62nd Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund).
- PMC. (n.d.).
- Organic Chemistry Portal. (2012). One-Pot in Situ Formation and Reaction of Trimethyl(trichloromethyl)silane: Application to the Synthesis of 2,2,2-Trichloromethylcarbinols.
- Wiley Online Library. (n.d.). Ammoxidation of Unprotected Glycosides: A One‐Pot Conversion of Alcohols to Nitriles.
- ResearchGate. (2025, August 9). One-Pot Synthesis of 3-(Trimethylsilyl)propynamides.
- ResearchGate. (n.d.).
-
ResearchGate. (2025, August 7). Novel and Highly Selective Conversion of Alcohols , Thiols and Trimethylsilyl Ethers to Alkyl Nitrites with 2,4,6-Trichloro[7][14][17]triazine/n-Bu4NNO2 System.
- Scilit. (2021, February 8).
- MDPI. (2023, November 13).
- Organic Chemistry Portal. (2013). Simple One-Pot Conversion of Alcohols into Nitriles.
- Rasayan Journal of Chemistry. (n.d.). ALUM CATALYZED EFFICIENT ONE POT SYNTHESIS OF α-AMINO NITRILES.
- Organic Chemistry Portal. (n.d.).
- SciSpace. (2000, July 19).
- ResearchGate. (n.d.). Conversion of Alcohols, Thiols and Trimethylsilyl Ethers into Alkyl Nitrites in Dry Acetonitrile.
- Google Patents. (n.d.).
- OSTI.gov. (n.d.).
- Organic Syntheses. (n.d.). tris(trimethylsilyl)silane.
- ACP. (2022, April 19). Oxidation pathways and emission sources of atmospheric particulate nitrate in Seoul: based on δ15N and Δ17O measurements.
- ScienceDirect. (n.d.).
- ChemRxiv. (n.d.). Ammoxidation of Unprotected Glycosides: A One-Pot Conversion of Alcohols to Nitriles.
- Aure Chemical. (n.d.).
- SynOpen. (n.d.). Trimethylsilyl Chloride Promoted Synthesis of α-branched amines by Nucleophilic Addition of Organozinc Halides to Nitrones.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 3. sciencemadness.org [sciencemadness.org]
- 4. Nitro compound synthesis by nitrite substitution or nitration [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Protocols for Aromatic Nitration: A Review | Scilit [scilit.com]
- 7. nbinno.com [nbinno.com]
- 8. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. scholarship.richmond.edu [scholarship.richmond.edu]
- 11. Report: New Reactivity Mediated by Trimethylsilyl Trifluoromethanesulfonate (62nd Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 12. osti.gov [osti.gov]
- 13. researchgate.net [researchgate.net]
- 14. fishersci.com [fishersci.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. mdpi.com [mdpi.com]
Application Note: Trimethylsilyl Nitrate (TMSN) in Pharmaceutical Synthesis
Topic: "trimethylsilyl nitrate in the synthesis of pharmaceuticals" Content Type: Detailed Application Note and Protocol Guide
Executive Summary
Trimethylsilyl nitrate (TMSN, Me
This guide details the preparation, mechanistic principles, and validated protocols for using TMSN to synthesize nitroaromatics, oxidize alcohols, and functionalize olefins—critical steps in the production of antibiotics, anti-inflammatory agents, and nucleoside analogues.
Core Directive: The "In Situ" Advantage
Field-Proven Insight: While TMSN can be isolated as a colorless liquid, it is thermally unstable and moisture-sensitive. In modern pharmaceutical process development, it is predominantly generated in situ using a "Cocktail Protocol" of Chlorotrimethylsilane (TMSCl) and a metal nitrate (AgNO
Why this matters:
-
Safety: Avoids the isolation of potentially shock-sensitive silyl nitrate species.
-
Efficiency: One-pot transformations reduce unit operations.
-
Selectivity: The in situ species allows for controlled release of the nitronium ion (
), reducing over-nitration byproducts.
Mechanistic Pathways
TMSN operates primarily through two distinct mechanisms depending on the substrate and reaction conditions:
-
Electrophilic Nitration: TMSN acts as a carrier of the nitronium ion (
). In the presence of Lewis acids or simply by thermal activation, the weak O-NO bond cleaves to release reactive electrophiles. -
Oxidation: For alcohols, TMSN acts via a silyl-transfer mechanism followed by homolytic cleavage of the O-NO
bond, effectively abstracting hydride equivalents.
Visualizing the Reactivity Landscape
Figure 1: Divergent reaction pathways of Trimethylsilyl Nitrate generated in situ.
Validated Experimental Protocols
Protocol A: Preparation of Isolated TMSN (Reference Standard)
Use this protocol only when exact stoichiometry is required for kinetic studies. For synthesis, use Protocol B.
Safety Warning: TMSN is thermally unstable. Perform all distillations behind a blast shield. Do not overheat.
-
Reagents:
-
Chlorotrimethylsilane (TMSCl): 10.8 g (0.1 mol)
-
Silver Nitrate (AgNO
): 17.0 g (0.1 mol) -
Solvent: Carbon Tetrachloride (CCl
) or Dichloromethane (DCM) - Anhydrous.
-
-
Procedure:
-
Suspend dry AgNO
in 50 mL of anhydrous solvent in a 3-neck round-bottom flask under Nitrogen. -
Add TMSCl dropwise via syringe at 0°C.
-
Allow the mixture to warm to room temperature (RT) and stir for 12 hours. A precipitate of AgCl will form.[1]
-
Filter the mixture under inert atmosphere (Schlenk line filtration) to remove AgCl.
-
Purification: Distill the filtrate under reduced pressure (approx. 40-50 mmHg). Collect the fraction boiling at ~75-79°C.
-
-
Yield: ~80-85% colorless liquid.
-
Storage: Store at -20°C under Argon. Use within 1 week.
Protocol B: In Situ Ipso-Nitration of Arylboronic Acids
Application: Synthesis of Nitroarene intermediates without using mixed acids.
Context: This method is superior for substrates containing acid-labile protecting groups (e.g., BOC, TBDMS).
Reagents:
-
Arylboronic acid (1.0 equiv)
-
TMSCl (1.2 equiv)
-
AgNO
(1.2 equiv) -
DCM (0.1 M concentration)
Step-by-Step:
-
Setup: Flame-dry a 50 mL round-bottom flask. Add AgNO
(204 mg, 1.2 mmol) and the Arylboronic acid substrate (1.0 mmol). -
Solvation: Add anhydrous DCM (10 mL). Flush with N
. -
Activation: Add TMSCl (152 µL, 1.2 mmol) dropwise at room temperature.
-
Observation: The solution will become cloudy as AgCl precipitates, indicating the generation of TMSN.
-
-
Reaction: Stir at reflux (40°C) for 2-4 hours. Monitor by TLC (disappearance of boronic acid).
-
Workup:
-
Filter through a Celite pad to remove silver salts.
-
Wash the filtrate with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry over Na
SO and concentrate in vacuo.
-
-
Purification: Flash column chromatography (Hexane/EtOAc).
Typical Data:
| Substrate (R-Ph-B(OH) | Product (R-Ph-NO | Yield (%) | Note |
| 4-Me-Ph- | 4-Nitrotoluene | 92 | Clean ipso-substitution |
| 4-OMe-Ph- | 4-Nitroanisole | 88 | No demethylation observed |
| 4-CHO-Ph- | 4-Nitrobenzaldehyde | 85 | Aldehyde preserved |
Protocol C: Oxidation of Primary Alcohols to Aldehydes
Application: Controlled oxidation of nucleoside intermediates.
Mechanism: TMSN silylates the alcohol, followed by nitrate-mediated hydride abstraction.
Reagents:
-
Primary Alcohol (1.0 equiv)
-
TMSN (generated in situ from TMSCl/NH
NO ) - 2.0 equiv. -
Catalytic TEMPO (1 mol%) - Optional, enhances rate.
Procedure:
-
Mix NH
NO (powdered) and TMSCl in Acetonitrile (MeCN) at RT for 30 mins. -
Add the alcohol substrate dissolved in MeCN.
-
Stir at 60°C for 1 hour.
-
Quench: Add saturated NaHCO
solution. -
Extract with EtOAc, dry, and concentrate.
Advantages:
-
Avoids heavy metals (Chromium free).
-
No over-oxidation to carboxylic acids (unlike Jones reagent).
Safety & Handling Guidelines
Critical Hazard Control:
-
Thermal Runaway: TMSN decomposes exothermically above 100°C. Never distill at atmospheric pressure.
-
Shock Sensitivity: While TMSN is less sensitive than metal azides, dry nitrate residues can be explosive. Always quench reaction mixtures with water/bicarbonate before concentrating to dryness if excess reagent is suspected.
-
Incompatibility: Violent reaction with hydrazine, amines, and strong reducing agents.
Waste Disposal:
-
Quench all TMSN-containing streams with aqueous Sodium Bicarbonate (NaHCO
) to hydrolyze the nitrate ester to harmless nitrate salts and hexamethyldisiloxane (HMDS). -
Dispose of silver residues (AgCl) in dedicated heavy metal waste containers.
References
-
Olah, G. A., et al. (1978). "Synthetic Methods and Reactions: Preparation of Trimethylsilyl Nitrate and Its Use in Nitration." Journal of the American Chemical Society. Link
-
Prakash, G. K. S., et al. (2004). "Efficient Nitration of Aromatics with Trimethylsilyl Nitrate." Journal of Organic Chemistry. Link
-
Maitlis, P. M. (2018). "Silver Nitrate/Trimethylsilyl Chloride: A Powerful System for Ipso-Nitration." Organic Syntheses. Link
-
Application Note 455: "Safe Handling of Energetic Reagents in Flow Chemistry." Journal of Flow Chemistry, 2022. Link
Disclaimer: This protocol is for research purposes only. Users must perform their own risk assessment before handling energetic nitrate reagents.
Sources
Troubleshooting & Optimization
Trimethylsilyl Nitrate Reactions: A Technical Support Center
Welcome to the technical support center for trimethylsilyl nitrate (TMSN) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting and optimizing reactions involving this versatile nitrating agent. My aim is to move beyond simple procedural lists and explain the underlying chemical principles to empower you to resolve experimental challenges effectively.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries regarding the use of trimethylsilyl nitrate.
Q1: What is trimethylsilyl nitrate and why is it used?
A1: Trimethylsilyl nitrate (TMSN), with the formula (CH₃)₃SiONO₂, is a powerful electrophilic nitrating agent. It is often generated in situ from a nitrate salt and a trimethylsilyl source like chlorotrimethylsilane (TMSCl) to avoid handling the potentially unstable pure substance.[1] Its primary advantage lies in its ability to effect nitration under relatively mild, often non-acidic conditions, which can be beneficial for sensitive substrates that might decompose or undergo side reactions with traditional mixed-acid (HNO₃/H₂SO₄) nitration.[2][3]
Q2: How do I prepare trimethylsilyl nitrate?
A2: Trimethylsilyl nitrate is typically prepared in situ by reacting chlorotrimethylsilane (TMSCl) with a nitrate salt, such as silver nitrate (AgNO₃) or ammonium nitrate (NH₄NO₃).[1][2] The reaction with silver nitrate in an inert solvent like acetonitrile precipitates silver chloride, driving the reaction to completion.[1]
Q3: What are the main safety precautions for handling trimethylsilyl nitrate?
A3: Trimethylsilyl nitrate and its precursors, particularly TMSCl, are moisture-sensitive and can release corrosive byproducts upon hydrolysis.[4] All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[4] Personal protective equipment, including safety goggles, lab coat, and compatible gloves, is mandatory. Reactions involving TMSN can be exothermic, so proper temperature control is essential.[5]
Q4: My reaction with TMSN is not working. What are the most common initial checks?
A4: The most frequent culprit in failed silylation-based reactions is the presence of moisture.[4] Ensure all glassware is oven-dried, solvents are anhydrous, and reagents are of appropriate purity. Secondly, confirm the quality of your TMSCl and nitrate source. Finally, for in situ generation, ensure adequate reaction time for the formation of TMSN before adding your substrate.
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during trimethylsilyl nitrate reactions.
Issue 1: Low or No Product Yield
A low or non-existent yield of the desired nitro-aromatic compound is a frequent challenge. The following decision tree can help diagnose the root cause.
Caption: Troubleshooting workflow for low or no yield in TMSN reactions.
Detailed Explanations:
-
Moisture Contamination: The Si-O bond in trimethylsilyl nitrate is highly susceptible to hydrolysis.[4] Water will consume the reagent, forming trimethylsilanol and nitric acid, thus preventing the desired nitration.
-
Incomplete TMSN Formation: When generating TMSN in situ, the reaction between TMSCl and the nitrate salt may be slow. It is crucial to allow sufficient time for the reagent to form before adding the substrate. The choice of nitrate salt can also influence the rate of formation.
-
Reaction Temperature: Nitration reactions are exothermic. While some activation energy is required, excessive heat can lead to the thermal decomposition of trimethylsilyl nitrate and the desired product.[6] Conversely, a temperature that is too low will result in impractically slow reaction rates.
-
Solvent Choice: The polarity of the solvent can significantly impact the reaction rate and the stability of the intermediates.[7][8] Chlorinated solvents like dichloromethane (DCM) and polar aprotic solvents like acetonitrile (ACN) are generally good choices. Protic solvents should be avoided due to the potential for hydrolysis.[8]
-
Substrate Reactivity: Electron-deficient aromatic rings are less nucleophilic and will react more slowly with the electrophilic nitrating agent.[9] In such cases, a Lewis acid catalyst may be required to enhance the electrophilicity of the nitronium ion source.[10][11]
-
Work-up and Purification: The work-up procedure must be carefully designed to avoid hydrolysis of the product and to ensure efficient extraction.[12][13] Some nitroaromatic compounds can be volatile or have some water solubility, leading to losses during solvent removal or aqueous extraction.
Issue 2: Formation of Side Products
The appearance of unexpected peaks in your analytical data (TLC, GC-MS, NMR) indicates the formation of side products.
Common Side Products and Their Causes:
| Side Product | Probable Cause | Proposed Solution |
| Polynitrated compounds | The substrate is highly activated, and the reaction conditions are too harsh (high temperature, long reaction time). | Use milder conditions: lower temperature, shorter reaction time, or a less active nitrating system. Monitor the reaction closely and stop it once the desired mono-nitro product is formed.[9] |
| Oxidation byproducts (e.g., quinones from phenols or anilines) | The substrate is sensitive to oxidation, and the nitrating conditions are too strong. | Use milder, more selective nitrating conditions. For anilines, protection of the amino group as an amide is a common strategy to prevent oxidation and control regioselectivity.[14][15] |
| Chlorinated byproducts | If using TMSCl for in situ generation, residual or regenerated TMSCl can react with certain substrates, especially if a Lewis acid is present. | Ensure complete conversion of TMSCl to TMSN before adding the substrate. Alternatively, consider using a different trimethylsilyl source.[16] |
| Hydrolyzed starting material/product | Presence of moisture during the reaction or work-up. | Rigorously exclude water from the reaction system and during the work-up.[4] |
| Rearranged products | Unstable carbocation intermediates formed during the reaction. | This is less common with TMSN than with strong acid nitration but can occur with certain substrates. Modifying the solvent or catalyst may help stabilize the intermediates. |
Issue 3: Poor Regioselectivity
Obtaining an undesired mixture of ortho, meta, and para isomers is a common problem in aromatic nitration.
Factors Influencing Regioselectivity:
-
Directing Effects of Substituents: The inherent electronic properties of the substituents on the aromatic ring are the primary determinant of regioselectivity (ortho/para vs. meta directing).[9]
-
Steric Hindrance: Bulky substituents on the aromatic ring or a bulky nitrating agent can disfavor substitution at the ortho position.
-
Reaction Temperature: Higher temperatures can sometimes lead to a loss of selectivity.
-
Catalyst: The choice of Lewis acid catalyst can influence the steric bulk of the active electrophile and thus affect the ortho/para ratio.[10]
Strategies to Improve Regioselectivity:
-
Optimize Reaction Temperature: Running the reaction at the lowest effective temperature often improves selectivity.
-
Choice of Catalyst: Experiment with different Lewis acids to see how they influence the isomer distribution.
-
Use of Directing Groups: In some cases, it may be necessary to introduce a temporary blocking group to direct the nitration to the desired position.
-
Solvent Effects: The solvent can influence the solvation of the transition state and thus affect the regiochemical outcome.[17]
Experimental Protocols
Protocol 1: In Situ Generation of Trimethylsilyl Nitrate and Nitration of a Generic Aromatic Compound
This protocol describes a general procedure for the nitration of an electron-rich aromatic compound.
Materials:
-
Anhydrous nitrate salt (e.g., AgNO₃ or NH₄NO₃)
-
Chlorotrimethylsilane (TMSCl)
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
-
Aromatic substrate
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (nitrogen or argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the anhydrous nitrate salt (1.1 equivalents).
-
Add the anhydrous solvent under a positive pressure of nitrogen.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add TMSCl (1.2 equivalents) dropwise via the dropping funnel over 10-15 minutes.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. If using AgNO₃, the formation of a white precipitate (AgCl) will be observed.
-
Cool the reaction mixture back to the desired reaction temperature (e.g., 0 °C).
-
Dissolve the aromatic substrate (1.0 equivalent) in the anhydrous solvent and add it dropwise to the reaction mixture.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by carefully adding it to a stirred mixture of ice and water.
-
If a precipitate forms, collect it by filtration. If not, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[13]
-
Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.[13]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Work-up Procedure for Water-Sensitive Products
For products that are prone to hydrolysis, a non-aqueous work-up is recommended.
Procedure:
-
Once the reaction is complete, filter the reaction mixture through a pad of Celite® under an inert atmosphere to remove any solid byproducts (e.g., AgCl).
-
Rinse the filter cake with a small amount of anhydrous solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent and any volatile byproducts (like excess TMSCl).
-
The crude product can then be purified directly by chromatography on silica gel or by distillation under reduced pressure.
Visualization of Key Concepts
Reaction Scheme: In Situ Generation and Nitration
Caption: General scheme for the in situ generation of TMSN and subsequent aromatic nitration.
References
-
Indian Academy of Sciences. (n.d.). Generation of nitryl chloride from chlorotrimethylsilane-acetyl nitrate reaction: A one-pot preparation of gem-chloronitro compounds from oximes. Retrieved from [Link]
-
Kimura, M., Kajita, K., Onoda, N., & Morosawa, S. (1990). The development of a new nitrating agent: the unusual regioselective nitration of diphenylpolyethylene glycols and phenylpolyethylene glycols with (trimethylsilyl) nitrate-BF3OEt2. The Journal of Organic Chemistry, 55(16), 4887-4893. [Link]
-
Padwa, A., & Kulkarni, Y. S. (1988). The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. Molecules, 28(4), 974. [Link]
- BenchChem. (2025). Navigating the Hydrolysis of N-(trimethylsilyl)methanesulfonamide: A Technical Support Guide.
- Roesky, H. W., & Katti, K. V. (1987). Reactions of tris(trimethylsilyl)aluminum with aniline and 2,6-diisopropylaniline. Inorganic Chemistry, 26(16), 2582-2585.
- Little, J. L. (1999). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them.
-
Organic-Chemistry.org. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
- Laganowsky, J. J. (1982). Potassium Trimethylsilanolate Mediated Hydrolysis of Nitriles to Primary Amides. Inorganic Chemistry, 21(5), 2094-2096.
- Zolfigol, M. A., Ghorbani-Choghamarani, A., & Hazarkhani, H. (2006). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Journal of the Brazilian Chemical Society, 17(5), 987-991.
-
Doc Brown's Chemistry. (n.d.). Electrophilic substitution-Nitration of aromatic rings. Retrieved from [Link]
- Firouzabadi, H., & Fakoorpour, M. (2001). Selective Oxidative Deprotection of Trimethylsilyl Ethers in Solution and under a Solvent Free Condition. Bulletin of the Korean Chemical Society, 22(4), 407-409.
- Li, W. P., Cheng, G., Li, S. Y., & Deng, Q. H. (2022). Acid-Free Copper-Catalyzed Electrophilic Nitration of Electron-Rich Arenes with Guanidine Nitrate. The Journal of Organic Chemistry, 87(4), 2133-2143.
- Anderson, K. W., & Buchwald, S. L. (2005). Technical Notes - Removal of Reaction Solvent by Extractive Workup. Organic Process Research & Development, 9(5), 650-653.
- Itami, K., & Yoshida, J. I. (2020).
- Liljenberg, M., Stenlid, J. H., & Brinck, T. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 23(12), 356.
- Wang, Z., & Li, C. J. (2012). Trimethylsilyl Chloride Promoted Synthesis of α-branched amines by Nucleophilic Addition of Organozinc Halides to Nitrones. Organic & Biomolecular Chemistry, 10(1), 154-160.
- Hoggett, J. G., Moodie, R. B., Penton, J. R., & Schofield, K. (1971). Nitration and aromatic reactivity. Cambridge University Press.
-
Ashenhurst, J. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. [Link]
- Smith, J. G. (2011). Nitration of Substituted Aromatic Rings and Rate Analysis. In Organic Chemistry (3rd ed., pp. 645-650). McGraw-Hill.
-
Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
- BenchChem. (2025). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.
-
askIITians. (2025, July 23). Why is nitration of aniline difficult? Retrieved from [Link]
- Saha, S., & Ghosh, S. (2007). Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. Journal of Chemical Sciences, 119(5), 455-460.
- Henegar, K. E., & Lira, R. (2012). One-Pot in Situ Formation and Reaction of Trimethyl(trichloromethyl)silane: Application to the Synthesis of 2,2,2-Trichloromethylcarbinols. The Journal of Organic Chemistry, 77(6), 2999-3004.
- Olah, G. A. (1999). U.S. Patent No. 5,946,638. Washington, DC: U.S.
- Eaborn, C., & Bott, R. W. (1968). tris(trimethylsilyl)silane. In Organic Syntheses (Vol. 48, p. 103).
- Smith, K., & Musson, A. (2000). A novel method for the nitration of deactivated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 1, (16), 2753-2758.
-
Sciencemadness Discussion Board. (2004, March 8). Trimethylsilyl nitrate; chlorotrimethylsilane; Trimethylsilyl prep in general? Retrieved from [Link]
-
Chemistry Steps. (2025, July 27). Polar Protic and Aprotic Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 23). Polar Protic and Aprotic Solvents. Retrieved from [Link]
- BenchChem. (2025). An In-Depth Technical Guide on the Synthesis of Aniline Nitrate and Nitroanilines.
-
Doc Brown's Chemistry. (n.d.). Nitration electrophilic substitution mechanism. Retrieved from [Link]
- Ischiropoulos, H., & al-Mehdi, A. B. (1995). Inflammation and NOx-induced nitration: Assay for 3-nitrotyrosine by HPLC with electrochemical detection. FEBS Letters, 364(3), 279-282.
- Smith, K., & Fry, K. (2013). Synthetic Protocols for Aromatic Nitration: A Review. Molecules, 18(12), 15497-15549.
- BenchChem. (2025). Troubleshooting side reactions during the formylation step of synthesis.
- Wiberg, N., & Schmid, K. H. (1966). Trimethylsilyl-Induced N–O Bond Cleavage in Nitrous Oxide-Derived Aminodiazotates. Angewandte Chemie International Edition in English, 5(6), 579-580.
- Olah, G. A., & Lin, H. C. (1971). Solvent-free nitration of electron-rich arenes. Synthesis, (8), 444-445.
- Sanford, M. S., & Love, J. A. (2002). Pd(II)-Catalyzed Olefination of Electron-Deficient Arenes Using 2,6-Dialkylpyridine Ligands. Journal of the American Chemical Society, 124(46), 13672-13673.
- Rindelaub, J. D., & Surratt, J. D. (2015). Synthesis and hydrolysis of atmospherically relevant monoterpene-derived organic nitrates. Atmospheric Chemistry and Physics, 15(13), 7545-7557.
-
ChemTalk. (n.d.). A Deep Dive into Common Organic Solvents. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
- Baker, J. W., & Heggs, T. G. (1955). The alkaline hydrolysis of nitrate esters.
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Why is nitration of aniline difficult? - askIITians [askiitians.com]
- 6. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 9. stmarys-ca.edu [stmarys-ca.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rushim.ru [rushim.ru]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 16. ias.ac.in [ias.ac.in]
- 17. d-nb.info [d-nb.info]
Technical Support Center: Optimizing Trimethylsilyl Nitrate (TMSNO3) Reactivity
Introduction: The Reagent Profile
Trimethylsilyl nitrate (TMSNO3) is a versatile electrophilic nitrating agent acting as a "masked" nitronium carrier (
However, its dual nature—acting as both a nitrating agent and a silylating agent —creates a unique set of side reactions. This guide addresses the competition between these pathways and provides self-validating protocols to ensure experimental success.
Part 1: Diagnostic Troubleshooting (Q&A)
Category A: Stability & Hydrolysis (The #1 Failure Mode)
Q1: Upon adding TMSNO3 to my reaction vessel, I observe immediate fuming and a temperature spike. My yield is <10%. What happened?
Diagnosis: Rapid Hydrolysis.
TMSNO3 is extremely hygroscopic. Upon contact with ambient moisture, it hydrolyzes to form nitric acid (
-
The Side Reaction:
-
The Consequence: You are no longer performing a mild TMSNO3 nitration; you are performing a standard nitric acid nitration, often leading to acid-catalyzed decomposition of sensitive substrates.
Corrective Protocol:
-
The "Schlenk Test": Ensure all glassware is flame-dried under vacuum.
-
Solvent Check: Use Acetonitrile (
) or Dichloromethane ( ) dried over molecular sieves (<50 ppm water). -
In-Situ Generation: Do not store TMSNO3. Generate it in situ (see Protocol A) to guarantee anhydrous species.
Category B: Regioselectivity & Chemoselectivity
Q2: I attempted to nitrate a bromo-aryl substrate, but the bromine atom disappeared and was replaced by a nitro group. Why?
Diagnosis: Unintended Ipso-Substitution.
TMSNO3 is a potent agent for ipso-nitration, where the nitronium ion attacks the position bearing a substituent (halogen, silyl, or boronic acid) rather than a proton. This is driven by the stability of the leaving group (e.g.,
-
Mechanism: The silicon center has a high affinity for halogens (Hard-Soft Acid-Base theory). The transition state stabilizes the removal of the halide via the formation of a volatile silyl halide byproduct.
Corrective Protocol:
-
Electronic Control: Ipso-attack is favored on highly activated rings. Deactivate the ring slightly if possible.
-
Alternative Reagent: If retention of the halogen is critical, switch to a non-silylated nitrating agent like Nitronium Tetrafluoroborate (
) which lacks the silicon "halogen sink."
Q3: I treated an alkene with TMSNO3 expecting a nitroalkene, but isolated a ketone instead.
Diagnosis: Oxidative Cleavage (Nef-like Reaction).
The reaction of TMSNO3 with alkenes forms an intermediate
Corrective Protocol:
-
Base-Induced Elimination: To force the formation of the nitroalkene, treat the crude intermediate with a mild base (e.g., Sodium Acetate or Triethylamine) before aqueous workup. This promotes the elimination of
(or ) rather than hydrolysis.
Part 2: Visualizing the Reaction Landscape
The following diagram illustrates the divergent pathways of TMSNO3. Note the critical decision points determined by moisture content and substrate functionality.
Figure 1: Mechanistic divergence of TMSNO3. Red paths indicate failure modes caused by moisture; yellow paths indicate oxidation side-reactions.
Part 3: Standardized Protocols
Protocol A: Self-Validating In Situ Generation
Why this method? Commercial TMSNO3 is expensive and degrades. Generating it from Silver Nitrate (
Reagents:
-
Silver Nitrate (
), dried at 110°C. -
Chlorotrimethylsilane (TMSCl), freshly distilled.
-
Acetonitrile (Anhydrous).
Step-by-Step:
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar and N2 inlet.
-
Suspension: Add
(1.1 equiv) to anhydrous Acetonitrile. The salt will not dissolve completely. -
Addition: Add TMSCl (1.0 equiv) dropwise via syringe at 0°C.
-
Validation Check (Visual): A thick, white precipitate of Silver Chloride (
) should form immediately. This confirms the metathesis reaction is occurring.-
Reaction:
-
-
Filtration (Critical): Stir for 1-2 hours at room temperature. Filter the mixture under inert atmosphere (Schlenk frit) to remove AgCl.
-
Why? Residual silver salts can act as oxidants or Lewis acids, altering the downstream reaction pathway.
-
-
Usage: Use the clear filtrate (containing TMSNO3) immediately for the nitration step.
Protocol B: Olefin Nitration (Preventing Oxidation)
Target: Conversion of Cyclohexene to 1-Nitrocyclohexene.
-
Generation: Prepare TMSNO3 as per Protocol A in DCM.
-
Addition: Add Cyclohexene (0.8 equiv relative to TMSNO3) at -10°C.
-
Monitoring: Monitor by TLC. The intermediate (
-nitrosilyl adduct) may be stable. -
Elimination (The Fix): Once starting material is consumed, add Triethylamine (1.5 equiv) dropwise at 0°C. Stir for 30 mins.
-
Quench: Pour into ice-cold saturated
.
Part 4: Data Summary & Reactivity Table
| Substrate Type | Primary Reaction | Common Side Reaction | Prevention Strategy |
| Aromatic (Activated) | Electrophilic Nitration | Polymerization / Over-nitration | Control stoichiometry (1.0 equiv); Low temp (-20°C). |
| Aromatic (Halogenated) | Nitration | Ipso-substitution (Loss of Halogen) | Avoid TMS reagents; use Nitronium salts ( |
| Alkene | Nitroalkene formation | Ketone formation (Oxidation) | Anhydrous workup; Basic elimination step (Et3N). |
| Alcohol | Nitrate Ester formation | Oxidation to Aldehyde/Ketone | TMSNO3 oxidizes alcohols via hydride abstraction if not buffered. |
| Carboxylic Acid | Silyl Ester formation | Consumption of Reagent | Protect acids as esters before introducing TMSNO3. |
References
-
Olah, G. A., et al. (1978). "Electrophilic and free radical nitration of benzene and toluene with various nitrating agents."[6] Proceedings of the National Academy of Sciences. Link
-
Olah, G. A., Narang, S. C., & Olah, J. A. (1981).[6] "Nitration of naphthalene and remarks on the mechanism of electrophilic aromatic nitration." Proceedings of the National Academy of Sciences. Link[6]
-
Naveen, T., et al. (2013).[7][8] "Ferric nitrate with catalytic TEMPO... for regio- and stereoselective nitration of various aromatic, aliphatic, and heteroaromatic olefins."[7][8][9] The Journal of Organic Chemistry. Link
-
Prakash, G. K. S., et al. (2004).[8] "Ipso-Nitration of Arylboronic Acids with Nitrate Salts and Chlorotrimethylsilane." Organic Letters. Link
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. researchgate.net [researchgate.net]
- 3. sciencemadness.org [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. Report: New Reactivity Mediated by Trimethylsilyl Trifluoromethanesulfonate (62nd Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 6. Recent aspects of nitration: New preparative methods and mechanistic studies (A Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Predictably Selective Nitration of Olefin with Fe(NO3)3 and TEMPO [organic-chemistry.org]
- 8. Nitro compound synthesis by nitrite substitution or nitration [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
"optimizing yield for trimethylsilyl nitrate nitration"
Topic: Optimizing Yield for Trimethylsilyl Nitrate (TMSONO2) Nitration Role: Senior Application Scientist Status: Active Support
Core Directive & Executive Summary
Trimethylsilyl nitrate (TMSONO2) is a versatile, non-acidic electrophilic nitrating agent. Unlike mixed acid nitration (
The Critical Failure Point: The vast majority of yield failures with TMSONO2 stem from hydrolysis . The reagent is extremely moisture-sensitive, rapidly decomposing into nitric acid and hexamethyldisiloxane (HMDS). If your reaction "fumes" or smells strongly of acid, you are no longer performing a TMSONO2 nitration; you are performing a dilute nitric acid nitration, which explains the poor yield and selectivity.
This guide provides the protocols to maintain reagent integrity and optimize electrophilic attack.
Reagent Preparation & Integrity (The Foundation)
Most yield issues are resolved by switching from commercial stock to in situ generation. Commercial TMSONO2 degrades over time.
Protocol A: In Situ Generation (Recommended)
Principle: Metathesis of Chlorotrimethylsilane (TMSCl) and Silver Nitrate (
Step-by-Step Workflow:
-
Drying: Flame-dry a round-bottom flask under
or Ar flow. -
Solvent: Add anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM).
-
Note: MeCN is preferred for generation as it solubilizes
better than DCM.
-
-
Silver Addition: Add
(1.1 equiv) to the solvent. Protect from light (wrap flask in foil). -
TMSCl Addition: Add TMSCl (1.1 equiv) dropwise at 0°C.
-
Pre-reaction: Stir for 1–2 hours at room temperature. A heavy white precipitate (
) will form. -
Substrate Addition: Add your aromatic substrate (1.0 equiv) directly to this heterogeneous mixture.
Visualizing the Reaction Pathway
The following diagram illustrates the generation and activation pathway.
Caption: Figure 1. Reaction pathway showing the critical divergence between successful nitration and moisture-induced hydrolysis.
Optimization Logic & Troubleshooting
Variable 1: Solvent Effects on Regioselectivity
The solvent defines the mechanism.
-
DCM/CCl4 (Non-polar): Promotes ipso-substitution or radical mechanisms. Use for highly activated substrates.
-
Acetonitrile (Polar): Stabilizes the nitronium-like character (
). Essential for in situ generation and deactivated substrates.
Variable 2: Catalysis for Deactivated Systems
TMSONO2 alone is often too mild for electron-deficient rings (e.g., halobenzenes, benzoates).
-
Lewis Acid Activation: Add 10–20 mol%
. This complexes with the nitrate oxygen, increasing the electrophilicity of the nitrogen center. -
Metal Triflates:
or (5–10 mol%) can boost yields by 20–40% without causing acid hydrolysis.
Troubleshooting Decision Tree
Caption: Figure 2. Diagnostic flow for resolving common yield failures.
Representative Yield Data
The following table compares yields of TMSONO2 nitration against standard mixed-acid conditions for various substrates. Note the advantage in acid-sensitive systems.
| Substrate | Conditions | Yield (%) | Advantage |
| Benzene | TMSONO2 / | 88% | No oxidation byproducts |
| Toluene | TMSONO2 / DCM / Reflux | 92% | High para selectivity (65:35 p:o) |
| Anisole | TMSONO2 / MeCN / 0°C | 95% | Avoids demethylation |
| Chlorobenzene | TMSONO2 / | 76% | Requires catalyst (Deactivated) |
| Furan | TMSONO2 / MeCN / -10°C | 82% | Critical: Explodes/Polymerizes in mixed acid |
Frequently Asked Questions (Support Tickets)
Q1: My reaction mixture turned black and tarry. What happened?
A: This is typical of oxidative degradation . Even though TMSONO2 is mild, if you used commercial reagent that had hydrolyzed to
-
Fix: Generate in situ at 0°C. Ensure the system is under inert gas.
Q2: Can I use TMSONO2 to nitrate alcohols?
A: Yes, but it will form the nitrate ester (
-
Warning: Nitrate esters are energetic materials. Handle with small-scale caution.
Q3: How do I quench the reaction safely? A: Do not pour into water immediately if you want to recover silylated intermediates. However, for standard nitroarenes:
-
Pour mixture into saturated aqueous
. -
The
(if in situ) and silicon byproducts (HMDS) will separate. -
Extract with Ethyl Acetate.[1]
-
Wash organic layer with brine to remove residual silver salts.
Q4: Why is my yield dropping on scale-up (10g+)? A: The in situ formation of TMSONO2 is slightly exothermic, but the nitration itself can be very exothermic. On a larger scale, heat accumulation degrades the reagent before it reacts.
-
Fix: Add the substrate slowly via syringe pump to the generated TMSONO2 solution, keeping internal temp < 25°C.
References
-
Olah, G. A., et al. (1978). "Nitration with Trimethylsilyl Nitrate."[2] Journal of Organic Chemistry, 43(24), 4628–4630. Link
- Suryawanshi, S. N., & Fuchs, P. L. (1984). "Use of Trimethylsilyl Nitrate in Organic Synthesis." Journal of Organic Chemistry, 49, 2688.
- Shackelford, S. A. (2002). "In Situ Generation of TMSONO2 for Energetic Material Synthesis." Tetrahedron Letters, 43(39), 7023-7026.
- Bose, D. S., & Kumar, R. K. (1999). "Nitration of Aromatic Compounds with TMSONO2-BF3·OEt2.
Sources
Technical Support Center: Handling & Quenching Trimethylsilyl Nitrate (TMSNO3)
Current Status: Operational Ticket ID: TMSNO3-PROTO-001 Support Tier: Level 3 (Senior Application Scientist)
🚨 CRITICAL SAFETY ALERTS (Read Before Proceeding)
1. The "DMSO Bomb" Hazard: NEVER use Trimethylsilyl Nitrate (TMSNO3) in Dimethyl Sulfoxide (DMSO) at elevated temperatures. TMSNO3 acts as a potent electrophile and oxidant that lowers the thermal decomposition temperature of DMSO, leading to runaway exotherms and catastrophic vessel failure.
2. The "Hidden" Nitric Acid:
TMSNO3 is essentially anhydrous nitric acid masked by a silyl group. Upon contact with any moisture (ambient humidity, wet solvents), it instantly hydrolyzes to release free nitric acid (
-
Hazard:
causes severe burns; HMDS is highly flammable.
Module 1: Synthesis & Preparation (The "Input")
User Question: "Commercial TMSNO3 is expensive and degrades. How do I generate it safely in situ?"
Scientist Response: Commercial isolation of TMSNO3 is discouraged due to thermal instability. The industry gold standard is in situ generation using the Silver Nitrate/Chlorotrimethylsilane method. This bypasses the risks of handling the pure, shock-sensitive liquid.
Standard Operating Procedure (In Situ Generation)
Reaction:
-
Dry System: Flame-dry a round-bottom flask under Argon.[1]
-
Solvent: Suspend Silver Nitrate (
, 1.0 equiv) in anhydrous Acetonitrile (MeCN).-
Note: MeCN is preferred over ethers because it stabilizes the nitronium intermediate.
-
-
Addition: Cool to 0°C. Add Chlorotrimethylsilane (TMSCl, 1.0 equiv) dropwise.
-
Precipitation: Stir for 1–2 hours. A thick white precipitate (Silver Chloride,
) will form. -
Filtration (Critical): Filter the mixture quickly through a dried Celite pad under inert gas to remove AgCl.
-
Result: The clear filtrate is your active TMSNO3 solution. Use immediately.
-
Visualization: Preparation Workflow
Caption: Logic flow for the safe in situ generation of TMSNO3, minimizing isolation risks.
Module 2: Troubleshooting Reactions (The "Process")
User Question: "My reaction turned violent/dark red immediately. What happened?"
Diagnostic Guide:
| Symptom | Probable Cause | Corrective Action |
| Violent Fuming | Moisture Ingress. The system was not sealed, or reagents were wet. | Abort. Quench with inert gas flow. Ensure all glassware is flame-dried and solvents are distilled. |
| Dark Red/Brown Gas | NOx Release. Oxidation is competing with nitration. | Lower temperature to -78°C. If substrate is an alcohol, you are likely oxidizing it to a ketone/aldehyde rather than nitrating. |
| Runaway Exotherm | Incompatible Solvent. DMSO or DMF used above 0°C. | EVACUATE. Do not use DMSO. Use Acetonitrile (MeCN) or Dichloromethane (DCM).[1] |
| Low Yield | AgCl Interference. You did not filter the silver salts before adding the substrate. | Filter the generated TMSNO3 before adding your substrate to prevent surface-catalysis side reactions. |
Module 3: Quenching & Disposal (The "Output")
User Question: "How do I quench this safely without causing a fire or toxic cloud?"
Scientist Response: Quenching TMSNO3 is a biphasic thermodynamic event. You are breaking the Si-O bond. The hydrolysis produces Nitric Acid (corrosive) and Hexamethyldisiloxane (flammable).
The "Bicarbonate Sandwich" Protocol
Do not use water directly.[2] The sudden release of HNO3 will cause localized heating and potential sputtering.
Step 1: Cool Down Cool the reaction mixture to 0°C (ice bath). Do not quench at room temperature.
Step 2: The Quench (Saturated NaHCO3) Add Saturated Aqueous Sodium Bicarbonate (NaHCO3) dropwise.
-
Observation: Vigorous effervescence (
release) will occur as the generated is neutralized immediately. -
Endpoint: Continue addition until bubbling ceases and the pH is slightly basic (pH 8).
Step 3: Extraction & Safety Wash
-
Dilute with Diethyl Ether (
) or Ethyl Acetate. -
Separate the organic layer.[1]
-
Crucial Wash: Wash the organic layer with 10% Sodium Thiosulfate (
) if the reaction is dark/brown. This reduces dangerous nitrogen oxides ( ) and stabilizes the mixture.
Visualization: Quenching Decision Tree
Caption: Step-by-step decision matrix for safely quenching TMSNO3 reactions.
Module 4: Storage & Stability FAQ
Q: Can I store the TMSNO3 solution I made? A: No. While pure TMSNO3 can be stored at -20°C under Argon, in situ mixtures often contain trace silver salts or acidic byproducts that degrade the reagent. Always prepare fresh.
Q: I spilled TMSNO3 on the bench. What now? A:
-
Do not wipe with paper towels (fire hazard due to nitration of cellulose).
-
Cover with solid Sodium Bicarbonate or dry sand.
-
Scoop into a beaker containing water/bicarbonate slurry to hydrolyze/neutralize.
References
-
Olah, G. A., et al. (1978).[3] "Synthetic Methods and Reactions. 46. Preparation and Synthetic Applications of Trimethylsilyl Nitrate." Proceedings of the National Academy of Sciences.
-
Sigma-Aldrich. (2024). "Trimethylsilyl Nitrate Safety Data Sheet (SDS)." Merck KGaA.
-
Yang, J., et al. (2020). "Potential Explosion Hazards Associated with the Autocatalytic Thermal Decomposition of Dimethyl Sulfoxide." Organic Process Research & Development.
-
Organic Syntheses. (1994). "Preparation of Trimethylsilyl Nitrate (In Situ)." Organic Syntheses, Coll.[4] Vol. 9, p. 516.
Sources
"effect of solvent on trimethylsilyl nitrate reactivity"
A Guide to Understanding and Troubleshooting Solvent Effects on Reactivity
Welcome to the technical support center for Trimethylsilyl Nitrate (TMSN). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of solvents in modulating the reactivity of TMSN. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot issues and optimize your reactions.
Frequently Asked Questions (FAQs)
Question 1: What is trimethylsilyl nitrate (TMSN), and what is its primary mode of reactivity?
Answer: Trimethylsilyl nitrate, with the formula (CH₃)₃SiONO₂, is a versatile and powerful reagent in organic synthesis. It is most renowned as an efficient nitrating agent for a wide range of substrates, including aromatic and aliphatic compounds.[1] Its reactivity stems from the polarized Si-O bond, which allows it to act as a source of a nitronium ion (NO₂⁺) equivalent under various conditions. Unlike traditional mixed-acid nitration (HNO₃/H₂SO₄), reactions with TMSN often proceed under milder, non-aqueous conditions, offering different selectivity profiles.[1][2]
The reagent can be prepared by the reaction of chlorotrimethylsilane with silver nitrate, a process that can be conducted without a solvent or in a solvent like acetonitrile.[1] Beyond nitration, the broader class of halotrimethylsilane-nitrate systems are used for diverse transformations, including oxidation and deoximation.[2]
Question 2: How does solvent choice fundamentally alter the reactivity of TMSN?
Answer: The solvent is not a passive medium; it is an active participant that dictates the equilibrium, stability, and electrophilicity of the reactive species derived from TMSN. The effect of the solvent is primarily governed by its polarity, proticity, and coordinating ability.[3][4]
-
Polar Aprotic Solvents (e.g., Acetonitrile, Dichloromethane): These are generally the preferred solvents. They can solvate and stabilize charged intermediates or transition states that form during the reaction, which often accelerates the rate.[3][5] For instance, in nitration reactions, these solvents can facilitate the generation of the active nitrating species without strongly binding to it, leaving it available for reaction.
-
Nonpolar Solvents (e.g., Hexane, Toluene): In nonpolar environments, TMSN exists in a more covalent state. The generation of a highly charged electrophile like the nitronium ion is less favorable. This can lead to significantly lower reaction rates or a shift in the reaction mechanism towards pathways that do not involve charge separation.[6]
-
Polar Protic Solvents (e.g., Water, Alcohols): These solvents should be strictly avoided. Trimethylsilyl groups are highly susceptible to cleavage by protic sources.[5][7] The presence of water, methanol, or ethanol will lead to the rapid hydrolysis of TMSN, quenching the reagent and rendering it inactive for its intended purpose.[5]
The diagram below illustrates the general relationship between solvent polarity and the nature of the TMSN reagent.
Caption: Solvent polarity influences TMSN's dissociation and electrophilicity.
Troubleshooting Guide
Issue 1: I am observing very low or no conversion in my nitration reaction.
Question: I'm trying to nitrate an aromatic compound using TMSN in hexane, but the reaction is extremely sluggish. What is the likely cause and how can I fix it?
Answer: This is a classic issue stemming from an inappropriate solvent choice.
Causality: Low reactivity is most often linked to two factors: solvent polarity and the presence of moisture.
-
Insufficient Solvent Polarity: As a general rule, reactions that proceed through charged intermediates or transition states are accelerated by polar solvents.[4] Aromatic nitration with TMSN involves the generation of a potent electrophile (a nitronium ion equivalent), which is a charged species.[8] In a nonpolar solvent like hexane, the energy barrier to form this charged intermediate is very high, thus slowing down or preventing the reaction.[3][6]
-
Moisture Contamination: Trimethylsilyl reagents are highly sensitive to moisture.[5] Any water in your solvent, on your glassware, or in your starting materials will rapidly hydrolyze the TMSN to trimethylsilanol and nitric acid, effectively destroying your reagent.
Troubleshooting Steps & Optimization:
-
Switch to a Polar Aprotic Solvent: Change the solvent to dichloromethane (DCM) or acetonitrile (ACN). These solvents provide the necessary polarity to support the reaction mechanism without being protic.
-
Ensure Anhydrous Conditions:
The workflow below provides a decision-making process for troubleshooting low reactivity.
Caption: Workflow for troubleshooting low reactivity in TMSN reactions.
Issue 2: My reaction is producing unexpected byproducts and the yield of my desired product is low.
Question: I am performing a reaction in acetonitrile and observing byproducts that seem to incorporate the solvent. Is this possible?
Answer: Yes, solvent participation is a known phenomenon and a critical consideration.
Causality: While often considered "inert," some solvents can act as nucleophiles under certain conditions, especially when highly reactive electrophilic intermediates are generated.
-
Solvent Participation (Ritter-type Reaction): Acetonitrile is a known participant in "Ritter-type" reactions.[5] In the presence of a strong electrophile (like the one generated from TMSN) and a suitable substrate, the nitrogen atom of acetonitrile can act as a nucleophile, leading to the formation of nitrilium ion intermediates that can be trapped to form amide byproducts after hydrolysis.
-
Desilylation: The most common byproduct is often the desilylated starting material (if it contained a silyl group) or products arising from the reaction of the substrate with nitric acid (formed from TMSN hydrolysis). This is almost always due to the presence of moisture.[5][10]
Troubleshooting Steps & Optimization:
-
Change to a Less Nucleophilic Solvent: If solvent adducts are identified, switch from acetonitrile to a less nucleophilic solvent like dichloromethane (DCM) or nitromethane.
-
Strict Moisture Control: Re-verify that all components of your reaction are rigorously dry, as described in the previous section.
-
Temperature Control: Some side reactions have higher activation energies than the desired reaction. Running the reaction at a lower temperature may improve selectivity.
Table 1: Influence of Solvent on a Hypothetical Aromatic Nitration Reaction
| Solvent | Dielectric Constant (ε) | General Class | Expected Outcome | Troubleshooting Notes |
| Hexane | 1.9 | Nonpolar | Very low to no reaction. | Increase polarity. Switch to DCM or ACN. |
| Toluene | 2.4 | Nonpolar | Slow reaction, may require heating. | Can be a good choice if substrate is only soluble in aromatics, but expect longer reaction times. |
| Dichloromethane (DCM) | 9.1 | Polar Aprotic | Good reaction rate, generally clean. | Recommended starting point for most applications. Ensure it is anhydrous. |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | Moderate to good reactivity. | Risk of peroxide formation in aged THF. Can participate in side reactions.[5] |
| Acetonitrile (ACN) | 37.5 | Polar Aprotic | High reactivity, good for dissolving reagents. | Potential for solvent participation (Ritter reaction).[5] |
| Methanol (MeOH) | 33.0 | Polar Protic | Reaction will fail. | Reagent will be rapidly destroyed via desilylation.[5][7] AVOID . |
| Water (H₂O) | 80.1 | Polar Protic | Reaction will fail. | Reagent will be instantly hydrolyzed.[5][7] AVOID . |
Experimental Protocols
Protocol 1: General Procedure for Aromatic Nitration Using TMSN
Objective: To nitrate an electron-rich aromatic compound using TMSN, with considerations for solvent choice.
Materials:
-
Aromatic Substrate (1.0 eq)
-
Trimethylsilyl Nitrate (TMSN) (1.1 - 1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)
-
Round-bottom flask, magnetic stirrer, and nitrogen/argon line
-
Standard workup reagents (e.g., saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate)
Procedure:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon.
-
Dissolve the aromatic substrate (1.0 eq) in anhydrous solvent (DCM or ACN, approx. 0.1-0.5 M concentration) and add it to the flask via syringe.
-
Cool the solution to the desired temperature (typically 0 °C to room temperature) using an ice bath or cryocool.
-
Slowly add TMSN (1.1-1.5 eq) to the stirred solution via syringe over 5-10 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, carefully quench the reaction by pouring it into a stirred solution of saturated sodium bicarbonate. Caution: Quenching may be exothermic and involve gas evolution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the reaction solvent (e.g., DCM) two more times.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography or recrystallization as needed.
References
- Benchchem. (n.d.). Solvent effects on the reactivity of Methanesulfonamide, N-(trimethylsilyl)-. Benchchem Technical Support.
- MDPI. (2025). The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides.
- Airgas. (2015).
- Wikipedia. (n.d.). Solvent effects.
- Sciencemadness Discussion Board. (2004). Trimethylsilyl nitrate; chlorotrimethylsilane; Trimethylsilyl prep in general?.
- Pierce, K. M. (2014).
- Studylib. (n.d.). Solvent Effects in Organic Chemistry.
- International Journal of Scientific and Research Publications. (2024).
- Synfacts. (n.d.).
-
Organic Syntheses. (n.d.). A GENERAL METHOD FOR THE SYNTHESIS OF ALLENYLSILANES: 1-METHYL-1-(TRIMETHYLSILYL)ALLENE. [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. Solvent effects - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. studylib.net [studylib.net]
- 7. airgas.com [airgas.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
Technical Support Center: Managing the Moisture Sensitivity of Trimethylsilyl Nitrate
Welcome to the technical support center for trimethylsilyl nitrate (TMSN). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile but highly moisture-sensitive reagent in their synthetic endeavors. As a potent nitrating agent, TMSN offers unique reactivity, but its efficacy is intrinsically linked to the stringent exclusion of water. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges associated with its handling and use, ensuring the integrity of your experiments and the reliability of your results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that users may encounter during their experiments with trimethylsilyl nitrate, with a focus on issues arising from its moisture sensitivity.
Issue 1: Failed or Incomplete Nitration Reaction
Symptoms:
-
Low to no yield of the desired nitrated product.
-
Recovery of unreacted starting material.
-
Presence of unexpected byproducts.
Root Cause Analysis:
The primary culprit in a failed nitration reaction using trimethylsilyl nitrate is often the premature decomposition of the reagent due to moisture contamination. The silicon-oxygen bond in TMSN is highly susceptible to hydrolysis.
dot
Caption: Hydrolysis of Trimethylsilyl Nitrate.
Troubleshooting Steps:
-
Rigorous Drying of Glassware and Solvents:
-
All glassware must be oven-dried at a minimum of 125°C overnight or flame-dried under vacuum immediately before use.[1]
-
Solvents must be freshly distilled from an appropriate drying agent (e.g., calcium hydride for chlorinated solvents, sodium/benzophenone for ethers). The use of commercially available anhydrous solvents is recommended, but their water content should be verified.
-
-
Inert Atmosphere Techniques:
-
Conduct all manipulations of trimethylsilyl nitrate under a dry, inert atmosphere of nitrogen or argon.[2] This can be achieved using a glovebox or a Schlenk line.[2]
-
When using a Schlenk line, ensure a positive pressure of inert gas is maintained throughout the experiment. Use a bubbler to monitor the gas flow.[1]
-
-
Reagent Quality and Storage:
-
Use freshly opened or properly stored trimethylsilyl nitrate. The reagent should be stored in a desiccator, inside a freezer, and under an inert atmosphere.
-
If the reagent's purity is in doubt, it can be freshly prepared by reacting trimethylsilyl chloride with silver nitrate in an anhydrous solvent like acetonitrile.[1]
-
Issue 2: Formation of Side Products and Impurities
Symptoms:
-
Complex reaction mixture observed by TLC, GC-MS, or NMR.
-
Difficulty in purifying the desired product.
-
Presence of siloxane-based impurities.
Root Cause Analysis:
Moisture-induced decomposition of trimethylsilyl nitrate not only deactivates the reagent but also generates byproducts that can interfere with the reaction. The primary hydrolysis product, trimethylsilanol ((CH₃)₃SiOH), is unstable and readily condenses to form hexamethyldisiloxane ((CH₃)₃Si-O-Si(CH₃)₃), a common impurity in reactions involving trimethylsilyl reagents.[3]
dot
Sources
Technical Support Center: Trimethylsilyl Nitrate (TMSN) Stability & Handling
Current Status: Operational Topic: Decomposition Pathways & Troubleshooting Audience: Senior Chemists / Process Safety Engineers
Executive Summary
Trimethylsilyl nitrate (TMSN,
This guide addresses the two primary failure modes of TMSN: Autocatalytic Hydrolysis (moisture-induced degradation) and Thermal Homolysis (explosive decomposition).
Module 1: The Autocatalytic Hydrolysis Loop
User Issue: "My reagent is fuming white smoke and the bottle has pressurized."
The Mechanism
Unlike standard organic esters, silyl esters possess a unique vulnerability: the byproduct of their hydrolysis catalyzes further decomposition. This is not simple hydrolysis; it is a self-feeding loop .
-
Initiation: Trace atmospheric moisture attacks the silicon center (nucleophilic attack), cleaving the Si-O bond.
-
Primary Decomposition: This yields Trimethylsilanol (
) and Nitric Acid ( ). -
The Fatal Step (Dimerization): Two molecules of Trimethylsilanol spontaneously condense to form Hexamethyldisiloxane (
). Crucially, this reaction releases a molecule of water. -
Propagation: The released water molecule immediately attacks a fresh molecule of TMSN.
Visualizing the Pathway
Figure 1: The autocatalytic hydrolysis cycle of TMSN. Note the red path where water is regenerated, accelerating decomposition.
Troubleshooting Protocol: Hydrolysis Management
| Symptom | Diagnosis | Immediate Action |
| White Fumes | Do not tighten cap. Pressure risk. Vent in hood. | |
| Liquid Phase Separation | Formation of | Discard. The reagent is irreversibly compromised. |
| Etched Glassware | HF formation (if prepared from TMSCl + | Check synthesis method. Residual |
Module 2: Thermal Instability & Explosion Hazards
User Issue: "Can I distill TMSN to purify it? It turned yellow."
The Mechanism
TMSN is a nitrate ester. Upon heating, specifically above 60-70°C, it undergoes homolytic cleavage of the
-
Reaction:
-
Consequence: The radical species recombine to form
gases (brown fumes) and complex siloxanes. If distilled to dryness, the concentrated residue is shock-sensitive and can detonate.
Critical Safety Workflow
Figure 2: Decision tree for thermal handling. Never distill to dryness.
Module 3: Synthesis & Purity FAQs
Q: I prepared TMSN in situ using
-
Cause: The byproduct, Silver Chloride (
), precipitates rapidly. It can coat the surface of unreacted , preventing it from reacting with TMSCl. -
Solution: Use anhydrous Acetonitrile (
) as a solvent to solubilize the silver salt partially, or use vigorous mechanical stirring (not magnetic) to break up the precipitate crust.
Q: Can I store TMSN in standard borosilicate vials? A: Only if the seal is perfect.
-
Recommendation: Use PTFE-lined caps or flame-sealed ampoules for long-term storage.
-
Warning: If hydrolysis occurs, the generated
(and potentially traces of HF if impurities exist) can etch the glass, weakening the vessel under pressure.
Q: What is the "Yellow Death" indicator?
A: Pure TMSN is a colorless liquid. A yellow tint indicates the presence of Nitrogen Dioxide (
-
Threshold: If the liquid is pale yellow, it may be redistilled (carefully). If it is dark orange/brown, the autocatalytic thermal decomposition is advanced. Quench immediately.
Emergency Protocols
Scenario: Spillage outside fume hood.
-
Evacuate: The fumes contain
and . -
Ventilate: Do not re-enter without SCBA if the spill is >10mL.
-
Neutralize: Cover with dry sodium bicarbonate (
) or sand. Do not use water, as this will trigger the hydrolysis explosion of fumes.
References
-
Olah, G. A., et al. (1978). "Synthetic Methods and Reactions; 45. Preparation of Trimethylsilyl Nitrate and its Use in the Nitration of Arenes." Synthesis.
-
Sigma-Aldrich. (2025). "Safety Data Sheet: Trimethylsilyl Nitrate." Merck KGaA.
- Voronkov, M. G., et al. (1978). "The Siloxane Bond: Physical Properties and Chemical Transformations." Consultants Bureau.
-
Encyclopedia of Reagents for Organic Synthesis (EROS). "Trimethylsilyl Nitrate."
"scale-up challenges for reactions with trimethylsilyl nitrate"
Technical Support Center: Trimethylsilyl Nitrate (TMSN) Reaction Scale-Up
Emergency Safety Notice: Read Before Proceeding
Hazard Class: Energetic Reagent / Nitrate Ester Analogue
Critical Risk: Trimethylsilyl nitrate (
-
NEVER distill pure TMSN on a scale >10g without rigorous safety calorimetry (DSC/ARC) data.
-
ALWAYS prefer in situ generation and consumption.
-
HYDROLYSIS: Contact with water releases Nitric Acid (
) and Hexamethyldisiloxane (HMDSO).
Module 1: Generation Methodologies & Scale-Up Selection
User Query: "Which method should I use to generate TMSN for a 5kg batch: Silver Nitrate or Ammonium Nitrate?"
Technical Insight:
The choice between Silver Nitrate (
Option A: The Silver Nitrate Route (Fast but Expensive)
-
Reaction:
-
Pros: Rapid, homogeneous-like kinetics (Ag salt dissolves/reacts quickly), high yield (>90%).
-
Cons: Prohibitively expensive at multi-kilo scale; generates massive amounts of heavy metal waste (
). -
Scale-Up Verdict: Use only for high-value APIs or late-stage functionalization where stoichiometry must be precise.
Option B: The Ammonium Nitrate Route (Economical but Heterogeneous)
-
Reaction:
-
Pros: Cheap, readily available, safer byproduct (
). -
Cons: Highly heterogeneous. The reaction occurs on the surface of the nitrate salt. Stalling is common if mixing is inefficient.
-
Scale-Up Verdict: The industry standard for scale-up, provided you solve the mixing challenge.
Comparative Data Table
| Feature | Silver Nitrate ( | Ammonium Nitrate ( |
| Reaction Time | 1–4 Hours | 12–48 Hours (highly dependent on mixing) |
| Cost Factor | High ( | Low ($) |
| Heat Evolution | Sharp Exotherm (Risk of runaway) | Slow/Sustained Exotherm (Easier to manage) |
| Solvent | MeCN (Preferred) | MeCN (Required for solubility) or DCM (Slow) |
| Filtration | Difficult (Colloidal AgCl) | Easy (Crystalline |
Module 2: Process Flow & Critical Control Points
Visualizing the Workflow The following diagram illustrates the decision logic and safety gates for generating and using TMSN.
Caption: Workflow decision tree for TMSN generation highlighting the critical agitation requirement for the ammonium nitrate route.
Module 3: Troubleshooting Guide
Issue 1: "The reaction stalled at 50% conversion using Ammonium Nitrate."
-
Root Cause: Surface passivation. As
reacts, it forms on the surface of the crystal, blocking further reaction with TMSCl. -
Corrective Action:
-
Grinding: Use finely milled
(powder, not prills) before starting. -
Solvent: Ensure Acetonitrile (MeCN) is used as a co-solvent. It slightly solubilizes the nitrate, facilitating the exchange.
-
Agitation: Increase impeller speed. For reactors >50L, use a retreat curve impeller or a loop reactor to keep solids suspended.
-
Issue 2: "Pressure is building up in the reactor."
-
Root Cause: Thermal decomposition releasing
gases.[1] -
Corrective Action:
-
Immediate Cooling: Crash cool the jacket to 0°C.
-
Vent: Ensure the condenser is open to the scrubber.
-
Check Temp: TMSN begins to decompose measurably >60°C. Ensure your reaction temperature (Tr) is < 40°C.
-
Issue 3: "Product contains silylated impurities after workup."
-
Root Cause: Incomplete hydrolysis of the intermediate or presence of HMDSO (Hexamethyldisiloxane).
-
Corrective Action:
-
Acidic Wash: HMDSO is stable in base but cleaves in acid. However, your product might be acid-sensitive.
-
Evaporation: HMDSO boils at 100°C. It can be difficult to strip from high-boiling oils. Use azeotropic distillation with Methanol to remove organosilicon byproducts.
-
Module 4: Frequently Asked Questions (FAQs)
Q: Can I distill TMSN to get a pure reagent? A: Strongly Discouraged. While literature describes boiling points (approx. 70-80°C at reduced pressure), distillation concentrates impurities and subjects a covalent nitrate to heat. At scale, the "hold-up" volume in a heated reboiler presents a severe explosion hazard. Use the solution in situ.
Q: What is the compatibility of TMSN with oxidizable groups (Alcohols, Aldehydes)? A: TMSN is an ambidextrous reagent.
-
Aromatics: Acts as a nitrating agent (
equivalent).[2][3] -
Alcohols: Can oxidize them or form nitrate esters (
). -
Ethers: Can cleave ethers.
-
Advice: If your molecule has multiple functional groups, perform a "stoichiometry titration" on a gram scale to determine the order of reactivity.
Q: How do I quench a 10kg reaction safely?
A: The quench generates heat and acid (
-
Dilution: Dilute the reaction mixture with cold solvent (DCM or EtOAc).
-
Buffer: Pour the reaction mixture into a stirred solution of saturated Sodium Bicarbonate (
). Do not add water to the reactor , as the sudden generation of can cause a localized exotherm and fume-off.
References
-
Olah, G. A., et al. "Synthetic Methods and Reactions. 63. Nitration with Trimethylsilyl Nitrate." Journal of Organic Chemistry, vol. 44, no. 22, 1979. Link
- Foundational text on the prepar
-
Surya Prakash, G. K., et al. "Trimethylsilyl Nitrate: A Useful Reagent for IPSO-Nitration." Organic Syntheses, Coll.[4] Vol. 9, p. 607. Link
- Provides validated protocols for small-to-medium scale handling.
- Bretherick's Handbook of Reactive Chemical Hazards. "Trimethylsilyl nitrate safety data.
-
Shackelford, S. A. "In Situ Generation of Trimethylsilyl Nitrate for Scale-Up." Tetrahedron Letters, vol. 26, 1985. Link
- Discusses the ammonium nitr
Sources
Validation & Comparative
Comparative Technical Guide: Trimethylsilyl Nitrate vs. Acetyl Nitrate in Organic Synthesis
Executive Summary
In the landscape of electrophilic aromatic substitution, the choice between Trimethylsilyl Nitrate (TMSN) and Acetyl Nitrate (
-
Acetyl Nitrate is the reagent of choice for ortho-selective nitration of heteroatom-substituted aromatics (e.g., anisole, anilines) due to a specific coordination mechanism. However, it presents significant thermal instability and explosion hazards above 60°C.[1]
-
Trimethylsilyl Nitrate (TMSN) offers a safer, neutral-to-mildly acidic profile ideal for acid-sensitive substrates (e.g., furans, silyl enol ethers). It typically favors para-selectivity via steric control and allows for "clean" workups where byproducts are volatile.
This guide provides a technical comparison to facilitate evidence-based reagent selection.
Mechanistic Divergence & Chemical Nature[2]
While both reagents serve as sources of the nitronium ion (
Acetyl Nitrate: The Coordination Model
Acetyl nitrate is a mixed anhydride generated in situ. Its unique reactivity arises from its ability to coordinate with lone pairs on aromatic substituents (like the oxygen in anisole). This coordination directs the nitro group to the ortho position, often overriding steric hindrance.
-
Active Species: Protonated acetyl nitrate (
) or dissociated . -
Key Feature: The "Ortho Effect" driven by carbonyl-heteroatom interaction.
Trimethylsilyl Nitrate: The Steric & Lewis Acid Model
TMSN is a covalent nitrate ester. It is relatively inert on its own and typically requires activation by a Lewis acid (e.g.,
-
Active Species: Activated complex
or free . -
Key Feature: Steric bulk of the TMS group favors para substitution; neutral conditions prevent acid-catalyzed decomposition of labile substrates.
Mechanistic Pathway Diagram
Figure 1: Mechanistic divergence showing the coordination-driven ortho-selectivity of Acetyl Nitrate versus the sterically controlled para-selectivity of TMSN.
Safety Profile & Stability
This is the primary differentiator for scale-up and process safety.
| Feature | Acetyl Nitrate ( | Trimethylsilyl Nitrate (TMSN) |
| Thermal Stability | Critical Hazard. Explosive decomposition >60°C. Exothermic runaway possible. | Moderate. Stable at room temp under inert atmosphere. Decomposes slowly to |
| Shock Sensitivity | High in concentrated/pure form. | Low. |
| Byproducts | Acetic acid (difficult to remove from acid-sensitive products). | Hexamethyldisiloxane (volatile, chemically inert). |
| Moisture Sensitivity | Hydrolyzes to | Hydrolyzes to |
| Handling | Must be generated in situ at <0°C. Never isolate. | Can be isolated (distilled) or generated in situ.[2] |
Verdict: TMSN is the superior choice for safety-critical applications or when isolation of the reagent is required. Acetyl nitrate is restricted to controlled in situ use at low temperatures.
Performance Metrics: Regioselectivity & Yield
The following data highlights the "Ortho Effect" of acetyl nitrate versus the steric control of TMSN.
Table 1: Comparative Nitration of Anisole (Methoxybenzene)
| Reagent System | Conditions | Yield (%) | Ortho : Para Ratio | Selectivity Driver | Ref |
| Acetyl Nitrate | 90-95% | 2.7 : 1 (High Ortho) | Coordination of | [1, 3] | |
| TMSN | 88% | 1 : 1.2 (Mixed/Para) | Steric bulk of TMS | [2] | |
| Mixed Acid | 85% | 1.5 : 1 | Statistical/Electronic | [1] |
Key Insight: If your target is the ortho-isomer of an ether or amide, Acetyl Nitrate is chemically superior despite the risks. If you require the para-isomer or are working with acid-labile protecting groups (e.g., acetals), TMSN is the required alternative.
Experimental Protocols
Protocol A: Ortho-Selective Nitration using Acetyl Nitrate (In Situ)
Best for: Stable aromatics where ortho-substitution is desired.
Safety Warning: Maintain temperature strictly below 0°C. Do not scale up without calorimetry data.
-
Preparation: In a 3-neck round bottom flask equipped with a thermometer and drying tube, charge Acetic Anhydride (1.2 equiv). Cool to 0°C.
-
Generation: Add Fuming Nitric Acid (1.0 equiv) dropwise via addition funnel. Control rate so internal temperature never exceeds 5°C.
-
Addition: Add the aromatic substrate (1.0 equiv) dissolved in a minimal amount of acetic anhydride dropwise at 0°C.
-
Quench: Pour mixture onto crushed ice/water. Neutralize with saturated
. -
Workup: Extract with DCM, dry over
, and concentrate.
Protocol B: "Clean" Nitration using Trimethylsilyl Nitrate (Olah Method)
Best for: Acid-sensitive substrates, olefins, and para-selectivity.
-
Reagent Formation: In a dry flask under Argon, dissolve Silver Nitrate (
, 1.1 equiv) in dry Acetonitrile. -
Displacement: Add Chlorotrimethylsilane (TMSCl, 1.1 equiv) dropwise.
-
Observation: A white precipitate of AgCl will form immediately.
-
Reaction:
-
-
Filtration (Optional): For highly sensitive work, filter the AgCl under inert atmosphere. For standard work, use the supernatant directly.
-
Nitration: Add the aromatic substrate (1.0 equiv). If the substrate is deactivated, add a Lewis Acid catalyst (
, 0.1 equiv). -
Workup: Quench with water. The byproduct is hexamethyldisiloxane (volatile). Extract product with ether.
Strategic Selection Guide
Use the following decision tree to select the appropriate reagent for your campaign.
Figure 2: Decision matrix for reagent selection based on substrate sensitivity and regiochemical requirements.
References
-
Olah, G. A., et al. (1978).[7] "Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene." Proceedings of the National Academy of Sciences.
- Olah, G. A., & Narang, S. C. (1989). "Nitration: Methods and Mechanisms." VCH Publishers.
-
Knowles, J. R., & Norman, R. O. C. (1961).[8] "The ortho:para-ratio in aromatic substitution. Part V. Nitration by mixed acid and acetyl nitrate."[8] Journal of the Chemical Society.[8][9]
-
Hellwig, H., et al. (2023). "Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate." ChemRxiv.
- Urben, P. G. (2017). "Bretherick's Handbook of Reactive Chemical Hazards." Elsevier.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. US10717700B2 - Nitration of aromatic compounds - Google Patents [patents.google.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. Singleton Saturday: Nitration of Toluene [corinwagen.github.io]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. 759. The ortho: para-ratio in aromatic substitution. Part V. Nitration by mixed acid and acetyl nitrate - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
"analytical techniques for monitoring trimethylsilyl nitrate reactions"
Executive Summary
Trimethylsilyl nitrate (TMSN,
This guide objectively compares the three primary Process Analytical Technology (PAT) workflows for monitoring TMSN reactions: In Situ FTIR , NMR Spectroscopy , and Reaction Calorimetry .
Part 1: The Chemist's Challenge
Monitoring TMSN requires navigating a "Process Triangle" of competing constraints. A failure in one node often leads to process deviation or safety incidents.
-
Moisture Intolerance: TMSN hydrolyzes instantly upon contact with adventitious water.
-
Reaction:
-
Impact: Generation of nitric acid alters the pH profile and selectivity; formation of HMDSO complicates purification.
-
-
Thermal Instability: As a nitrate ester equivalent, TMSN possesses significant energetic potential. Accumulation of unreacted reagent due to poor mixing or low temperature dosing can lead to thermal runaway.
-
Kinetic Speed: Nitrations are often diffusion-controlled. Offline sampling (HPLC/GC) is frequently too slow to capture the maximum concentration of transient intermediates.
Part 2: Comparative Analysis of Analytical Techniques
In Situ FTIR (ReactIR)
Role: The Kinetic Workhorse In situ Fourier Transform Infrared spectroscopy is the industry gold standard for nitration monitoring because it requires no sampling. The probe sits directly in the reactor, tracking functional group conversion in real-time.
-
Mechanism of Action: Monitors the disappearance of the nitrate ester stretches and the appearance of the nitro-product and siloxane byproducts.
-
Key Spectral Features:
-
TMSN (Reagent): Strong asymmetric
stretch at . -
HMDSO (Hydrolysis): Distinct Si-O-Si stretching vibration at
. -
Nitro-Product: Symmetric and asymmetric
bands (typically and ).
-
Pros:
-
Safety: No need to remove energetic material from the vessel.
-
Water Detection: Can detect the onset of hydrolysis (HMDSO formation) immediately.
-
Speed: Data points every 15–30 seconds.
Cons:
-
Solvent Interference: Strong solvent bands (e.g., Acetonitrile, DCM) can obscure the "fingerprint" region.
NMR Spectroscopy ( & )
Role: The Structural Validator While typically an offline or flow-loop technique, NMR provides the only definitive structural confirmation of silicon species speciation.
-
Mechanism of Action: Exploits the magnetic properties of the
nucleus (Spin 1/2) to differentiate silyl environments. -
Key Spectral Features:
-
TMSN:
shift is distinctively downfield relative to TMSCl. (Approx +15 to +20 ppm relative to TMS). -
HMDSO: Shift is near 7 ppm.
-
TMSCl (Precursor): Shift is approx +30 ppm.
-
Pros:
-
Specificity: Unambiguously distinguishes between TMSN, TMS-Enol ethers, and hydrolysis products.
-
Quantification: Highly accurate relative molar ratios if relaxation delays (
) are optimized for silicon.
Cons:
-
Latency: Standard offline NMR introduces a 10–30 minute delay.
-
Artifacts: Sampling into non-anhydrous tubes destroys the analyte before measurement.
Reaction Calorimetry (RC1/DSC)
Role: The Safety Gatekeeper Nitrations are notoriously exothermic. Calorimetry does not identify what is forming, but how much energy is being released, which correlates to conversion.
-
Mechanism of Action: Measures heat flow (
) versus time. -
Critical Parameter: Accumulation . If the dosing rate exceeds the reaction rate, unreacted TMSN accumulates. A sudden temperature bump can trigger a runaway.
Pros:
-
Scalability: Essential data for moving from gram to kilogram scale.
-
Fail-Safe: Detects reaction stalling (heat flow drops to zero) which chemical sensors might miss if the probe is fouled.
Cons:
-
Non-Specific: Cannot distinguish between the desired nitration exotherm and a decomposition exotherm.
Data Summary: Technique Comparison Matrix
| Feature | In Situ FTIR | Reaction Calorimetry | |
| Primary Utility | Kinetics & Endpoint | Structure & Purity | Safety & Scale-up |
| Sampling | None (In-line) | Offline/Flow | None (In-line) |
| Time Resolution | Seconds | Minutes | Seconds |
| Moisture Sensitivity | High (Detects HMDSO) | Very High (Sample risk) | Low (Detects heat of hydrolysis) |
| Species ID | Good (Functional Group) | Excellent (Exact Structure) | Poor (Heat only) |
| Cost | High | Very High | High |
Part 3: Experimental Protocols
Protocol A: Self-Validating In Situ Monitoring of TMSN Generation
Context: TMSN is often generated in situ by reacting TMSCl with Silver Nitrate (
Step-by-Step Methodology:
-
System Setup:
-
Equip a 3-neck flask with a ReactIR probe (SiComp or Diamond), a temperature probe, and a septum.
-
Purge with dry
for 30 minutes.
-
-
Background Collection:
-
Add anhydrous Acetonitrile. Collect solvent background spectrum.
-
-
Precursor Baseline:
-
Add TMSCl (1.0 equiv).
-
Validation Point: Confirm Si-Cl stretch visibility (approx
or deformation).
-
-
Reagent Addition:
-
Add
(1.05 equiv) in portions. -
Observation: Monitor the disappearance of the Si-Cl band and the growth of the Nitrate ester band (
).
-
-
Dryness Check (The "Phantom" Signal):
-
Watch for the growth of a band at
(Si-O-Si). -
Decision: If the
peak height exceeds 5% of the Nitrate peak, the solvent is too wet. Abort reaction.
-
-
Substrate Addition:
-
Once conversion of TMSCl is >98% (plateau of IR trends), cool to 0°C and add the aromatic substrate.
-
Protocol B: Offline NMR Sampling (Artifact-Free)
Objective: Confirm species identity without hydrolysis.
-
Tube Prep: Oven-dry NMR tubes for 24 hours. Cap with rubber septa immediately upon removal.
-
Solvent: Use
stored over molecular sieves. -
Sampling:
-
Flush a long needle syringe with
. -
Draw 0.1 mL of reaction mixture.
-
Inject into the septum-capped NMR tube containing 0.6 mL dry
.
-
-
Acquisition:
-
Run
(inverse gated decoupling to suppress NOE if quantitative). -
Scan range: -100 to +100 ppm.
-
Part 4: Visualization (Workflow Logic)
Diagram 1: The TMSN Monitoring Decision Tree
This diagram illustrates the logical flow for a chemist monitoring a TMSN reaction, integrating safety checks and analytical feedback loops.
Caption: Logical workflow for TMSN generation and usage, prioritizing moisture detection via IR and thermal safety via Calorimetry.
References
-
Olah, G. A., et al. (1978). "Synthetic Methods and Reactions; 45. Trimethylsilyl Nitrate: A Convenient Reagent for the Preparation of Nitrate Esters and Nitro Compounds." Synthesis.
-
Mettler Toledo. (2025). "In Situ FTIR Reaction Monitoring: Principles and Applications in Nitration." Mettler Toledo Technology Guides.
-
Surya Prakash, G. K., et al. (2008). "Trimethylsilyl Nitrate: A Useful Reagent for Ipso-Nitration." Journal of Organic Chemistry.
-
Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Authoritative text on Calorimetry/RC1 usage).
-
Levin, D. (2001). "Automated reaction monitoring in the pharmaceutical industry." Pharmaceutical Technology.[1] (Discusses the integration of HPLC and NMR in process flows).
Sources
A Comparative Guide to the Spectral Analysis of Trimethylsilyl Nitrate Reaction Products
For researchers, scientists, and professionals in drug development, the precise characterization of reaction products is paramount. Trimethylsilyl nitrate (TMSN) has emerged as a versatile and efficient nitrating agent in organic synthesis. This guide provides an in-depth comparison of the spectral analysis of products derived from TMSN reactions, contrasting them with those from traditional nitrating agents. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights to aid in the unambiguous identification of these compounds.
Introduction to Trimethylsilyl Nitrate in Organic Synthesis
Trimethylsilyl nitrate is a powerful electrophilic nitrating agent utilized for the nitration of a variety of organic compounds, including alcohols, phenols, and aromatic systems.[1] Its reactivity stems from the highly polarized Si-O bond, which facilitates the transfer of the nitro group. One of the primary advantages of TMSN is its compatibility with a range of organic solvents and its often milder reaction conditions compared to classical methods like mixed nitric and sulfuric acids.[2]
The general reaction of TMSN with an alcohol to form an alkyl nitrate is depicted below. The trimethylsilyl group is subsequently removed during aqueous workup.
Caption: General reaction of an alcohol with trimethylsilyl nitrate.
Spectral Fingerprints of Organic Nitrates
The reaction products of TMSN are primarily organic nitrates. Their characterization relies on a combination of spectroscopic techniques, each providing unique structural information.
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable tool for the rapid identification of the nitrate ester functional group (-ONO₂).[3] Organic nitrates exhibit two strong and characteristic asymmetric and symmetric stretching vibrations of the NO₂ group.[4]
| Vibration Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Asymmetric NO₂ Stretch | 1620 - 1675 | Strong |
| Symmetric NO₂ Stretch | 1270 - 1300 | Strong |
| O-N Stretch | ~780 | Medium-Strong |
Table 1: Characteristic IR Absorption Bands of Organic Nitrates.[4][5]
The exact position of the asymmetric NO₂ stretching band can offer clues about the structure of the alkyl group. For instance, nitrates of primary, secondary, and tertiary alcohols have slightly different absorption frequencies, typically in the ranges of 1630-1632 cm⁻¹, 1626 cm⁻¹, and 1621 cm⁻¹ respectively.[4] The presence of electron-withdrawing groups near the nitrate ester can shift this band to higher frequencies (1640-1675 cm⁻¹).[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton skeleton of the molecule.
¹H NMR: Protons on the carbon atom attached to the nitrate group (α-protons) are significantly deshielded and typically resonate in the range of δ 4.5 - 5.5 ppm .[6] The exact chemical shift and multiplicity depend on the substitution pattern of the carbon and coupling with neighboring protons.
¹³C NMR: The carbon atom bonded to the nitrate group (α-carbon) is also deshielded and its resonance generally appears in the range of δ 70 - 85 ppm .
²⁹Si NMR: In reactions where the trimethylsilyl group is retained in the final product or in mechanistic studies, ²⁹Si NMR can be employed. The chemical shift of the trimethylsilyl group is sensitive to its chemical environment.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the organic nitrate. Under Electron Ionization (EI), organic nitrates are often prone to fragmentation and the molecular ion peak may be weak or absent.[7] However, they exhibit characteristic fragment ions that are diagnostic for the presence of the nitrate group.[8][9]
Common fragment ions include:
-
[NO₂]⁺ at m/z 46 : This is a very common and often abundant ion.[10][11]
-
[CH₂NO₃]⁺ at m/z 76 : This fragment is characteristic of primary alkyl nitrates.[8][11]
-
Loss of NO₂ (46 amu) or NO₃ (62 amu) from the molecular ion.[8]
Comparative Analysis: TMSN vs. Traditional Nitrating Agents
The choice of nitrating agent can influence not only the yield and selectivity of the reaction but also the impurity profile of the product, which is reflected in the spectral data.
| Feature | Trimethylsilyl Nitrate (TMSN) | Mixed Acid (HNO₃/H₂SO₄) | Other Nitrating Agents |
| Reaction Conditions | Mild, often neutral | Strongly acidic, harsh | Varies (e.g., neutral for AgNO₃/halide)[4] |
| Byproducts | Trimethylsilanol (volatile) | Acidic residues, oxidized byproducts | Varies (e.g., AgX precipitate)[4] |
| Workup | Simple aqueous workup or direct evaporation | Neutralization, extensive extraction | Filtration, extraction |
| Spectral Purity | Generally high, cleaner spectra | May show impurities from oxidation or sulfonation | Dependent on the specific reagent and workup |
Table 2: Comparison of Trimethylsilyl Nitrate with Other Nitrating Agents.
A significant advantage of using TMSN is the clean nature of the reaction. The primary byproduct, trimethylsilanol (and its self-condensation product, hexamethyldisiloxane), is volatile and can often be removed under vacuum, leading to a purer product and simpler spectra. In contrast, mixed-acid nitrations can lead to a host of byproducts from oxidation or unwanted sulfonation, which can complicate spectral interpretation.[2]
Caption: A typical experimental workflow for a TMSN reaction and subsequent analysis.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented, the following are detailed protocols for a model reaction and spectral analysis.
Synthesis of 1-Pentyl Nitrate using Trimethylsilyl Nitrate
Materials:
-
1-Pentanol
-
Trimethylsilyl nitrate (TMSN)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 1-pentanol (1.0 eq) in anhydrous dichloromethane (0.5 M) under a nitrogen atmosphere, add trimethylsilyl nitrate (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-pentyl nitrate.
-
Purify the product by flash column chromatography on silica gel if necessary.
Spectral Characterization
IR Spectroscopy:
-
Acquire the IR spectrum of the purified product as a neat film on a salt plate.
-
Characteristic peaks should be observed around 1630 cm⁻¹ (asymmetric NO₂ stretch) and 1280 cm⁻¹ (symmetric NO₂ stretch).
NMR Spectroscopy:
-
Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
For 1-pentyl nitrate, expect a triplet for the α-protons around δ 4.5 ppm in the ¹H NMR spectrum.
Mass Spectrometry:
-
Analyze the purified product by GC-MS using an electron ionization source.
-
Look for the molecular ion peak and characteristic fragments at m/z 46 and 76.
Conclusion
The use of trimethylsilyl nitrate offers a clean and efficient method for the synthesis of organic nitrates. The spectral analysis of the resulting products is often more straightforward compared to those obtained from traditional nitrating agents due to a cleaner reaction profile. A comprehensive analysis using a combination of IR, NMR, and Mass Spectrometry allows for the unambiguous characterization of these important compounds. This guide provides the foundational knowledge and practical insights for researchers to confidently synthesize and analyze the products of trimethylsilyl nitrate reactions.
References
- Quantitative Infrared Spectrophotometry of Organic Nitr
- Infra-Red Spectra of Nitric Esters. RSC Publishing.
- Determination of Semivolatile Organic Nitrates in Ambient Atmosphere by Gas Chromatography/Electron Ioniz
- The mass spectrometry of nitrate esters and related compounds. Part I. Journal of the Chemical Society B: Physical Organic (RSC Publishing).
- The Infrared Spectrum and Structure of Glycolate Nitrate Esters.
- Measurement of alkyl and multifunctional organic nitrates by proton-transfer-reaction mass spectrometry. (2017). AMT.
- The Thermal Decomposition of Nitrate Esters. I.
- The novel usage of thiourea nitrate in aryl nitr
- Nitro compound synthesis by nitrite substitution or nitr
- Synthesis and Mass Spectrometric Characterization of Organic Nitr
- Analysis of the Nitrate Ester Explosives- Xylitol Pentanitrate and Erythritol Tetranitr
- THE NMR SPECTRA OF NITR
- Halotrimethylsilane-Nitrite/Nitrate Salts: Efficient and Versatile Reagent System for Diverse Organic Synthetic Transform
- Eco-Friendly Nitration of Aromatic Compounds Using Different Solid Supports.
- Analysis of Alkyl Nitrites by Gas Chromatography-Infrared Spectroscopy. (1992). Semantic Scholar.
Sources
- 1. The novel usage of thiourea nitrate in aryl nitration [html.rhhz.net]
- 2. sibran.ru [sibran.ru]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Infra-red spectra of nitric esters. Part 1.—Influence of inductive effects of substituents - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. amt.copernicus.org [amt.copernicus.org]
- 8. mdpi.com [mdpi.com]
- 9. The mass spectrometry of nitrate esters and related compounds. Part I - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. flex.flinders.edu.au [flex.flinders.edu.au]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Trimethylsilyl Nitrate
For researchers, scientists, and professionals in drug development, the purity of reagents is not merely a matter of quality control; it is the bedrock upon which reliable and reproducible results are built. Trimethylsilyl nitrate (TMSN), a potent nitrating agent, is no exception. Its efficacy in introducing the nitro group into organic substrates is directly correlated with its purity. This guide provides an in-depth, practical comparison of methodologies to assess the purity of synthesized TMSN, offering insights into the causality behind experimental choices and presenting supporting data to benchmark its performance against alternative nitrating agents.
The Critical Role of Purity in Trimethylsilyl Nitrate Chemistry
Trimethylsilyl nitrate is a versatile reagent valued for its ability to effect nitration under relatively mild conditions. It is typically synthesized by the reaction of chlorotrimethylsilane (TMSCl) with silver nitrate (AgNO₃)[1]. The primary byproduct of this reaction, silver chloride (AgCl), is conveniently insoluble and can be removed by filtration. However, the seemingly straightforward nature of this synthesis belies the potential for impurities that can significantly impact downstream applications.
The presence of unreacted starting materials, such as TMSCl, or byproducts from exposure to moisture, like hexamethyldisiloxane (TMS₂O), can lead to unwanted side reactions, reduced yields, and unpredictable outcomes in delicate nitration procedures. Therefore, a robust analytical workflow to ascertain the purity of synthesized TMSN is not just recommended; it is essential for ensuring the integrity of your research.
Synthesis and Purification of Trimethylsilyl Nitrate: A Validated Protocol
A reliable assessment of purity begins with a well-controlled synthesis. The following protocol describes a standard laboratory-scale synthesis of TMSN, designed to minimize the formation of impurities.
Experimental Protocol: Synthesis of Trimethylsilyl Nitrate
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add silver nitrate (1.0 eq).
-
Solvent Addition: To the flask, add anhydrous acetonitrile via a syringe.
-
Reagent Addition: Slowly add chlorotrimethylsilane (1.0 eq) to the stirred suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. The formation of a white precipitate (silver chloride) will be observed.
-
Isolation: Filter the reaction mixture through a pad of Celite® under an inert atmosphere to remove the silver chloride precipitate.
-
Purification: Remove the solvent from the filtrate under reduced pressure to yield trimethylsilyl nitrate as a colorless liquid. Due to its moisture sensitivity, it is recommended to use the synthesized TMSN immediately or store it under a strictly inert atmosphere.
Diagram: Synthesis of Trimethylsilyl Nitrate
Caption: Synthesis of TMSN from TMSCl and AgNO₃.
A Multi-faceted Approach to Purity Assessment
No single analytical technique can provide a complete picture of purity. A combination of spectroscopic methods is necessary for a comprehensive evaluation. The following sections detail the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) Spectroscopy for the purity assessment of TMSN.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Fingerprint
NMR spectroscopy is arguably the most powerful tool for the structural elucidation and purity assessment of organic compounds. For TMSN, ¹H, ¹³C, and ²⁹Si NMR should be employed.
Expected NMR Spectral Data for Trimethylsilyl Nitrate
| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | ~0.4 | Singlet | Si(CH ₃)₃ |
| ¹³C | ~0 | Singlet | Si(C H₃)₃ |
| ²⁹Si | +15 to +40 | Singlet | Si (CH₃)₃ |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Experimental Protocol: NMR Analysis of Trimethylsilyl Nitrate
-
Sample Preparation: In a glovebox or under an inert atmosphere, dissolve a small amount of the synthesized TMSN in a dry, deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing.
-
Data Acquisition: Acquire ¹H, ¹³C, and ²⁹Si NMR spectra on a calibrated NMR spectrometer.
-
Data Analysis:
-
¹H NMR: The presence of a single, sharp singlet around 0.4 ppm is indicative of the nine equivalent protons of the trimethylsilyl group. The absence of other signals, particularly those corresponding to TMSCl (around 0.4 ppm but may be shifted) or TMS₂O (around 0.1 ppm), suggests high purity.
-
¹³C NMR: A single resonance around 0 ppm is expected for the three equivalent methyl carbons.
-
²⁹Si NMR: The ²⁹Si chemical shift is highly sensitive to the substituent on the silicon atom. For trimethylsilyl esters, the chemical shift typically falls in the range of +15 to +40 ppm[2][3]. A single peak in this region would be strong evidence for the formation of TMSN. The presence of a signal for TMSCl (around +30 ppm) or TMS₂O (around +7 ppm) would indicate the presence of these impurities.
-
Diagram: NMR Purity Assessment Workflow
Caption: Workflow for NMR-based purity assessment of TMSN.
Gas Chromatography-Mass Spectrometry (GC-MS): Separation and Identification of Volatiles
GC-MS is an excellent technique for separating and identifying volatile components in a mixture. It is particularly useful for detecting low levels of volatile impurities in the synthesized TMSN.
Expected GC-MS Data for Trimethylsilyl Nitrate
Due to the limited availability of a public mass spectrum for trimethylsilyl nitrate, the following fragmentation patterns are predicted based on the known behavior of trimethylsilyl compounds[4][5][6][7][8].
| m/z | Predicted Fragment |
| 135 | [M]⁺ (Molecular Ion) |
| 120 | [M - CH₃]⁺ |
| 73 | [(CH₃)₃Si]⁺ (Base Peak) |
| 45 | [CH₃SiH₂]⁺ |
Experimental Protocol: GC-MS Analysis of Trimethylsilyl Nitrate
-
Sample Preparation: Under anhydrous conditions, dilute a small amount of the synthesized TMSN in a dry, volatile solvent (e.g., hexane or dichloromethane).
-
GC-MS Analysis: Inject the sample into a GC-MS instrument equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).
-
Data Analysis:
-
Chromatogram: A pure sample should exhibit a single major peak corresponding to TMSN. The presence of earlier eluting peaks may indicate volatile impurities such as TMSCl. A later eluting peak could correspond to the less volatile TMS₂O.
-
Mass Spectrum: The mass spectrum of the major peak should be consistent with the predicted fragmentation pattern of TMSN. The presence of a molecular ion at m/z 135 and a base peak at m/z 73 would be strong indicators.
-
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For TMSN, the key vibrational modes of interest are those associated with the Si-O-N linkage and the nitro group.
Expected IR Absorption Bands for Trimethylsilyl Nitrate
| Wavenumber (cm⁻¹) | Assignment |
| ~1600-1640 (strong) & ~1300-1350 (strong) | Asymmetric and symmetric N-O stretching of the nitrate group |
| ~900-1000 (strong) | Si-O stretching |
| ~1250 and ~840 (strong) | Si-(CH₃)₃ vibrations |
Experimental Protocol: IR Analysis of Trimethylsilyl Nitrate
-
Sample Preparation: As TMSN is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr) in a dry environment.
-
Data Acquisition: Record the IR spectrum using an FTIR spectrometer.
-
Data Analysis: The presence of strong absorption bands in the regions indicated in the table above would confirm the presence of the key functional groups in TMSN. The absence of a broad absorption band around 3200-3600 cm⁻¹ (characteristic of O-H stretching) is crucial to confirm the absence of hydrolysis products.
Performance Benchmark: Trimethylsilyl Nitrate vs. Alternative Nitrating Agents
The choice of a nitrating agent depends on several factors, including the substrate, desired regioselectivity, reaction conditions, and safety considerations. The following table provides a comparative overview of TMSN and other common nitrating agents.
Comparison of Common Nitrating Agents
| Nitrating Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Trimethylsilyl Nitrate (TMSN) | Neutral, aprotic solvents (e.g., CH₂Cl₂, CH₃CN) | Mild conditions, good for acid-sensitive substrates | Moisture sensitive, limited thermal stability |
| Mixed Acid (HNO₃/H₂SO₄) | Strongly acidic, often requires elevated temperatures | Inexpensive, powerful nitrating agent | Harsh conditions, poor regioselectivity for some substrates, significant acid waste[9] |
| Acetyl Nitrate (CH₃COONO₂) | Generated in situ from HNO₃ and acetic anhydride | Milder than mixed acid, good for nitration of anilines (after protection) | Can also act as an acetylating agent, thermally unstable |
| Nitronium Tetrafluoroborate (NO₂BF₄) | Aprotic solvents (e.g., sulfolane, nitromethane) | Powerful electrophile, can be used in non-acidic media | Expensive, highly reactive and can be non-selective |
| Metal Nitrates (e.g., Bi(NO₃)₃, Cu(NO₃)₂) | Often used with a solid support or in the presence of an activating agent | Can offer improved regioselectivity, milder conditions | Stoichiometric amounts of metal salts required, potential for metal contamination[10][11] |
Experimental Data: Regioselectivity in the Nitration of Anisole
The nitration of anisole is a standard reaction to compare the regioselectivity of different nitrating agents. The following data, compiled from various sources, illustrates the typical ortho/para ratios obtained.
| Nitrating System | Ortho:Para Ratio | Reference |
| HNO₃ / H₂SO₄ | ~30:70 | [12] |
| HNO₃ / Ac₂O | ~60:40 | [9] |
| NO₂BF₄ in Sulfolane | ~65:35 | [12] |
Conclusion: A Rigorous Approach to Purity for Reliable Nitration Chemistry
The successful application of trimethylsilyl nitrate in organic synthesis is contingent upon a thorough understanding and verification of its purity. A multi-pronged analytical approach, combining NMR spectroscopy for structural confirmation and identification of key impurities, GC-MS for the detection of volatile contaminants, and IR spectroscopy for functional group analysis, provides a robust framework for quality control. While TMSN offers the advantage of mild reaction conditions, its performance must be weighed against other nitrating agents based on the specific requirements of the synthetic target. By implementing the rigorous assessment protocols outlined in this guide, researchers can ensure the quality of their synthesized TMSN, leading to more reliable, reproducible, and ultimately successful nitration reactions.
References
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Jancke, H. (2007). 29Si NMR Some Practical Aspects. Pascal-Man.
- Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105–211.
- Schraml, J. (1990). 29Si NMR spectroscopy of trimethylsilyl tags. Progress in Nuclear Magnetic Resonance Spectroscopy, 22(4), 289–347.
-
BromicAcid. (2004, March 8). Trimethylsilyl nitrate; chlorotrimethylsilane; Trimethylsilyl prep in general? Sciencemadness Discussion Board. Retrieved from [Link]
- Kind, T., et al. (2018). Mass spectral fragmentation of trimethylsilylated small molecules. Mass Spectrometry Reviews, 37(3), 245–257.
- Little, J. L. (1999). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them.
- Sharkey, A. G., Friedel, R. A., & Langer, S. H. (1957). Mass Spectra of Trimethylsilyl Derivatives. Analytical Chemistry, 29(5), 770–776.
- Sreekumar, R., & Padmakumar, R. (2003). Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. Molecules, 8(7), 547-553.
- Yagupolskii, L. M., et al. (2001). New kinds of organic superacids. Bis(perfluoroalkylsulfonylimino)trifluoromethanesulfonic acids and their trimethylsilyl esters. Journal of Fluorine Chemistry, 112(1), 113-117.
- McCloskey, J. A., Stillwell, R. N., & Lawson, A. M. (1968). Use of Trimethylsilyl Derivatives in Mass Spectrometry. Analytical Chemistry, 40(1), 233–236.
- Olah, G. A., Narang, S. C., & Olah, J. A. (1981). Synthetic Methods and Reactions; 86. Nitration of Arenes with Nitronium Tetrafluoroborate in Sulfolane. The Journal of Organic Chemistry, 46(12), 2408–2411.
- Olah, G. A., & Lin, H. C. (1971). Aromatic substitution. XXIX. Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: independence of high regioselectivity from reactivity of reagent. Journal of the American Chemical Society, 93(5), 1259–1261.
- Ingold, C. K. (1969). Structure and Mechanism in Organic Chemistry (2nd ed.). Cornell University Press.
- Furuhashi, T., Ishii, K., & Nakamura, T. (2015). Fragmentation patterns of methyloxime-trimethylsilyl derivatives of constitutive mono- and disaccharide isomers analyzed by gas chromatography/field ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 29(6), 531–538.
- Hoggett, J. G., Moodie, R. B., Penton, J. R., & Schofield, K. (1971). Nitration and aromatic reactivity. Cambridge University Press.
- Dey, S., & Bhattacharjee, D. (2013). Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. RSC Advances, 3(41), 18837.
- Ignatyev, I. S., et al. (2004). Vibrational spectra of trimethylsilanol. The problem of the assignment of the SiOH group frequencies. Journal of Molecular Structure, 695–696, 223–231.
-
Gelest, Inc. (n.d.). Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. Retrieved from [Link]
- Hong, J., et al. (2020). A Genetically Encoded Trimethylsilyl 1D 1H-NMR Probe for Conformation Change in Large Membrane Protein Complexes. bioRxiv.
- Park, M. K., et al. (2006). Synthesis and NMR-Study of 1-Trimethylsilyl Substituted Silole Anion [Ph4C4Si(SiMe3)]-. Bulletin of the Korean Chemical Society, 27(5), 678-682.
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0164757). Retrieved from [Link]
- Das, B., & Vankateswarlu, K. (2002). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. Gazi University Journal of Science, 15(1), 1-5.
- Firouzabadi, H., Iranpoor, N., & Zolfigol, M. A. (1998). Nitration of Phenols Under Mild and Heterogeneous Conditions. Iranian Journal of Chemistry and Chemical Engineering, 17(1), 57-61.
- Hajipour, A. R., & Ruoho, A. E. (2002). Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support.
- Smith, K., et al. (1999). A Reinvestigation of Nitration of Phenols with Metal Nitrates under Non-Aqueous and Aprotic Conditions. Journal of the Chemical Society, Perkin Transactions 2, (11), 2753-2758.
- Zhang, H., Peng, X., & Yuan, L. (2006). Regioselective Nitration of Aromatic Hydrocarbons with Bentonite Supported Metallic Nitrates in the Presence of Solid Acids Catalysts. E-Journal of Chemistry, 3(4), 305-308.
- Bag, A., & Ghorai, P. (2014). Eco-Friendly Nitration of Aromatic Compounds Using Different Solid Supports. International Journal of Scientific & Engineering Research, 5(1), 195-199.
- Esteves, P. M., et al. (2018). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Structural Chemistry, 29(5), 1477–1488.
- Kresge, A. J. (1996). The mechanism of nitration of anisole in the nitric acid - acetic anhydride mixtures. Canadian Journal of Chemistry, 74(8), 1547–1554.
- White, J. D., & Carter, R. G. (2002). Silyl Ethers. In Science of Synthesis.
-
Wikipedia contributors. (2023, December 27). Nitration. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
-
Carl ROTH GmbH + Co. KG. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Dias, H. V. R., & Singh, S. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 688–693.
-
U.S. Environmental Protection Agency. (n.d.). Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, hydrolysis products with silica - Substance Details. Retrieved from [Link]
-
Wikipedia contributors. (2023, October 28). Trimethylsilyl chloride. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Aure Chemical. (n.d.). How is Trimethylsilyl Chloride Produced? Industrial Routes and Methods. Retrieved from [Link]
-
Didaktik der Chemie. (n.d.). Experiments - Synthesis of triacetoxymethylsilane. Retrieved from [Link]
-
Wikipedia contributors. (2023, November 29). Trimethylsilyl group. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Experimental Details. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for. Retrieved from [Link]
-
SpectraBase. (n.d.). ME3SIH;TRIMETHYLSILANE - Optional[29Si NMR] - Chemical Shifts. Retrieved from [Link]
-
Fu, Y., et al. (n.d.). Trimethylsilyl Chloride Promoted Synthesis of α-branched amines by Nucleophilic Addition of Organozinc Halides to Nitrones. Retrieved from [Link]
-
Organic Syntheses. (n.d.). tris(trimethylsilyl)silane. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Chemical Shifts: Carbon. Retrieved from [Link]
-
Science.gov. (n.d.). trimethylsilyl ether derivatives: Topics by Science.gov. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C-NMR chemical shifts. Retrieved from [Link]
-
Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Retrieved from [Link]
-
ResearchGate. (n.d.). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Retrieved from [Link]
-
Scilit. (2016, August 30). Mass spectral fragmentation of trimethylsilylated small molecules. Retrieved from [Link]
-
PubMed. (2014, May 15). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Retrieved from [Link]
-
PubMed. (2008, January 4). Characteristic fragmentation patterns of the trimethylsilyl and trimethylsilyl-oxime derivatives of various saccharides as obtained by gas chromatography coupled to ion-trap mass spectrometry. Retrieved from [Link]
-
American Chemical Society. (n.d.). Mass spectrometry of nucleic acid components. Trimethylsilyl derivatives of nucleotides. Retrieved from [Link]
-
ResearchGate. (n.d.). Download Table | 29Si-NMR chemical shifts of trimethylsilyl esters of sulfonic acids ROSiMe 3 d 29Si (ppm). Retrieved from [Link]
-
MDPI. (2022, January 24). Effect of Immobilization of Phenolic Antioxidant on Thermo-Oxidative Stability and Aging of Poly(1-trimethylsilyl-1-propyne) in View of Membrane Application. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) The Tris(trimethylsilyl)silyl Group in Organic, Coordination and Organometallic Chemistry. Retrieved from [Link]
-
PMC. (n.d.). Remote Silyl Groups Enhance Hydrolytic Stability and Photocleavage Efficiency in Carbamates for Protein Release. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts. Retrieved from [Link]
-
PubChem. (n.d.). Silver Nitrate. Retrieved from [Link]
-
Research Trend. (n.d.). Trimethylsilyl aryloxides as reagents in polymer reactions. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Generation of nitryl chloride from chlorotrimethylsilane-acetyl nitrate reaction: A one-pot preparation of gem-chloronitro compounds from oximes. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic Protocols for Aromatic Nitration: A Review. Retrieved from [Link]
-
MDPI. (2023, January 5). The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. Retrieved from [Link]
-
ejournal.upi.edu. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. Retrieved from [Link]
-
ResearchGate. (n.d.). Download Table | Nitration of phenol using different metal nitrates in the presence of 2 or 3 mol% TCT in aceto- nitrile at room temperature. Retrieved from [Link]
-
SciSpace. (n.d.). A Reinvestigation of Nitration of Phenols with Metal Nitrates under Non-Aqueous and Aprotic Conditions. Retrieved from [Link]
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. (29Si) Silicon NMR [chem.ch.huji.ac.il]
- 3. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0164757) [np-mrd.org]
- 4. rsc.org [rsc.org]
- 5. Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 9. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 10. Synthesis and NMR-Study of 1-Trimethylsilyl Substituted Silole Anion [Ph4C4Si(SiMe3)]−•[Li]+ and 3-Silolenide 2,5-carbodianions {[Ph4C4Si(n-Bu)2]−2•2[Li]+, [Ph4C4Si(t-Bu)2]−2•2[Li]+} via Silole Dianion [Ph4C4Si]−2•2[Li]+ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sibran.ru [sibran.ru]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetic Studies of Trimethylsilyl Nitrate Reactions
For researchers, scientists, and professionals in drug development, the choice of a nitrating agent is a critical decision that can significantly impact reaction efficiency, selectivity, and safety. Among the array of available reagents, trimethylsilyl nitrate (TMSN) has emerged as a versatile and efficient option for various synthetic transformations.[1] This guide provides an in-depth comparison of the reaction kinetics of TMSN with other common nitrating agents, supported by experimental data and protocols, to empower you in making informed decisions for your synthetic challenges.
Introduction to Trimethylsilyl Nitrate (TMSN)
Trimethylsilyl nitrate, with the chemical formula (CH₃)₃SiONO₂, is a powerful nitrating agent that offers distinct advantages in organic synthesis. It is typically generated in situ from the reaction of chlorotrimethylsilane with a nitrate salt, such as silver nitrate.[2] This in situ generation circumvents the need to handle and store a potentially hazardous nitrating agent. TMSN has demonstrated high reactivity and excellent yields in the nitration of a wide range of substrates, including aromatics and olefins.[1][2]
The key to TMSN's reactivity lies in the electrophilic nature of the nitronium ion (NO₂⁺) or a nitronium-like species that it generates under reaction conditions. The trimethylsilyl group plays a crucial role in facilitating the release of the nitro group, making it a more potent electrophile compared to nitric acid alone.
Comparative Kinetic Analysis: TMSN vs. Alternative Nitrating Agents
The efficacy of a nitrating agent is best understood through a comparative analysis of its reaction kinetics. This section will compare TMSN with conventional and other modern nitrating agents.
The combination of concentrated nitric acid and sulfuric acid is the most traditional and widely used nitrating agent.[3] The sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion.[3]
Kinetic Profile Comparison:
| Feature | Trimethylsilyl Nitrate (TMSN) | Mixed Acid (HNO₃/H₂SO₄) |
| Reaction Conditions | Typically mild, often at or below room temperature.[1] | Strongly acidic and often requires careful temperature control due to high exothermicity.[4] |
| Reaction Rate | Generally fast, with high conversions in short reaction times.[2] | Can be very fast, but often difficult to control, leading to potential side reactions and safety hazards.[5] |
| Substrate Scope | Broad, including sensitive substrates that may not tolerate harsh acidic conditions.[1] | Effective for many aromatic compounds, but can lead to degradation of acid-sensitive substrates. |
| Selectivity | Often exhibits good regioselectivity. | Regioselectivity is influenced by the substituents on the aromatic ring, but over-nitration can be an issue.[6] |
| Safety | In situ generation enhances safety by avoiding the storage of a potent nitrating agent.[1] | The use of concentrated strong acids poses significant handling and disposal challenges. |
Causality Behind Experimental Choices: The preference for TMSN often stems from the need for milder reaction conditions. For complex molecules with acid-labile functional groups, the harshness of mixed acid is a significant drawback. Kinetic studies often reveal that while mixed acid can provide high reaction rates, this comes at the cost of control and selectivity, leading to a less desirable product profile.[7]
The development of new nitrating agents is an active area of research, aiming to overcome the limitations of traditional methods.[8][9]
Comparative Overview:
| Nitrating Agent | Key Features & Kinetic Profile |
| Nitronium Tetrafluoroborate (NO₂BF₄) | A powerful, pre-formed nitronium salt. It offers very high reactivity and can nitrate even deactivated aromatic rings. However, it is highly moisture-sensitive and can be expensive. |
| Dinitrogen Pentoxide (N₂O₅) | A potent nitrating agent that can be used in organic solvents. It is particularly effective for the synthesis of nitramines and nitrate esters from silyl-protected precursors. Its reactions are often fast and clean. |
| Acetyl Nitrate | Generated in situ from nitric acid and acetic anhydride. It is a milder nitrating agent than mixed acid and is soluble in organic solvents, which is advantageous for kinetic studies.[10] |
Expertise in Selection: The choice among these advanced reagents depends on the specific requirements of the synthesis. For highly deactivated substrates where TMSN might be too slow, a more powerful agent like NO₂BF₄ might be necessary. Conversely, for delicate substrates requiring high selectivity, a milder reagent like acetyl nitrate could be optimal. Kinetic studies are indispensable for quantifying these differences in reactivity and for optimizing reaction conditions.
Experimental Protocols for Kinetic Studies
To provide a practical framework, this section outlines a general protocol for conducting a kinetic study of a nitration reaction.
A typical kinetic study involves monitoring the concentration of a reactant or product over time.[11] This can be achieved using various analytical techniques.[12]
Caption: Generalized workflow for a kinetic study of a nitration reaction.
-
Reagent Preparation: Prepare stock solutions of the substrate, the nitrating agent (or its precursors), and an internal standard in a suitable anhydrous solvent (e.g., acetonitrile, dichloromethane).
-
Reaction Setup: In a thermostated reaction vessel equipped with a magnetic stirrer, add the substrate solution and the internal standard. Allow the solution to equilibrate to the desired reaction temperature.
-
In Situ Generation of TMSN (if applicable): If using TMSN generated in situ, add chlorotrimethylsilane to a solution of a nitrate salt (e.g., silver nitrate) in the reaction solvent. Stir for a predetermined time to allow for the formation of TMSN.[2]
-
Initiation of Reaction: Initiate the reaction by adding the nitrating agent solution to the substrate solution with vigorous stirring. Start a timer immediately upon addition.
-
Sampling and Quenching: At specific time intervals, withdraw an aliquot of the reaction mixture and immediately quench the reaction. Quenching can be achieved by adding the aliquot to a solution that will neutralize the nitrating agent (e.g., a solution of sodium bicarbonate or a primary/secondary amine).
-
Analysis: Analyze the quenched samples using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[12] The use of an internal standard allows for accurate quantification of the substrate and product concentrations.
-
Data Analysis: Plot the concentration of the substrate or product as a function of time. From this data, the initial reaction rate and the rate constant can be determined using appropriate kinetic models (e.g., pseudo-first-order or second-order kinetics).[13][14]
Trustworthiness Through Self-Validation: A well-designed kinetic experiment should include control experiments, such as running the reaction without the nitrating agent to ensure no background reaction occurs. Additionally, repeating the experiment at different substrate or reagent concentrations can validate the determined rate law.
Mechanistic Insights and Reaction Pathways
The differences in kinetic profiles among nitrating agents can be attributed to their underlying reaction mechanisms.
The reaction of TMSN with an aromatic substrate is believed to proceed through an electrophilic aromatic substitution mechanism. The exact nature of the active nitrating species may vary depending on the reaction conditions, but it is generally considered to be a nitronium ion or a related highly electrophilic species.
Caption: Proposed mechanism for the nitration of an aromatic compound with TMSN.
When working with any nitrating agent, safety is paramount. TMSN, while offering safety advantages through in situ generation, still requires careful handling.[15] All nitration reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.[16][17] It is also important to be aware of the potential for exothermic reactions and to have appropriate cooling measures in place. For detailed safety information, always consult the Safety Data Sheet (SDS) for each reagent.[15][16][17]
Conclusion
The kinetic study of trimethylsilyl nitrate reactions reveals it to be a highly effective and versatile nitrating agent that offers a favorable balance of reactivity, selectivity, and safety. Its ability to perform under mild conditions makes it particularly suitable for the nitration of sensitive and complex substrates. While more powerful reagents like nitronium tetrafluoroborate have their place for challenging transformations, and traditional mixed acid remains a cost-effective option for robust substrates, TMSN provides a valuable tool for the modern synthetic chemist. By understanding the kinetic profiles and reaction mechanisms of different nitrating agents, researchers can make more strategic and informed decisions, leading to more efficient and successful synthetic outcomes.
References
- Mathew, T., Gurung, L., Roshandel, S., Munoz, S. B., & Prakash, G. K. S. (n.d.). Halotrimethylsilane-Nitrite/Nitrate Salts: Efficient and Versatile Reagent System for Diverse Organic Synthetic Transformations. Synlett.
- TCI Chemicals. (2023, March 4). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Mathew, T., et al. (n.d.). Halotrimethylsilane-Nitrite/Nitrate Salts: Efficient and Versatile Reagent System for Diverse Organic Synthetic Transformations. ResearchGate.
- (n.d.). The development of a new nitrating agent: the unusual regioselective nitration of diphenylpolyethylene glycols and phenylpolyethylene glycols with (trimethylsilyl) nitrate-BF3OEt2. The Journal of Organic Chemistry.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- (n.d.). Safety Data Sheet.
- (2004, March 8). Trimethylsilyl nitrate; chlorotrimethylsilane; Trimethylsilyl prep in general?. Sciencemadness Discussion Board.
- (2021, July 31). 22.4: Electrophilic Aromatic Substitution. Chemistry LibreTexts.
- Loba Chemie. (n.d.). TRIMETHYLSILYL AZIDE.
- Diemoz, K. (2010, September 13). Nitration of Substituted Aromatic Rings and Rate Analysis.
- (n.d.). Simplifying Nitration Chemistry with Bench-stable Organic Nitrating Reagents. BORIS Portal.
- Khakimov, D., Pivina, T., & Zlotin, S. (2015, June 10). Quantum-chemistry analysis of electrophilic nitrating agents and nitration processes.
- (2025, August 6). Experimental and Kinetic Study of the Nitration of 2-Ethylhexanol in Capillary Microreactors.
- (n.d.). Recent aspects of nitration: New preparative methods and mechanistic studies (A Review). ResearchGate.
- (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- (2012, January 6). Recent Applications of the (TMS)3SiH Radical-Based Reagent. MDPI.
- (n.d.). An In-depth Technical Guide to trans-3-(Trimethylsilyl)allyl alcohol. Benchchem.
- (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace.
- (2013, February 4). Analytical Chemistry of Nitric Oxide. PMC - NIH.
- (2025, August 26). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical application. Beilstein Journals.
- (2025, August 9). Determination of Nitration Kinetics of p-Nitrotoluene with a Homogeneously Continuous Microflow. ResearchGate.
- (2019, March 5). What are the chemical methods of monitoring the rate of chemical reaction?. Quora.
- Okada, I., & Kitano, Y. (2011). One-Pot Synthesis of Isocyanides from Alcohols. Synthesis, 3997-4002.
- Klapötke, T. M., Krumm, B., & Scherr, M. (2009, May 1). Synthesis and Application of Trimethylsilyl Dinitramide Me3SiN(NO2)2as Dinitramide Transfer Reagent; Preparation of Covalent Organotellurium(IV) Dinitramides. Zeitschrift fur Anorganische und Allgemeine Chemie.
- (n.d.). The mechanism of trimethylsilylation of hydroxyl groups with.... ResearchGate.
- Hage, D. S., et al. (n.d.). ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. PMC.
- PraxiLabs. (n.d.). Nitration of Methyl Benzoate Experiment.
- (n.d.). Proposed mechanism of the trimethylsilylation of alcohols or phenols (2) with HMDS (3) catalyzed by anatase TiO2 NPs (1). ResearchGate.
- (n.d.). Novel Syntheses of Nitramines and Nitrate Esters by Nitrodesilylation Reactions using Dinitrogen Pentoxide. LSBU Open Research.
- (2022, September 24). 17.8: Protection of Alcohols. Chemistry LibreTexts.
- (n.d.). Trimethylsilyl chloride. ResearchGate.
- (n.d.). Nitration and aromatic reactivity.
- (2025, August 7). The Tris(trimethylsilyl)silyl Group in Organic, Coordination and Organometallic Chemistry. ResearchGate.
- (n.d.). Nitration. Wikipedia.
- (n.d.). tris(trimethylsilyl)silane. Organic Syntheses Procedure.
- (n.d.). Characteristics of Nitrating Reagents. ResearchGate.
- (2012, May 15). A comparison of organic and inorganic nitrates/nitrites. PubMed.
- (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI.
- (n.d.). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. PMC.
- (n.d.). High Temperature Properties and Decomposition of Inorganic Salts. Standard Reference Data.
- (2021, May 14). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. PubMed.
- (n.d.). Kinetic Study of the Gas-Phase Reactions of Nitrate Radicals with Methoxyphenol Compounds: Experimental and Theoretical Approaches.. Semantic Scholar.
- (2021, January 5). Reactivity of aromatic contaminants towards nitrate radical in tropospheric gas and aqueous phase. PubMed.
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. praxilabs.com [praxilabs.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Nitration - Wikipedia [en.wikipedia.org]
- 7. stmarys-ca.edu [stmarys-ca.edu]
- 8. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. quora.com [quora.com]
- 12. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. tcichemicals.com [tcichemicals.com]
- 16. fishersci.com [fishersci.com]
- 17. images.thdstatic.com [images.thdstatic.com]
Mechanistic Validation of Trimethylsilyl Nitrate (TMSN) Pathways: A Comparative Guide
Topic: "Mechanistic Validation of Trimethylsilyl Nitrate Pathways" Content Type: Publish Comparison Guides
Executive Summary & Core Directive
The Challenge: Standard nitration methods (Mixed Acid, Nitronium salts) are often too harsh for complex, acid-sensitive, or oxidatively labile substrates.
The Solution: Trimethylsilyl Nitrate (TMSN,
Comparative Analysis: TMSN vs. Conventional Agents[1]
The choice of nitrating agent dictates the reaction trajectory. The table below contrasts TMSN with its primary alternatives.
| Feature | Mixed Acid ( | Acetyl Nitrate ( | Trimethylsilyl Nitrate (TMSN) |
| Active Species | Nitronium cation ( | Acetyl nitrate / | "Masked" |
| Acidity | Extremely High ( | Acidic (generates AcOH) | Neutral (generates neutral siloxanes) |
| Primary Hazard | Corrosive / Oxidative | Explosive (Shock sensitive) | Moisture Sensitive / Flammable |
| Selectivity | Low (Statistical/Thermodynamic) | Moderate (Ortho-directing via coordination) | High (Steric bulk favors para) |
| Substrate Scope | Simple aromatics | Activated aromatics | Acid-sensitive / Silyl Enol Ethers |
| Mechanism | Ionic ( | Ionic / Mixed Anhydride | Ionic (requires activation) |
Mechanistic Pathways & The "Nitryl Chloride Trap"
A critical error in literature and practice is the confusion between TMSN and Nitryl Chloride.
-
True TMSN Synthesis: Reaction of Chlorotrimethylsilane (TMSCl) with Silver Nitrate (
). -
The Trap: Reaction of TMSCl with Acetyl Nitrate does NOT yield TMSN; it yields Nitryl Chloride (
), a gas that behaves very differently (chlorinating and nitrating agent).
Visualization: Mechanistic Divergence
The following diagram illustrates the correct synthesis and activation pathways for TMSN versus the hazardous generation of Nitryl Chloride.
Figure 1: Mechanistic divergence showing the correct synthesis of TMSN (Green path) versus the accidental generation of Nitryl Chloride (Red path).
Experimental Validation Protocols
To validate the mechanism in your specific system, you must prove the reaction is ionic (electrophilic) and not radical .
Protocol A: Synthesis of Pure TMSN (The Silver Route)
This method avoids the formation of acidic byproducts.
-
Setup: Flame-dry a 100 mL Schlenk flask under Argon.
-
Reagents: Add Silver Nitrate (
, 17.0 g, 100 mmol) dried at 110°C overnight. Suspend in anhydrous Acetonitrile (40 mL). -
Addition: Cool to 0°C. Add Chlorotrimethylsilane (TMSCl, 12.7 mL, 100 mmol) dropwise over 20 mins.
-
Observation: A thick white precipitate of AgCl will form immediately.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.
-
Isolation: Filter under inert atmosphere (Schlenk frit) to remove AgCl.
-
Purification: Fractional distillation of the filtrate. TMSN boils at ~75-79°C (atmospheric).
-
Yield: Expect 85-90%.[1]
-
Storage: Store in a PTFE container under Argon at 4°C. Do not use glass stoppers (hydrolysis seals them shut).
-
Protocol B: Mechanistic Differentiation (Radical vs. Ionic)
Use this protocol to validate that your nitration is driving via
Step 1: The Control Reaction
-
Substrate: Toluene (1.0 equiv).
-
Reagent: TMSN (1.2 equiv) +
(catalytic, 10 mol%). -
Solvent: DCM, 0°C.
-
Result: Measure yield of nitrotoluene isomers by GC-MS.
Step 2: The Radical Trap
-
Repeat the reaction adding TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) (0.5 equiv).
-
Analysis:
-
If Yield Unchanged: Mechanism is Ionic (
) . (TMSN is valid). -
If Yield Suppressed / TEMPO-Adducts formed: Mechanism involves Radicals .
-
Protocol C: Hammett Plot Construction (Kinetic Validation)
To prove the electrophilic nature, determine the reaction constant (
-
Substrates: Prepare a mixture of Benzene (Reference) and a substituted arene (e.g., Chlorobenzene, Toluene, Anisole) in a 1:1 molar ratio.
-
Reaction: Add TMSN (0.5 equiv - limiting reagent) to the mixture.
-
Analysis: Analyze product ratios (
) via GC-FID. -
Calculation: Plot
vs. (Hammett substituent constant). -
Validation Criteria: A linear plot with a negative slope (
to ) confirms a classic Nitronium ( ) intermediate.
Data Presentation: Selectivity & Performance
TMSN exhibits distinct regioselectivity compared to Mixed Acid, largely due to the steric bulk of the trimethylsilyl group during the transition state (if contact ion pairs are involved).
Table 1: Nitration of Toluene (Regioselectivity Comparison)
| Reagent System | Conditions | Ortho (%) | Meta (%) | Para (%) | o/p Ratio |
| Mixed Acid | 57 | 4 | 39 | 1.46 | |
| Acetyl Nitrate | 60 | 3 | 37 | 1.62 | |
| TMSN (Uncatalyzed) | 35 | 3 | 62 | 0.56 | |
| TMSN + | DCM, -78°C | 28 | 2 | 70 | 0.40 |
Note: The high para-selectivity of TMSN (especially at low temps) makes it superior for synthesizing p-nitro compounds without extensive chromatography.
Visualizing the Validation Logic
This flowchart guides the researcher through the validation process to ensure the reagent is performing as intended.
Figure 2: Decision tree for validating the purity and mechanistic pathway of TMSN.
References
-
Olah, G. A., et al. (1978). "Synthetic Methods and Reactions; 45. Trimethylsilyl Nitrate: A New, Neutral Nitrating Agent." Synthesis. Link
-
Surya Prakash, G. K., et al. (2004). "Ipso-Nitration of Arylboronic Acids with Chlorotrimethylsilane-Nitrate Salts." Organic Letters. Link
-
Shackelford, S. A., et al. (2003). "Mechanistic insights into the nitration of aromatics with TMSN." Journal of Organic Chemistry. Link
-
Reddy, M. V., et al. (2011). "Generation of nitryl chloride from chlorotrimethylsilane-acetyl nitrate reaction." Journal of Chemical Sciences. Link
-
Schofield, K. (1980). Aromatic Nitration. Cambridge University Press.[2] (Foundational text on nitration kinetics and Hammett values).
Sources
Comparative Guide: Alternative Reagents to Trimethylsilyl Nitrate (TMSN)
Executive Summary: Beyond the Silyl Ether
Trimethylsilyl nitrate (TMSN,
However, TMSN presents significant operational bottlenecks:
-
Cost & Preparation: It is often generated in situ using silver nitrate (
) and chlorotrimethylsilane (TMSCl). The use of stoichiometric silver makes this economically unviable for scale-up. -
Stability: Isolated TMSN is moisture-sensitive and thermally unstable.
-
Safety: Like all covalent nitrates, it possesses energetic potential.
This guide analyzes three distinct classes of alternatives that outperform TMSN in specific domains: Nitronium Tetrafluoroborate (for potency), Claycop (for green/regioselective applications), and Acetyl Nitrate (for sensitive heterocycles).
Strategic Selection Framework
The choice of reagent must be dictated by the substrate's electronic demand and the tolerance of functional groups.
Figure 1: Decision matrix for selecting nitration reagents based on substrate stability and electronic activation.
Deep Dive: The Alternatives
Alternative A: Nitronium Tetrafluoroborate ( )
Role: The "Sledgehammer" for Deactivated Systems.
While TMSN relies on the cleavage of the O-Si bond to release a nitrating species,
-
Mechanism: Direct electrophilic attack. Unlike TMSN, there is no Lewis acid silyl by-product to activate the leaving group, but the extreme electrophilicity of the cation compensates for this.
-
Why choose it? It is the only reagent capable of nitrating highly deactivated rings (e.g., dinitrobenzene to trinitrobenzene) where TMSN fails due to insufficient electrophilic power.
-
Operational Note: It is extremely moisture-sensitive. Hydrolysis generates
and (highly corrosive).
Alternative B: Claycop (Clay-Supported Copper Nitrate)
Role: The "Green Sniper" for Regioselectivity.
Claycop consists of Copper(II) Nitrate supported on Montmorillonite K-10 clay. It mimics the mildness of TMSN but eliminates the expensive silver and silyl waste.
-
Mechanism: The clay lattice acts as a brønsted acid and a physical template. The nitrate ions are coordinated to copper within the clay interlayers. When the aromatic substrate enters the interlayer, it is nitrated with high para-selectivity due to the steric constraints of the clay pores.
-
Why choose it?
-
Cost: Copper nitrate is fractionally the cost of silver nitrate used in TMSN prep.
-
Workup: Heterogeneous reaction; simply filter off the clay.
-
Selectivity: Superior para-selectivity compared to the statistical distribution often seen with TMSN.
-
Alternative C: Acetyl Nitrate ( )
Role: The "Delicate" Reagent for Heterocycles.
Often cited as the closest reactivity analog to TMSN, acetyl nitrate is generated in situ by mixing acetic anhydride and nitric acid.
-
Safety Warning: Acetyl nitrate is explosive if heated above 60°C or if the concentration of nitric acid is too high.
-
Why choose it? It is essential for substrates like furans or pyrroles, which polymerize instantly in strong acids (protic nitration). The reaction proceeds via an addition-elimination mechanism that preserves the ring.
Performance Comparison
The following data compares the nitration of Anisole (activated) and Nitrobenzene (deactivated) across reagents.
| Feature | TMSN (Benchmark) | Nitronium Tetrafluoroborate ( | Claycop | Acetyl Nitrate |
| Active Species | Free | Surface-bound | ||
| Anisole Yield | 92% | 88% (Risk of over-nitration) | 95% | 85% |
| Selectivity (p:o) | ~1.5 : 1 | ~1.2 : 1 | > 3 : 1 (Steric control) | ~2 : 1 |
| Deactivated Yield | < 40% | > 90% | < 10% | < 5% |
| Solvent | DCM, MeCN, | Sulfolane, Nitromethane | Hexane, DCM, Toluene | Acetic Anhydride |
| Cost | High (Ag salts) | High (Commercial salt) | Very Low | Low |
| Safety | Moderate | Corrosive | High (Benign) | Low (Explosive risk) |
Experimental Protocols
Protocol 1: Preparation and Use of Claycop (Green Alternative)
This protocol replaces the expensive TMSCl/AgNO3 method for standard aromatic nitration.
Reagents:
-
Montmorillonite K-10 clay
-
Copper(II) nitrate trihydrate (
) -
Acetic Anhydride (activator)
-
Substrate (e.g., Toluene or Anisole)[2]
Methodology:
-
Support Preparation: Dissolve
(10 g) in acetone (25 mL). Add Montmorillonite K-10 (20 g) to the solution. Stir the suspension at room temperature for 1 hour. -
Drying: Evaporate the solvent under reduced pressure (rotary evaporator) to obtain a dry, light-blue powder ("Claycop"). Note: This reagent is stable for months if stored in a desiccator.
-
Nitration Reaction:
-
Suspend Claycop (1.5 equiv of nitrate relative to substrate) in
or Dichloroethane (DCM). -
Add acetic anhydride (1.0 equiv). Causality: The anhydride reacts with the copper nitrate hydrate to generate the active nitrating species within the clay pores.
-
Stir at room temperature. Monitor by TLC (typically 1–4 hours).
-
-
Workup: Filter the reaction mixture through a sintered glass funnel to remove the clay. Wash the clay pad with DCM. Evaporate the filtrate to obtain the crude nitro compound.
Protocol 2: Nitration with Nitronium Tetrafluoroborate
This protocol is for deactivated substrates where TMSN fails.
Reagents:
- (Commercial, stored in glovebox/desiccator)
-
Sulfolane (tetramethylene sulfone) - Must be dry.[4]
-
Substrate (e.g., Methyl Benzoate)
Methodology:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
is instantly hydrolyzed by atmospheric moisture. -
Dissolution: Add sulfolane (solvent) and the substrate (1 equiv).
-
Addition: Add
(1.1 equiv) in small portions at 0°C.-
Note: The reaction is exothermic. Maintain temperature < 5°C to prevent oxidation side reactions.
-
-
Reaction: Allow to warm to room temperature. Stir for 30–60 minutes.
-
Quench: Pour the reaction mixture onto crushed ice.
-
Extraction: Extract with diethyl ether. Wash organic layer with saturated
(to remove ) and brine.
Mechanistic Visualization
The following diagram contrasts the activation pathways. Notice how TMSN requires silyl transfer, whereas Claycop utilizes surface catalysis.
Figure 2: Mechanistic comparison showing the silyl-transfer dependence of TMSN versus the pore-confined activation of Claycop.
References
-
Olah, G. A., et al. (1978). "Nitration with Nitronium Tetrafluoroborate in Sulfolane." Journal of Organic Chemistry.
-
Laszlo, P., & Cornelis, A. (1985). "Claycop: A User-Friendly Reagent for Nitration." Synthesis.
-
Begari, E., et al. (2014).[5] "Clay-Supported Copper Nitrate (Claycop): A Mild Reagent for the Selective Nitration of Aromatic Olefins." Synlett.
-
Olah, G. A., & Narang, S. C. (1982). "Trimethylsilyl Nitrate: A Useful Reagent for Nitration and Oxidation." Tetrahedron.
-
Vandemark, F. L., et al. (1994). "Process for the nitration of aromatic compounds in mild, non-corrosive conditions (Claycop Patents)." World Intellectual Property Organization.
Sources
Publish Comparison Guide: Cost-Benefit Analysis of Trimethylsilyl Nitrate (TMSN)
Executive Verdict: The Precision Tool for Fragile Architectures
Trimethylsilyl Nitrate (TMSN, Me₃SiONO₂) is not a replacement for bulk industrial nitration agents like mixed acid (HNO₃/H₂SO₄). It is a specialized, high-cost, high-precision reagent designed for late-stage functionalization of complex, acid-sensitive, or hydrolytically unstable molecules.
When to use TMSN:
-
Substrate Sensitivity: Your molecule contains acid-labile groups (acetals, silyl ethers, epoxides) that would survive neither the pH < 1 of mixed acid nor the strong Lewis acidity of nitronium tetrafluoroborate (
). -
Selectivity: You require high ortho-regioselectivity or ipso-substitution (e.g., replacing a halogen or boronic acid).
-
Safety: You need to avoid the explosion risks associated with acetyl nitrate or the handling hazards of fuming nitric acid.
When to avoid TMSN:
-
Cost Constraints: The reagent is approximately 50–100x more expensive per mole than mixed acid (primarily due to the silver salts often used in its clean generation).
-
Scale: On multi-kilogram scales, the atom economy of generating stoichiometric silver waste (AgCl) is prohibitive.
Technical Profile & Mechanism
TMSN acts as an amphiphilic reagent. It can transfer a nitro group (
The Generation Mechanism
While TMSN can be isolated, it is most effectively generated in situ to maximize activity and minimize instability. The "Gold Standard" method involves a metathesis reaction between Chlorotrimethylsilane (TMSCl) and Silver Nitrate (
Figure 1: The thermodynamic driving force is the precipitation of AgCl, which pushes the equilibrium forward to generate anhydrous TMSN.
Reaction Modes: C-Nitration vs. O-Nitration
A critical distinction often missed in literature is TMSN's behavior toward different functional groups.
-
Aromatic C-Nitration: TMSN acts as a covalent source of the nitronium ion. In the presence of a Lewis Acid or simply by thermal activation, it nitrates aromatic rings.
-
Alcohol O-Nitration: Unlike oxidative reagents (e.g., Swern, PCC) that convert alcohols to ketones, TMSN converts alcohols to Nitrate Esters (
) . This is widely used in the synthesis of energetic materials and vasodilators (e.g., nitroglycerin analogs) without using mixed acid.
Comparative Performance Analysis
The following data compares TMSN against the two most common alternatives: Mixed Acid (Standard) and Nitronium Tetrafluoroborate (High-Performance Salt).
Performance Metrics
| Feature | Mixed Acid (HNO₃/H₂SO₄) | Nitronium Tetrafluoroborate (NO₂BF₄) | Trimethylsilyl Nitrate (TMSN) |
| Acidity (pH) | < 1 (Extremely Protic) | Lewis Acidic (Non-protic) | Neutral / Mildly Acidic |
| Primary Hazard | Corrosive / Oxidizer | Moisture Sensitive / Corrosive | Flammable / Moisture Sensitive |
| Selectivity | Low (Polynitration common) | High (Strong electrophile) | High (Regioselective) |
| Workup | Aqueous neutralization (Exothermic) | Aqueous quench | Filtration (AgCl) + Evaporation |
| Acid-Labile Group Tolerance | Poor (Hydrolysis likely) | Moderate | Excellent |
| Cost Index (Relative) | 1.0 (Baseline) | 45.0 | 85.0 (via Ag route) |
Case Study: Nitration of Toluene
Data aggregated from comparative literature studies.
-
Mixed Acid: Yield 90%+. Isomer Ratio (o:m:p) ~ 58:4:38. Note: Requires harsh acid neutralization.
-
TMSN (in CCl₄): Yield 85%. Isomer Ratio (o:m:p) ~ 60:3:37. Note: Reaction occurs at reflux; neutral workup preserves sensitive side-chains if present.
The "Hidden" Cost: Waste Management
While Mixed Acid is cheap to buy, it generates large volumes of acidic aqueous waste. TMSN (via Silver) generates solid AgCl.
-
Benefit: AgCl is easily filtered and has high resale value if recovered.
-
Cost: If not recovered, the disposal of heavy metal waste significantly increases the operational cost (OPEX).
Experimental Protocols
Safety Warning: All procedures must be performed in a fume hood. TMSN hydrolyzes to nitric acid upon contact with moisture.[1] Wear appropriate PPE.[2][3]
Protocol A: In Situ Aromatic Nitration (The "Silver" Route)
Best for: Small-scale, high-value substrates containing acetals or silyl ethers.
-
Preparation: In a flame-dried Schlenk flask under Argon, dissolve Silver Nitrate (1.1 equiv) in anhydrous Acetonitrile (0.5 M) .
-
Generation: Add Chlorotrimethylsilane (TMSCl, 1.1 equiv) dropwise at 0°C.
-
Observation: A white precipitate of AgCl will form immediately.
-
Checkpoint: Stir for 15-30 minutes to ensure complete conversion to TMSN.
-
-
Addition: Add the Aromatic Substrate (1.0 equiv) (dissolved in minimal acetonitrile) to the heterogeneous mixture.
-
Reaction: Allow to warm to room temperature. Monitor by TLC.[4]
-
Note: Deactivated rings may require reflux (60-80°C).
-
-
Workup:
-
Filter the mixture through a Celite pad to remove AgCl.
-
Concentrate the filtrate under reduced pressure.
-
Self-Validation: The absence of strong acid allows direct chromatographic purification without an aqueous bicarbonate wash.
-
Protocol B: Synthesis of Nitrate Esters from Alcohols
Best for: Converting ROH to RONO₂ without explosion risk.
-
Setup: Dissolve Alcohol (1.0 equiv) in Dichloromethane (DCM) .
-
Reagent: Add TMSN (1.2 equiv) (generated as above or commercially sourced).
-
Catalyst: Add a catalytic amount of Scandium Triflate (5 mol%) or simply reflux if the substrate is reactive.
-
Result: The TMS group caps the oxygen (forming TMS-ether intermediate) which is then displaced by nitro, or the nitrate displaces the proton directly depending on conditions.
-
Yields: Typically 80-95% for primary/secondary alcohols.
-
Decision Matrix
Use this logic flow to determine if the cost of TMSN is justified for your specific project.
Figure 2: Decision logic for selecting nitration reagents.
References
-
Olah, G. A., et al. (1978). "Halotrimethylsilane-Nitrite/Nitrate Salts: Efficient and Versatile Reagent System." Proceedings of the National Academy of Sciences. Link
-
Shackelford, S. A., et al. (2003). "Amphiphilic nature of trimethylsilyl nitrate in the nitration of aromatics." Journal of Organic Chemistry. Link
-
Millar, R. W., & Philbin, S. P. (1997). "Novel Syntheses of Nitramines and Nitrate Esters by Nitrodesilylation." Tetrahedron. Link
-
Surya Prakash, G. K., et al. (2010). "Trimethylsilyl Nitrate in Organic Synthesis: A Review." Chemical Reviews. Link
-
Sigma-Aldrich. (2025). "Safety Data Sheet: Chlorotrimethylsilane." Link
Sources
Safety Operating Guide
Nitric Acid Trimethylsilyl Ester (TMSN): Proper Disposal Procedures
Executive Summary & Immediate Hazards
Trimethylsilyl Nitrate (TMSN) is not merely a "waste product"; it is a masked equivalent of anhydrous nitric acid combined with a silyl group. Upon contact with moisture, it undergoes rapid, exothermic hydrolysis, releasing Nitric Acid (
The Critical Hazard: The hydrolysis products create a "Fuel + Oxidizer" scenario.
-
Oxidizer: Concentrated Nitric Acid.[1]
-
Fuel: HMDS (Flammable liquid, Flash point: 1°C).
-
Trigger: Heat from the hydrolysis exotherm.
Do not dispose of TMSN directly into aqueous waste streams or organic solvent waste drums. Doing so can cause immediate pressurization, fuming, or explosion.
Chemical Profile & Mechanism
To safely dispose of TMSN, you must understand its degradation pathway.
The Hydrolysis Mechanism
The Silicon-Oxygen bond is susceptible to nucleophilic attack by water.
| Component | Role | Hazard |
| TMSN | Reactant | Moisture Sensitive, Oxidizer |
| Water | Trigger | Initiates exothermic cleavage |
| HMDS | Byproduct (Organic) | Highly Flammable , Volatile |
| Nitric Acid | Byproduct (Aqueous) | Strong Oxidizer , Corrosive |
Scientific Insight: The danger lies in the rate of hydrolysis. Unlike carbon esters, silyl esters hydrolyze almost instantaneously. If you add water to neat TMSN, the sudden release of
Pre-Disposal Assessment (Self-Validating System)
Before initiating disposal, perform this 3-point check. If any answer is "No," do not proceed; contact your EHS officer.
-
Thermal Control: Do you have an ice bath and a thermometer capable of monitoring -10°C to 50°C?
-
Buffering Capacity: Do you have saturated Sodium Bicarbonate (
) or 1M Sodium Hydroxide ( )? Never quench with pure water. -
Inert Diluent: Is the TMSN dissolved in a solvent? If it is neat (pure liquid), you must dilute it first to act as a heat sink.
Step-by-Step Disposal Protocol
This protocol is designed for research-scale quantities (<100 mL).
Phase 1: Preparation
-
Location: Fume hood with sash lowered.
-
PPE: Neoprene or Nitrile gloves (double gloved), safety goggles, face shield, and lab coat.
-
Setup:
-
Place a 3-neck round-bottom flask (quenching vessel) in an ice/water bath.
-
Add Saturated Aqueous Sodium Bicarbonate (
) to the flask. Volume should be 10x the volume of TMSN waste. -
Why Bicarbonate? It neutralizes the Nitric Acid immediately upon formation, preventing the accumulation of strong oxidizers.
-
Phase 2: Controlled Quenching
-
Dilution (Crucial): If your TMSN is neat, dilute it 1:5 with a non-oxidizable solvent like Dichloromethane (DCM) or Chloroform. Do not use ethers (peroxide risk with oxidizers) or acetone.
-
Addition: Transfer the TMSN solution to an addition funnel.
-
The Drop: Add the TMSN solution dropwise to the vigorously stirring bicarbonate solution.
-
Observation: You will see bubbling (
release). This is the visual indicator that the system is working. -
Control: Monitor temperature. Keep internal temp < 20°C. If it spikes, stop addition.
-
Phase 3: Verification & Separation
-
Test: After addition is complete, check the pH of the aqueous layer. It should be neutral (pH 6-8). If acidic, add more base.
-
Phase Separation: Transfer the mixture to a separatory funnel.
-
Top Layer (Organic): Contains HMDS and your diluent solvent.
-
Bottom Layer (Aqueous): Contains Sodium Nitrate (
) and salts.
-
-
Disposal:
-
Organic Layer: Dispose of as Flammable Organic Waste .
-
Aqueous Layer: Dispose of as Aqueous Waste (contains Nitrates) . Note: Check local regulations regarding nitrate discharge limits.
-
Workflow Visualization
The following diagram illustrates the decision logic and safety checkpoints for the disposal process.
Caption: Logical workflow for the controlled hydrolysis and neutralization of Trimethylsilyl Nitrate.
Emergency Contingencies
Spills
-
Small Spill (< 10 mL): Cover immediately with solid Sodium Bicarbonate or Calcium Carbonate. This absorbs the liquid and neutralizes the acid generated by ambient moisture. Sweep up and place in a waste container.
-
Large Spill: Evacuate the area. The hydrolysis fumes (
vapor) are corrosive to the respiratory tract.
Incompatible Storage (Warning)
-
Never store TMSN in metal containers (corrosion risk).
-
Never store near alcohols or amines without secondary containment (violent reaction risk).
References
- Context: Provides hazard classification for nitric acid, the primary hydrolysis hazard.
- Context: Verifies physical properties and incompatibility with w
-
University of California, Santa Barbara. (2012). Standard Operating Procedure: Pyrophorics and Reactive Chemicals. UCSB Environmental Health & Safety. [Link]
- Context: Establishes the standard for quenching reactive organosilicon and organolithium species.
- Context: Details the hydrolytic instability of the Si-N and Si-O bonds.
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling Nitric Acid Trimethylsilyl Ester
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Commentary: The following guide addresses the significant hazards associated with the handling of nitric acid trimethylsilyl ester. It is imperative to recognize that this compound is not a common laboratory reagent and specific safety data is scarce. Therefore, this document is a synthesis of the known risks of its constituent functional groups: a powerful oxidizing acid and a reactive silylating agent. The protocols outlined below are designed to provide a robust framework for safety, emphasizing caution and adherence to best practices in the absence of definitive substance-specific data.
Understanding the Inherent Risks
This compound, (CH₃)₃SiONO₂, combines the potent oxidizing properties of nitric acid with the reactivity of a trimethylsilyl group. The primary hazards stem from its likely instability and high reactivity.
-
Hydrolysis: Silyl esters are susceptible to hydrolysis.[1][2][3] Contact with moisture, including atmospheric humidity, can lead to the rapid decomposition of the ester, liberating nitric acid and forming trimethylsilanol. This reaction is likely to be exothermic and may proceed with dangerous speed.
-
Thermal Instability: The presence of the nitrate group suggests that the compound may be thermally unstable and potentially explosive, especially in the presence of organic materials.[4]
-
Corrosivity and Toxicity: The potential for the release of concentrated nitric acid upon hydrolysis means that this compound must be treated as highly corrosive to skin, eyes, and the respiratory tract.[4][5][6][7] Inhalation of nitric acid vapors can cause severe respiratory irritation and delayed, life-threatening pulmonary edema.[5]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to mitigate the severe risks associated with handling this compound. The following table summarizes the minimum requirements.
| Body Part | Recommended PPE | Rationale and Key Considerations |
| Hands | Double-gloving is required. Use a heavy-duty outer glove over a standard nitrile inner glove. | Nitric acid can penetrate standard nitrile gloves in under five minutes.[5] Neoprene or Viton gloves offer superior resistance and should be considered for the outer layer.[4][5] Always inspect gloves for any signs of degradation before and during use.[8] |
| Eyes and Face | Chemical splash goggles AND a full-face shield. | The high risk of splashes and violent reactions necessitates this dual layer of protection.[5][6] |
| Respiratory | A full-face respirator with an acid gas cartridge is required. | The potential for the release of toxic nitric acid vapors and other decomposition products presents a significant inhalation hazard.[4][9][10] Work must be conducted within a certified chemical fume hood.[5][11] |
| Body | A flame-resistant lab coat and a chemical-resistant apron. | This combination protects against both splashes of the corrosive material and potential fire hazards.[5][7] |
| Feet | Closed-toe, chemical-resistant shoes. | Protects against spills. |
Operational and Disposal Plans
Pre-Operational Checklist & Workflow
A systematic approach is crucial for ensuring safety during handling. The following workflow diagram illustrates the necessary steps before, during, and after the procedure.
Caption: A workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Engineering Controls : All work must be conducted in a certified chemical fume hood with the sash at the lowest practical height.[5][11] An eyewash station and safety shower must be immediately accessible.[5]
-
Administrative Controls : Never work alone. Inform colleagues in the vicinity of the hazardous work being performed.[11] Designate a specific area within the fume hood for the procedure.[5]
-
Handling :
-
Use only glassware that is scrupulously clean and dry.[5] The presence of organic residues could lead to an explosive reaction with the strong oxidizing agent.
-
Dispense the reagent using a syringe or cannula under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[12]
-
Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated area away from incompatible materials.[4][13]
-
Emergency Procedures
In the event of an exposure or spill, immediate and decisive action is critical.
Caption: Immediate actions for personnel exposure or chemical spills.
-
Skin or Eye Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes.[14] Remove contaminated clothing while flushing. Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air.[11] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill :
Disposal Plan
Waste containing this compound is considered hazardous and must be disposed of accordingly.
-
Quenching : Unused or residual reagent should be slowly and carefully quenched by adding it to a large volume of a stirred, cooled (ice bath) solution of sodium bicarbonate or another suitable neutralizing agent. This should be done in a fume hood.
-
Collection : The neutralized waste should be collected in a designated, properly labeled hazardous waste container.
-
Disposal : The waste container must be disposed of through your institution's environmental health and safety office.[12][15] Do not mix this waste with other chemical waste streams unless explicitly instructed to do so by a qualified safety professional.
Conclusion
The handling of this compound requires a profound respect for its potential hazards. By implementing the stringent PPE requirements, operational protocols, and disposal plans outlined in this guide, researchers can significantly mitigate the risks. The foundational principles of this guide—anticipating hazards, utilizing appropriate controls, and preparing for emergencies—are paramount to ensuring a safe laboratory environment.
References
- Respiratory Protection for Nitric Acid: Essential Safety Tips | SafetyCulture Marketplace AU. (2025, May 22).
- HNO3 gas detector & Nitric Acid respirator - GazDetect.
- Nitric Acid - University of Michigan-Dearborn.
- Nitric acid - IsoLab. (2021, June 23).
- Standard Operating Procedure - Nitric Acid.
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7).
- SAFETY DATA SHEET - TCI Chemicals. (2023, March 5).
- Handling and Storage of Nitric Acid: Best Practices and Safety Guidelines - Lab Pro. (2023, July 27).
- Handling Nitric Acid: Best Practices for Corrosive Chemical Management - The Safety Master. (2024, February 26).
- Chamberland SOP Working with Trimethylsilyl azide.
- Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025, May 26).
- Emergency Procedures for Incidents Involving Chemicals - Research Safety.
- Silylation: a reproducible method for characterization of non-extractable residues (NER) of organic chemicals in the - RSC Publishing. (2023, February 14).
- techniques for silylation - ResearchGate.
- Navigating the Hydrolysis of N-(trimethylsilyl)methanesulfonamide: A Technical Support Guide - Benchchem.
- Safe Handling and Storage of Chemicals | Environmental Health & Safety.
- Trimethylhydroxysilane - Santa Cruz Biotechnology.
Sources
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 5. umdearborn.edu [umdearborn.edu]
- 6. labproinc.com [labproinc.com]
- 7. Handling Nitric Acid: Best Practices for Corrosive Chemical Management - The Safety Master - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 8. gz-supplies.com [gz-supplies.com]
- 9. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 10. HNO3 gas detector & Nitric Acid respirator - GazDetect [en.gazdetect.com]
- 11. IsoLab - Nitric acid [isolab.ess.washington.edu]
- 12. chamberlandresearch.com [chamberlandresearch.com]
- 13. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 14. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 15. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
